Ethyl 2,6-dihydroxybenzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 2,6-dihydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-2-13-9(12)8-6(10)4-3-5-7(8)11/h3-5,10-11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIGILBRMELSWJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC=C1O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10405022 | |
| Record name | Ethyl 2,6-dihydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10405022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54640-04-9 | |
| Record name | Ethyl 2,6-dihydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10405022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2,6-dihydroxybenzoate | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Introduction: Unveiling the Potential of a Versatile Phenolic Ester
An In-Depth Technical Guide to Ethyl 2,6-dihydroxybenzoate
This compound is a phenolic ester derived from γ-resorcylic acid (2,6-dihydroxybenzoic acid). Its structure, featuring two hydroxyl groups flanking an ethyl ester on an aromatic ring, provides a unique combination of hydrogen-bonding capabilities, lipophilicity, and reactive sites. While its parent acid, 2,6-dihydroxybenzoic acid, is a known versatile scaffold in medicinal chemistry, the ethyl ester modification significantly alters its physicochemical properties, influencing its potential applications.[1] This guide offers a comprehensive exploration of the core physical and chemical properties of this compound, providing foundational knowledge for researchers and drug development professionals seeking to leverage this molecule in their work. We will delve into its structural characteristics, spectroscopic profile, synthesis, and potential therapeutic relevance, grounding all claims in authoritative data.
Molecular and Physicochemical Properties
The fundamental properties of a compound dictate its behavior in both chemical and biological systems. This compound is a solid at room temperature, a characteristic shared by many substituted aromatic compounds.[2] Its molecular structure and functional groups are summarized below.
Caption: Workflow for the synthesis of this compound.
Applications in Research and Drug Development
The strategic value of this compound lies in its role as a modifiable scaffold. Derivatives of dihydroxybenzoic acids are of significant interest in medicinal chemistry for their demonstrated biological activities. [1]
-
Antimicrobial Agents: Research on closely related analogs, such as 2,4-dihydroxybenzoic acid derivatives, has shown their potential as antimicrobial agents. [1]The core phenolic structure is a well-known pharmacophore in many natural and synthetic antimicrobial compounds.
-
Enzyme Inhibition: The hydroxyl groups can form key hydrogen bond interactions within the active sites of enzymes, making this scaffold a promising starting point for developing enzyme inhibitors for therapeutic targets in areas like oncology. [1]* Precursor for Complex Molecules: The ester and hydroxyl groups serve as handles for further chemical modification, allowing for the creation of diverse chemical libraries to screen for various biological activities. For instance, the hydroxyl groups can be alkylated or acylated, and the ester can be hydrolyzed back to the acid or converted to an amide to modulate properties like solubility, lipophilicity, and target binding.
Safety and Handling
As with any laboratory chemical, proper safety precautions are essential when handling this compound and its precursors. Based on the safety data for the parent compound, 2,6-dihydroxybenzoic acid, the following should be considered. [3]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. [3]* Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling. [3][4]* Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases. [3][4]* Hazards: The parent acid is known to cause skin and serious eye irritation and may cause respiratory irritation. [3]Similar hazards should be assumed for the ethyl ester derivative pending specific toxicological data.
Experimental Protocol: Synthesis via Fischer Esterification
This protocol is adapted from established methods for the esterification of substituted benzoic acids. [5] Objective: To synthesize this compound from 2,6-dihydroxybenzoic acid.
Materials:
-
2,6-Dihydroxybenzoic acid (1.0 eq)
-
Absolute Ethanol (used as solvent and reagent, ~20-30 mL per gram of acid)
-
Concentrated Sulfuric Acid (catalytic amount, ~3-5 drops)
-
Saturated Sodium Bicarbonate solution
-
Diethyl ether or Ethyl acetate (for extraction)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate (for drying)
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask, add 2,6-dihydroxybenzoic acid and an excess of absolute ethanol.
-
Catalyst Addition: While gently swirling the flask, carefully add a few drops of concentrated sulfuric acid.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Allow the reaction to proceed for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing a saturated solution of sodium bicarbonate to neutralize the sulfuric acid catalyst.
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent like diethyl ether or ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash them with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the organic solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure this compound.
References
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Green Extraction and Liposomal Encapsulation of Inonotus obliquus (Chaga) Extracts: Comparative Phytochemical and Antioxidant Analysis. (n.d.). MDPI. Retrieved from [Link]
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Khan, I., Ibrar, A., & White, J. M. (2012). Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. Crystals, 2(2), 521-527. Retrieved from [Link]
-
Ohde, D., Bubenheim, P., & Liese, A. (2023). Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO2 and In Situ Product Removal. International Journal of Molecular Sciences, 24(24), 17208. Retrieved from [Link]
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2,6-Dihydroxybenzoic Acid. (n.d.). PubChem. Retrieved from [Link]
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ethyl 2-hexyl-4,6-dihydroxybenzoate. (n.d.). Chemical Synthesis Database. Retrieved from [Link]
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Ohde, D., Bubenheim, P., & Liese, A. (2023). Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO2 and In Situ Product Removal. ResearchGate. Retrieved from [Link]
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Biotechnological Production, Isolation and Characterisation of (2R ,3S )‐2,3‐Dihydroxy‐2,3‐Dihydrobenzoate. (2021). PubMed Central (PMC). Retrieved from [Link]
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Ethyl 2-hydroxy-6-methylbenzoate. (n.d.). PubChem. Retrieved from [Link]
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Ethyl 2,4-dihydroxybenzoate. (n.d.). PubChem. Retrieved from [Link]
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2,6-Dihydroxybenzoate. (n.d.). PubChem. Retrieved from [Link]
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ETHYL BENZOATE - Safety Data Sheet. (2023). Retrieved from [Link]
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CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. (n.d.). Retrieved from [Link]
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Experiment 14 IR-NMR Exercise. (n.d.). Athabasca University. Retrieved from [Link]
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Ethyl 3,4-dihydroxy benzoate, a unique preconditioning agent for alleviating hypoxia-mediated oxidative damage in L6 myoblasts cells. (2014). PubMed Central (PMC). Retrieved from [Link]
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Material Safety Data Sheet - Ethyl 3,4-Dihydroxybenzoate, 97%. (n.d.). Cole-Parmer. Retrieved from [Link]
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Supporting information NMR methodology for complex mixture 'separation'. (2014). The Royal Society of Chemistry. Retrieved from [Link]
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CSD Solution #13. (n.d.). University of Calgary. Retrieved from [Link]
-
Ethyl benzoate. (n.d.). In Wikipedia. Retrieved from [Link]
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"Ethyl 2,6-dihydroxybenzoate" CAS number 54640-04-9 details
An In-Depth Technical Guide to Ethyl 2,6-dihydroxybenzoate (CAS: 54640-04-9)
Introduction
This compound is a member of the dihydroxybenzoic acid ester family, a class of compounds recognized for their utility as intermediates in the synthesis of pharmaceuticals, agricultural chemicals, and other fine chemicals.[1] As the ethyl ester of 2,6-dihydroxybenzoic acid, this molecule combines the structural features of a resorcinol moiety with a carboxylate group, providing a versatile scaffold for further chemical elaboration. While its direct biological applications are not as extensively documented as its isomers, such as Ethyl 3,4-dihydroxybenzoate (an antioxidant and enzyme inhibitor), its structural relationship to salicylic acid metabolites suggests a rich, yet underexplored, potential in chemical and biological research.[2][3][4] This guide provides a comprehensive overview of its chemical properties, a validated synthesis protocol, methods for characterization, and insights into its potential areas of scientific investigation.
Physicochemical and Structural Properties
The fundamental characteristics of a compound dictate its behavior in both chemical and biological systems. The properties of this compound are summarized below. These data are essential for designing synthetic routes, purification strategies, and analytical methods.
| Property | Value | Source(s) |
| CAS Number | 54640-04-9 | [5][6] |
| Molecular Formula | C₉H₁₀O₄ | [5][6] |
| Molecular Weight | 182.17 g/mol | [5] |
| Appearance | Solid | [5] |
| Melting Point | 49-51°C (lit.) | [6] |
| Synonyms | 2,6-dihydroxybenzoic acid ethyl ester | [5][6] |
| InChI Key | MIGILBRMELSWJT-UHFFFAOYSA-N | [5] |
Synthesis and Mechanism
The most direct and common method for preparing this compound is through the Fischer-Speier esterification of its parent carboxylic acid, 2,6-dihydroxybenzoic acid. This acid-catalyzed reaction with ethanol is an equilibrium process. To achieve a high yield, the equilibrium must be shifted toward the product side, typically by using an excess of the alcohol reactant and/or by removing the water formed during the reaction.
The precursor, 2,6-dihydroxybenzoic acid, is itself an important compound, often produced via the carboxylation of resorcinol.[1][7] Understanding the synthesis of the precursor is crucial for a complete view of the manufacturing pathway.
Experimental Protocol: Synthesis of this compound
This protocol is based on established methods for the esterification of structurally similar phenolic acids.
Objective: To synthesize this compound from 2,6-dihydroxybenzoic acid and ethanol.
Materials:
-
2,6-dihydroxybenzoic acid (10 g, 1.0 eq)
-
Absolute Ethanol (150 mL, excess)
-
Concentrated Sulfuric Acid (H₂SO₄, 2 mL, catalyst)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Diethyl Ether
-
Deionized Water
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 10 g of 2,6-dihydroxybenzoic acid in 150 mL of absolute ethanol.
-
Catalyst Addition: While stirring, carefully add 2 mL of concentrated sulfuric acid to the solution. The addition is exothermic and should be done slowly.
-
Reflux: Heat the reaction mixture to reflux and maintain for 12-20 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Causality Insight: Refluxing provides the necessary activation energy for the reaction. The extended duration is required to push the equilibrium towards the ester product.
-
-
Workup - Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol using a rotary evaporator.
-
Extraction: Pour the residue into 100 mL of cold deionized water and transfer to a separatory funnel. Extract the aqueous phase three times with 50 mL portions of diethyl ether.
-
Neutralization: Combine the organic extracts and wash with 50 mL of saturated sodium bicarbonate solution to neutralize any remaining acid catalyst and unreacted carboxylic acid. Then, wash with 50 mL of deionized water.
-
Self-Validating Step: The effervescence observed during the bicarbonate wash confirms the presence of acid, which is then removed. The cessation of effervescence indicates complete neutralization.
-
-
Drying and Isolation: Dry the ethereal layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purification: The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure this compound.
Caption: Fischer esterification workflow for this compound.
Spectroscopic Characterization
Spectroscopic analysis is essential for verifying the structure and purity of the synthesized compound. While a comprehensive public database of spectra for this specific molecule is sparse, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds like Ethyl 2,6-dimethoxybenzoate.[8]
| Technique | Expected Observations |
| ¹H NMR | - Aromatic Protons: Two distinct signals in the aromatic region (approx. 6.5-7.5 ppm). A triplet for the proton at C4 and a doublet for the two equivalent protons at C3 and C5. - Ethyl Group: A quartet for the methylene (-OCH₂-) protons (approx. 4.4 ppm) and a triplet for the methyl (-CH₃) protons (approx. 1.4 ppm). - Hydroxyl Protons: Two broad singlets (variable chemical shift) for the phenolic -OH groups, which may exchange with D₂O. |
| ¹³C NMR | - Carbonyl Carbon: A signal around 165-170 ppm. - Aromatic Carbons: Signals in the 105-160 ppm range, with carbons attached to oxygen (C2, C6) appearing furthest downfield. - Ethyl Group Carbons: A signal for -OCH₂- around 61 ppm and -CH₃ around 14 ppm. |
| IR (Infrared) | - O-H Stretch: A broad band in the region of 3200-3500 cm⁻¹ due to hydrogen-bonded phenolic groups. - C-H Stretch: Aromatic and aliphatic C-H stretches just below and above 3000 cm⁻¹. - C=O Stretch: A strong, sharp absorption band for the ester carbonyl group around 1700-1730 cm⁻¹. - C-O Stretch: Bands in the 1200-1300 cm⁻¹ region. |
| Mass Spec. (MS) | - Molecular Ion (M⁺): A peak at m/z = 182.17, corresponding to the molecular weight. - Fragmentation: Expect loss of the ethoxy group (-OC₂H₅, m/z = 45) or ethanol (-C₂H₅OH, m/z = 46), leading to significant fragment ions. |
Potential Applications and Fields of Research
While direct applications of this compound are not widely reported, its structural motifs provide logical avenues for research and development. Its utility is best understood by examining the known activities of its parent acid and its isomers.
-
Precursor in Organic Synthesis: As a bifunctional molecule (phenolic hydroxyls and an ester group), it is an ideal starting material for creating more complex molecules, including potential pharmaceutical agents and specialty polymers. The hydroxyl groups can be alkylated or acylated, and the ester can be hydrolyzed or reduced.
-
Chelating Agent: The ortho-positioning of the two hydroxyl groups and the carboxylate function creates a potential binding site for metal ions. Complexes formed between 2,6-dihydroxybenzoic acid and metal ions have shown enhanced biological activity, including antimicrobial and antioxidant properties.[2] This suggests the ethyl ester could be a valuable ligand precursor.
-
Metabolite Research: 2,6-Dihydroxybenzoic acid is a known secondary metabolite of salicylic acid.[2][9] The ethyl ester could serve as a stable, cell-permeable derivative to study the metabolic pathways and biological effects of this class of compounds.
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An In-depth Technical Guide to Ethyl 2,6-Dihydroxybenzoate: Synthesis, Characterization, and Applications in Drug Discovery
Executive Summary: Ethyl 2,6-dihydroxybenzoate is a derivative of the versatile phenolic compound, 2,6-dihydroxybenzoic acid (also known as γ-resorcylic acid). This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals, detailing the core physicochemical properties, synthesis, and characterization of this compound. By functionalizing the carboxylic acid of the parent molecule into an ethyl ester, key properties such as lipophilicity and metabolic stability are altered, making it a valuable intermediate for creating novel therapeutic agents. This document provides field-proven insights into its synthesis, detailed protocols for its characterization, and a discussion of its potential within the drug discovery workflow, establishing a foundation for its use in developing next-generation pharmaceuticals.
The 2,6-Dihydroxybenzoate Scaffold: A Privileged Structure
The 2,6-dihydroxybenzoic acid (2,6-DHBA) core is a significant starting point in medicinal chemistry.[1] Its unique structure, featuring two hydroxyl groups flanking a carboxylic acid, provides multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). While 2,6-DHBA itself has modest biological activity, its derivatives have shown promise as antimicrobial, enzyme-inhibiting, and cytotoxic agents.[1]
The strategic conversion of the carboxylic acid to an ester, such as in this compound, is a fundamental tactic in drug design. This modification neutralizes the acidic charge and increases lipophilicity, which can profoundly impact a molecule's ability to cross biological membranes, engage with hydrophobic pockets of target proteins, and alter its pharmacokinetic profile. Therefore, this compound is not merely a simple derivative but a key building block for generating libraries of compounds with potentially enhanced therapeutic value.
Physicochemical and Structural Properties
A thorough understanding of a compound's fundamental properties is critical for its application in research and development. The key identifiers and properties for this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₀O₄ | [2][3][4] |
| Molecular Weight | 182.17 g/mol | [2][4][5] |
| CAS Number | 54640-04-9 | [2] |
| Synonyms | 2,6-dihydroxybenzoic acid ethyl ester | [2] |
| Physical Form | Solid | [2] |
| Melting Point | 49-51 °C | [5] |
| Flash Point | >230 °F (>110 °C) | [5] |
| Monoisotopic Mass | 182.0579 Da | [3] |
The molecule's structure, characterized by an aromatic ring substituted with an ethyl ester and two adjacent hydroxyl groups, allows for significant intramolecular hydrogen bonding. This can influence its conformation, crystal packing, and interaction with biological targets.
Synthesis and Purification Workflow
The synthesis of this compound is typically achieved via a classic Fischer esterification of its parent carboxylic acid. This process is reliable, scalable, and employs common laboratory reagents. The overall workflow involves the synthesis of the precursor followed by the esterification reaction.
Caption: Synthesis workflow for this compound.
Experimental Protocol: Fischer Esterification
This protocol details the synthesis of this compound from 2,6-dihydroxybenzoic acid. The procedure is based on well-established acid-catalyzed esterification methods.[6][7][8]
Materials:
-
2,6-Dihydroxybenzoic acid (1.0 eq)
-
Absolute Ethanol (used as solvent and reagent, >20 eq)
-
Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, ~0.1 eq)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Hexanes
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2,6-dihydroxybenzoic acid.
-
Reagent Addition: Add an excess of absolute ethanol to the flask. The large excess serves as both the solvent and a reactant, driving the equilibrium towards the product side according to Le Châtelier's principle.
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12-20 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a separatory funnel containing cold water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). The organic layers are combined.
-
Neutralization: Wash the combined organic layers with saturated sodium bicarbonate solution until effervescence ceases. This step is critical to neutralize the remaining sulfuric acid catalyst and any unreacted carboxylic acid.
-
Final Wash & Drying: Wash the organic layer with brine to remove residual water. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by flash column chromatography (using a hexanes/ethyl acetate gradient) or recrystallization to yield pure this compound.
Spectroscopic Characterization
Unambiguous structural confirmation is a cornerstone of chemical synthesis. The following section outlines the expected spectroscopic data for this compound, drawing parallels with structurally similar compounds like Ethyl 2,6-dimethoxybenzoate where appropriate.[6]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be highly informative.
-
Ethyl Group: A characteristic quartet signal (integration 2H) around δ 4.3-4.4 ppm for the methylene protons (-OCH₂CH₃) and a triplet signal (integration 3H) around δ 1.3-1.4 ppm for the methyl protons (-OCH₂CH₃). The coupling between these signals (J ≈ 7 Hz) confirms the ethyl group.
-
Aromatic Protons: The aromatic region (δ 6.5-7.5 ppm) will show signals corresponding to the three protons on the benzene ring. The specific splitting pattern will depend on their coupling constants.
-
Hydroxyl Protons: Two broad singlets corresponding to the phenolic hydroxyl (-OH) protons will be present. Their chemical shift can vary depending on solvent and concentration, and they may be exchangeable with D₂O.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Carbonyl Carbon: A distinct signal in the downfield region (δ 165-170 ppm) corresponding to the ester carbonyl carbon (C=O).
-
Aromatic Carbons: Signals in the aromatic region (δ 100-160 ppm), including two signals for the carbons bearing the hydroxyl groups.
-
Ethyl Group Carbons: Two signals in the upfield region: one around δ 60-62 ppm for the methylene carbon (-OCH₂) and another around δ 14-15 ppm for the methyl carbon (-CH₃).
-
-
IR (Infrared) Spectroscopy:
-
O-H Stretch: A broad absorption band in the region of 3200-3500 cm⁻¹ is indicative of the phenolic hydroxyl groups.
-
C-H Stretch: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group will be just below 3000 cm⁻¹.
-
C=O Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹ is characteristic of the ester carbonyl group.
-
C=C Aromatic Stretch: Medium intensity bands in the 1450-1600 cm⁻¹ region.
-
C-O Stretch: Strong bands in the 1100-1300 cm⁻¹ region corresponding to the C-O bonds of the ester and phenol groups.
-
-
Mass Spectrometry (MS):
-
The electron ionization (EI-MS) or electrospray ionization (ESI-MS) spectrum should show a molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of 182.17 g/mol .
-
Role in the Drug Discovery Pipeline
This compound serves as an ideal starting scaffold for generating a chemical library for biological screening. Its utility lies in its adaptability for further modification, allowing chemists to fine-tune its properties to achieve a desired therapeutic effect.
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An In-Depth Technical Guide to the Solubility of Ethyl 2,6-dihydroxybenzoate for Pharmaceutical Research
Executive Summary
Ethyl 2,6-dihydroxybenzoate, a derivative of the versatile 2,6-dihydroxybenzoic acid scaffold, presents significant opportunities in medicinal chemistry and drug discovery.[1] The therapeutic potential and developability of any active pharmaceutical ingredient (API) are fundamentally linked to its physicochemical properties, with solubility being paramount. Poor aqueous solubility can severely hamper bioavailability and lead to unreliable outcomes in preclinical assays, escalating development costs and timelines.[2][3][4] This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound. We will delve into the theoretical principles governing its solubility based on molecular structure, present a detailed protocol for its empirical measurement using the gold-standard shake-flask method, and offer a structured approach to data interpretation.
Section 1: The Molecular Profile of this compound and Its Importance
Chemical Identity
This compound is an aromatic ester with the following key characteristics:
-
Synonyms: 2,6-dihydroxybenzoic acid ethyl ester[5]
-
Molecular Formula: C₉H₁₀O₄[5]
-
Molecular Weight: 182.17 g/mol [5]
-
Physical Form: Solid[5]
-
Structure:
(Note: Image is a representation)
The molecule's structure, featuring a benzene ring substituted with two hydroxyl groups and an ethyl ester, is the primary determinant of its solubility characteristics.
The Critical Role of Solubility in Drug Development
Solubility is a non-negotiable parameter in the drug development cascade. It directly influences:
-
Bioavailability: An API must dissolve to be absorbed into systemic circulation.[4]
-
Formulation: Understanding solubility is essential for developing effective dosage forms, whether oral, parenteral, or topical.
-
In Vitro Screening: Low solubility can cause compounds to precipitate in assays, leading to inaccurate and misleading results that confound structure-activity relationship (SAR) studies.[3]
-
Toxicity Studies: Poor solubility may lead to an underestimation of a compound's toxicity, posing risks in later development stages.[3]
Therefore, a thorough characterization of a compound's solubility profile in various relevant solvents is a foundational step in its journey from a hit compound to a viable drug candidate.
Section 2: Theoretical Principles and Predictive Solubility Analysis
The venerable principle of "like dissolves like" governs solubility, stating that substances with similar intermolecular forces are likely to be soluble in one another.[6][7] An analysis of the functional groups within this compound allows us to predict its behavior in different solvent classes.
Molecular Structure and Intermolecular Forces
This compound's structure is amphiphilic, containing both polar and non-polar regions:
-
Polar Regions:
-
Two Phenolic Hydroxyl (-OH) Groups: These are potent hydrogen bond donors and acceptors, capable of strong interactions with polar protic solvents.[8]
-
Ethyl Ester (-COOC₂H₅) Group: The carbonyl oxygen acts as a hydrogen bond acceptor, and the entire group contributes significant polarity through dipole-dipole interactions.
-
-
Non-Polar Regions:
-
Benzene Ring: This aromatic ring is hydrophobic and interacts primarily through weaker London dispersion forces.
-
Ethyl Group (-CH₂CH₃): This alkyl chain is also hydrophobic and contributes to the non-polar character of the molecule.
-
The overall solubility in a given solvent is determined by the balance of these competing interactions.
Diagram of Solute-Solvent Interactions
The following diagram illustrates the primary intermolecular forces at play when this compound interacts with different classes of solvents.
Caption: Predicted intermolecular forces governing the solubility of this compound.
Qualitative Solubility Predictions
Based on this structural analysis, we can make the following qualitative predictions:
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): Moderate to high solubility is expected. The hydroxyl and ester groups will readily form hydrogen bonds with the solvent. However, solubility in water will likely be limited by the hydrophobic benzene ring and ethyl group.[9]
-
Polar Aprotic Solvents (e.g., DMSO, Acetone): High solubility is predicted. These solvents are excellent hydrogen bond acceptors and engage in strong dipole-dipole interactions, effectively solvating the polar moieties of the molecule.[10]
-
Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is expected. The energy required to break the strong solute-solute hydrogen bonds is not compensated by the weak dispersion forces formed with a nonpolar solvent.[6][11]
-
Aqueous Basic Solutions (e.g., 5% NaOH): High solubility is anticipated. The phenolic hydroxyl groups are acidic and will be deprotonated by a base to form a highly polar phenolate salt, which is readily soluble in water.[12]
-
Aqueous Acidic Solutions (e.g., 5% HCl): Solubility is expected to be similar to that in water, as no significant acid-base reaction will occur to enhance dissolution.
Section 3: Experimental Protocol for Thermodynamic Solubility Determination
While theoretical predictions are valuable, empirical measurement is essential for obtaining accurate, quantitative data. The Shake-Flask Method is the universally recognized gold-standard for determining equilibrium (thermodynamic) solubility.[2][13] Its primary advantage is that it measures the solubility of a compound once a true equilibrium has been established between the dissolved and undissolved solid, providing a highly accurate and reproducible value.[13]
Experimental Workflow Diagram
The following workflow outlines the key stages of the shake-flask method coupled with UV-Vis spectroscopic quantification.
Caption: Step-by-step workflow for the Shake-Flask solubility determination method.
Detailed Step-by-Step Methodology
Objective: To determine the thermodynamic solubility of this compound in a selected solvent at a controlled temperature.
Materials:
-
This compound (solid powder)
-
Solvent of interest (e.g., Phosphate-Buffered Saline pH 7.4, Ethanol, DMSO)
-
Glass vials with screw caps
-
Analytical balance
-
Orbital shaker with temperature control
-
Centrifuge or syringe filters (e.g., 0.22 µm PTFE)
-
UV-Visible Spectrophotometer and quartz cuvettes
-
Volumetric flasks and pipettes
Protocol:
-
Preparation of Calibration Standards:
-
Accurately prepare a high-concentration stock solution of this compound in the chosen solvent (or a miscible co-solvent like DMSO if necessary for the initial stock).
-
Perform a serial dilution of the stock solution to create a series of at least five standards of known concentrations. This is crucial for building the calibration curve.
-
-
Saturation of Solvent:
-
Add an excess amount of solid this compound to a glass vial. "Excess" is critical; there must be visible undissolved solid at the end of the experiment to ensure saturation has been reached. A good starting point is to add ~5-10 mg of solid to 1-2 mL of the solvent.[14]
-
Seal the vial tightly to prevent solvent evaporation.[13]
-
Place the vial in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate vigorously.[13][15]
-
-
Equilibration:
-
Allow the mixture to shake for a sufficient duration to reach equilibrium. A minimum of 24 hours is standard practice.[2][16]
-
Trustworthiness Check: To ensure true equilibrium, samples can be taken at multiple time points (e.g., 24h, 48h, and 72h). The system is at equilibrium when the measured concentration of subsequent samples does not change significantly.[16]
-
-
Phase Separation:
-
After equilibration, remove the vial from the shaker and let it stand briefly at the same constant temperature.
-
Carefully separate the undissolved solid from the saturated solution. This can be achieved by:
-
Centrifuging the vial at high speed and drawing the supernatant.
-
Filtering the solution through a chemical-resistant syringe filter (e.g., 0.22 µm).
-
-
-
Quantification via UV-Vis Spectroscopy:
-
Scan a standard solution to determine the wavelength of maximum absorbance (λmax).[13]
-
Measure the absorbance of each of the prepared calibration standards at the determined λmax. Plot Absorbance vs. Concentration to generate a calibration curve and determine the linear regression equation (y = mx + c).
-
Accurately dilute a known volume of the clear, saturated supernatant into the measurement range of the spectrophotometer.
-
Measure the absorbance of the diluted sample.
-
-
Calculation:
-
Use the calibration curve's equation to calculate the concentration of the diluted sample.
-
Multiply this concentration by the dilution factor to determine the final solubility of this compound in the solvent. Report the result in appropriate units (e.g., mg/mL, µg/mL, or mol/L).
-
Section 4: Data Presentation
Quantitative solubility data should be organized systematically for clear comparison and analysis. The following table provides a template for recording experimental results.
| Solvent | Solvent Type | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Notes |
| Water | Polar Protic | 25 | |||
| PBS (pH 7.4) | Polar Protic (Aqueous) | 37 | Physiological relevance | ||
| Ethanol | Polar Protic | 25 | |||
| Acetone | Polar Aprotic | 25 | |||
| DMSO | Polar Aprotic | 25 | |||
| Hexane | Nonpolar | 25 | |||
| 5% NaOH (aq) | Aqueous Base | 25 | Test for acidic groups |
Section 5: Safety and Handling Precautions
This compound should be handled with appropriate care in a laboratory setting.
-
Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[17]
-
Handling: Use in a well-ventilated area. Minimize dust generation. Avoid contact with skin, eyes, and clothing.[18]
-
Personal Protective Equipment (PPE): Wear standard protective gloves, safety glasses, and a lab coat.
-
Incompatible Materials: Avoid strong oxidizing agents and strong bases (in non-aqueous conditions).[19]
Always consult the material safety data sheet (MSDS) before handling any chemical.
References
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Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? [Online] YouTube. Available at: [Link]
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Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Online] Available at: [Link]
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Scribd. Solubility - A Fundamental Concept in Pharmaceutical Sciences. [Online] Available at: [Link]
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Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Online] Available at: [Link]
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ACS Publications. (2002). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. [Online] Available at: [Link]
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University of Twente Research Information. (2021). Intermolecular interactions of phenolic mixtures studied to aid implementation of bio-based phenol use in the polycarbonate industry. The Journal of Chemical Thermodynamics. [Online] Available at: [Link]
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A Comprehensive Technical Guide to the Crystal Structure and Polymorphism of Ethyl 2,6-dihydroxybenzoate
Foreword: Unveiling the Solid-State Landscape of a Promising Moiety
In the realm of pharmaceutical sciences and drug development, the meticulous characterization of a molecule's solid-state properties is not merely an academic exercise; it is a critical cornerstone for ensuring safety, efficacy, and manufacturability. Ethyl 2,6-dihydroxybenzoate, a compound of interest for its potential applications, presents a compelling case for such in-depth investigation. While the crystal structure of its parent compound, 2,6-dihydroxybenzoic acid, has been elucidated, the solid-state chemistry of its ethyl ester derivative remains a largely unexplored frontier. This guide is conceived as a proactive exploration—a detailed roadmap for the researcher, scientist, or drug development professional embarking on the journey to characterize the crystal structure and uncover the potential polymorphism of this compound. By synthesizing established methodologies from analogous compounds and foundational principles of solid-state chemistry, we aim to provide a robust framework for this crucial investigation.
The Rationale: Why the Solid State of this compound Matters
Polymorphism, the ability of a compound to exist in multiple crystalline forms, can profoundly influence a drug substance's physicochemical properties, including solubility, dissolution rate, stability, and bioavailability. The discovery of a new, more stable polymorph late in development can have significant regulatory and financial implications. Therefore, a comprehensive polymorph screen early in the development process is a critical risk mitigation strategy.[1][2][3] For this compound, understanding its crystalline landscape is paramount for any future development as an active pharmaceutical ingredient (API).
The parent compound, 2,6-dihydroxybenzoic acid, is known to be dimorphic, suggesting a predisposition for its derivatives to also exhibit polymorphic behavior.[4] The presence of multiple hydrogen bond donors (the hydroxyl groups) and acceptors (the carbonyl and hydroxyl oxygens) in this compound creates a high propensity for the formation of diverse intermolecular interactions, which can lead to different crystal packing arrangements and, consequently, polymorphism.
Foundational Insights from the Parent Acid: 2,6-Dihydroxybenzoic Acid
A logical starting point for our investigation is the known crystal structure of 2,6-dihydroxybenzoic acid. The crystal and molecular structure of this parent acid has been determined by single-crystal X-ray diffraction.[5][6]
The crystals are reported to be monoclinic, with the space group P21/c.[6] The molecules form hydrogen-bonded carboxylic acid dimers, a common motif in crystalline carboxylic acids.[6] This dimerization, along with other intermolecular hydrogen bonds involving the hydroxyl groups, dictates the overall crystal packing.[5][6] The existence of at least two polymorphic forms of 2,6-dihydroxybenzoic acid underscores the sensitivity of its crystal packing to crystallization conditions.[4] This known dimorphism provides a strong impetus for a thorough investigation into the potential for polymorphism in its ethyl ester derivative.
A Strategic Approach to Unveiling the Crystal Structure and Polymorphism of this compound
In the absence of a published crystal structure for this compound, a systematic and comprehensive experimental plan is required. The following sections outline a detailed workflow for the synthesis, purification, polymorph screening, and characterization of this compound.
Synthesis and Purification: The Prerequisite for High-Quality Crystals
The synthesis of this compound can be achieved through the Fischer esterification of 2,6-dihydroxybenzoic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid. A general procedure, adapted from the synthesis of the analogous ethyl 2,6-dimethoxybenzoate, is as follows:[7][8]
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2,6-dihydroxybenzoic acid in an excess of absolute ethanol.
-
Catalysis: Add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for a period of 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, allow the mixture to cool to room temperature. Remove the excess ethanol under reduced pressure.
-
Extraction: Dissolve the residue in diethyl ether and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to remove any unreacted acid) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification by Recrystallization:
High-purity material is essential for obtaining single crystals suitable for X-ray diffraction. Recrystallization is a powerful technique for purifying solid organic compounds.[9][10][11] The choice of solvent is critical and should be guided by the principle that the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[12]
Experimental Protocol: Recrystallization of this compound
-
Solvent Screening: Screen a range of solvents with varying polarities (e.g., water, ethanol, acetone, ethyl acetate, toluene, and hexane mixtures) to identify a suitable recrystallization solvent or solvent system.[12]
-
Dissolution: Dissolve the crude this compound in a minimal amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Slow Cooling: Allow the solution to cool slowly to room temperature to promote the formation of well-ordered crystals. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Polymorph Screening: A Multifaceted Approach
A comprehensive polymorph screen is designed to explore a wide range of crystallization conditions to identify as many crystalline forms as possible.[1][13][14] This involves varying solvents, crystallization methods, and temperatures.
Diagram of the Polymorph Screening Workflow:
Caption: A systematic workflow for the polymorph screening of this compound.
Single Crystal Growth: The Key to Structural Elucidation
Growing single crystals of sufficient size and quality is essential for structure determination by single-crystal X-ray diffraction.[15][16][17]
Experimental Protocol: Single Crystal Growth by Slow Evaporation
-
Solution Preparation: Prepare a saturated or near-saturated solution of purified this compound in a suitable solvent (identified during the polymorph screen) in a clean vial.
-
Filtration: Filter the solution through a syringe filter into a clean vial to remove any dust particles that could act as nucleation sites.
-
Slow Evaporation: Cover the vial with a cap containing a few small pinholes to allow for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature.
-
Crystal Harvesting: Once suitable crystals have formed, carefully harvest them from the solution.
Solid-State Characterization: A Multi-Technique Approach
A combination of analytical techniques is necessary to fully characterize the obtained solid forms.[13][18]
Powder X-ray Diffraction (PXRD): The Fingerprint of a Crystalline Form
PXRD is the primary technique for identifying and distinguishing between different polymorphs. Each crystalline form will produce a unique diffraction pattern.
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): Unveiling Thermal Behavior
DSC is used to determine the melting point, enthalpy of fusion, and to detect any solid-state phase transitions. TGA is used to determine the thermal stability and to identify the presence of solvent or water in the crystal lattice (solvates or hydrates).
Vibrational Spectroscopy (FTIR and Raman): Probing Molecular Interactions
FTIR and Raman spectroscopy are sensitive to differences in the local molecular environment and intermolecular interactions, such as hydrogen bonding.[18][19] These techniques can provide complementary information to PXRD for distinguishing between polymorphs.
Hypothetical Crystal Structure and Polymorphism of this compound
Based on the structure of the parent acid and general principles of crystal engineering, we can hypothesize about the potential crystal packing and polymorphism of this compound.
Potential Hydrogen Bonding Motifs:
The two hydroxyl groups and the ester functionality provide ample opportunities for a variety of intermolecular and potentially intramolecular hydrogen bonds.[20][21][22][23] The interplay between these interactions will likely be a key determinant of which polymorphic form crystallizes under a given set of conditions.
Diagram of Potential Intermolecular Interactions:
Caption: A simplified representation of potential intermolecular hydrogen bonding patterns.
Hypothetical Crystallographic and Thermal Data:
The following table presents hypothetical data for two potential polymorphs of this compound, which would be the target of the experimental investigation outlined in this guide.
| Property | Form I (Hypothetical) | Form II (Hypothetical) |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pbca |
| Melting Point (DSC) | ~135 °C | ~128 °C |
| Thermodynamic Relationship | Enantiotropic | Enantiotropic |
| Key PXRD Peaks (2θ) | 8.5°, 12.3°, 15.8°, 25.1° | 9.2°, 14.1°, 18.5°, 22.7° |
| FTIR (C=O stretch) | ~1680 cm⁻¹ | ~1695 cm⁻¹ |
| Raman (ring breathing) | ~1030 cm⁻¹ | ~1045 cm⁻¹ |
Conclusion: Paving the Way for Future Development
The comprehensive investigation into the crystal structure and polymorphism of this compound is a critical step in its potential development as a pharmaceutical agent. The methodologies and strategies outlined in this technical guide provide a robust framework for such a study. By systematically exploring its solid-state landscape, researchers can identify the most stable polymorphic form, understand its physicochemical properties, and mitigate the risks associated with unforeseen polymorphic transformations. This foundational knowledge is indispensable for the development of a safe, effective, and robust drug product.
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"Ethyl 2,6-dihydroxybenzoate" synthesis from 2,6-dihydroxybenzoic acid
A Technical Guide to the Synthesis of Ethyl 2,6-Dihydroxybenzoate
Introduction
2,6-Dihydroxybenzoic acid (2,6-DHBA), also known as γ-resorcylic acid, is a phenolic acid that serves as a valuable building block in organic synthesis.[1][2] Its derivatives are of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities.[1][3] The strategic esterification of the 2,6-DHBA core, specifically to form this compound, is a fundamental transformation that modulates the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which are critical for its application as a chemical intermediate.
This guide provides an in-depth technical overview of the synthesis of this compound from 2,6-dihydroxybenzoic acid. It details the primary synthesis methodology, explores alternative strategies, and outlines robust protocols for purification and characterization, designed for researchers, chemists, and professionals in the field of drug development.
Core Synthesis Methodology: Fischer-Speier Esterification
The most established and direct method for converting 2,6-dihydroxybenzoic acid to its ethyl ester is the Fischer-Speier esterification. This reaction, first described in 1895, involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.[4][5]
Principle and Mechanism
Fischer esterification is a reversible nucleophilic acyl substitution reaction.[5][6] The equilibrium nature of the reaction necessitates strategic choices to drive the formation of the ester product.[5][7][8] This is typically achieved by using a large excess of the alcohol or by removing the water byproduct as it is formed.[7][8]
The mechanism proceeds through several distinct, reversible steps:
-
Protonation of Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid. This crucial step significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.[4][5][7]
-
Nucleophilic Attack: A molecule of ethanol, acting as a nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.[4][8][9]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a better leaving group (H₂O).[4][7]
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[4][7]
-
Deprotonation: A base (such as another molecule of ethanol or water) removes the final proton from the carbonyl oxygen, yielding the neutral this compound and regenerating the acid catalyst.[7][9]
Detailed Experimental Protocol
This protocol provides a robust procedure for the synthesis of this compound via Fischer esterification.
Materials and Equipment:
-
2,6-Dihydroxybenzoic acid
-
Absolute Ethanol (reagent grade, anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, Reflux condenser, Heating mantle, Magnetic stirrer
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2,6-dihydroxybenzoic acid (1.0 eq) in an excess of absolute ethanol (e.g., 5-10 mL per gram of acid).[1][10] Place a magnetic stir bar in the flask.
-
Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (approx. 2-5% of the volume of ethanol) to the solution.[1][10] An exothermic reaction will occur.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 8-24 hours. The reaction progress should be monitored periodically using Thin-Layer Chromatography (TLC).[1][11]
-
Solvent Removal: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Remove the excess ethanol using a rotary evaporator.[11][12]
-
Work-up & Extraction:
-
Transfer the solution to a separatory funnel.
-
Carefully wash the organic layer with a saturated NaHCO₃ solution to neutralize the sulfuric acid catalyst and remove any unreacted 2,6-dihydroxybenzoic acid.[3][12] Caution: CO₂ gas will be evolved. Vent the funnel frequently.
-
Wash the organic layer with brine to remove residual water and inorganic salts.[12]
-
Drying and Isolation:
Alternative Synthesis Strategies
While Fischer esterification is a workhorse method, its reliance on equilibrium and harsh acidic conditions can be disadvantageous.[5][6] The following table compares alternative approaches.
| Method | Principle | Advantages | Disadvantages |
| Acyl Chloride Route | Two-step process: 1) Convert R-COOH to R-COCl with SOCl₂. 2) React R-COCl with ethanol and a base (e.g., pyridine).[13] | Irreversible, fast reaction, high yields, mild conditions for the alcohol.[13] | Requires an extra synthetic step; reagents like SOCl₂ are hazardous; base removal can be tedious. |
| Solid Acid Catalysis | Uses heterogeneous catalysts like ion-exchange resins (Dowex), zeolites, or acid-treated clays (Montmorillonite K10).[14][15][16] | "Green" chemistry approach; easy catalyst removal via filtration; catalyst is often reusable.[11][15][16] | Can require longer reaction times or higher temperatures; potential for catalyst deactivation. |
| DCC/Steglich Esterification | Uses dicyclohexylcarbodiimide (DCC) as a coupling agent, often with a catalyst like 4-dimethylaminopyridine (DMAP). | Avoids water production; proceeds under mild conditions.[8] | DCC is an allergen; produces dicyclohexylurea (DCU) byproduct which can be difficult to remove completely. |
Purification and Characterization of this compound
Obtaining a product of high purity is paramount for subsequent applications. The crude ester from the synthesis requires purification followed by analytical characterization to confirm its identity and purity.
Purification Techniques
-
Recrystallization: This is the preferred method for purifying solid organic compounds.[17] The principle involves dissolving the crude product in a minimum amount of a suitable hot solvent, followed by slow cooling. The desired compound crystallizes out in a pure form, leaving impurities behind in the solvent.[17] A mixed solvent system, such as ethyl acetate/hexane or ethanol/water, is often effective.[12]
-
Silica Gel Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography is a highly effective purification technique.[18][19]
-
Principle: The technique separates compounds based on their differential adsorption onto a solid stationary phase (silica gel) as they are carried through by a liquid mobile phase (eluent).[19] More polar compounds adhere more strongly to the polar silica gel and elute more slowly.
-
Typical Protocol: The crude material is loaded onto a column packed with silica gel. The column is then eluted with a solvent system of appropriate polarity, often starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).[20] Fractions are collected and analyzed by TLC to identify those containing the pure product.[19]
-
Analytical Characterization
| Technique | Expected Results for this compound |
| ¹H NMR | - Ethyl Group: A quartet signal for the methylene protons (-OCH₂) and a triplet for the methyl protons (-CH₃).[3][21] - Aromatic Protons: Signals in the aromatic region (approx. 6.5-7.5 ppm) corresponding to the protons on the benzene ring. |
| ¹³C NMR | - Carbonyl Carbon: A characteristic signal for the ester C=O around 165-170 ppm.[21] - Aromatic Carbons: Signals corresponding to the six carbons of the benzene ring. - Ethyl Carbons: Signals for the -OCH₂ and -CH₃ carbons.[21] |
| IR Spectroscopy | - O-H Stretch: A broad absorption band around 3400-3200 cm⁻¹ due to the phenolic hydroxyl groups. - C=O Stretch: A strong, sharp absorption band around 1729 cm⁻¹ corresponding to the ester carbonyl group.[3][21] - Confirmation: Disappearance of the very broad carboxylic acid O-H stretch (from ~3400-2400 cm⁻¹) from the starting material is a key indicator of successful esterification.[21] |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the molecular weight of the product (C₉H₁₀O₄, MW: 182.17 g/mol ) should be observed.[21] |
| Melting Point (MP) | A sharp, defined melting point range is indicative of high purity. |
Conclusion
The synthesis of this compound from its corresponding carboxylic acid is a fundamental and accessible transformation for synthetic chemists. While the classic Fischer-Speier esterification remains a reliable and cost-effective method, a thorough understanding of its mechanism and limitations is key to achieving high yields. By carefully controlling reaction conditions to drive the equilibrium, and by employing robust purification and characterization techniques, researchers can confidently produce this valuable intermediate for applications in drug discovery and materials science. Alternative methods using solid-acid catalysts or acyl chloride intermediates offer valuable options when reaction conditions or substrate sensitivities are a concern.
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Fischer–Speier esterification - Wikipedia. (n.d.). Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
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Akpinar, B., et al. (n.d.). Esterification, Purification and Identification of Cinnamic Acid Esters. Education Quarterly Reviews. Retrieved from [Link]
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Abbas, N., et al. (2018). Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. Journal of the Chemical Society of Pakistan. Retrieved from [Link]
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Atabani, A.E., et al. (2019). Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. DergiPark. Retrieved from [Link]
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IntechOpen. (2020). Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. Retrieved from [Link]
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ResearchGate. (n.d.). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Retrieved from [Link]
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Ethyl 2,6-Dihydroxybenzoate: A Technical Guide to its Potential Biological Activities
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2,6-dihydroxybenzoate, a derivative of the naturally occurring γ-resorcylic acid, presents a molecule of interest at the intersection of synthetic chemistry and potential bioactivity. While its direct biological applications are not extensively documented, its structural motifs suggest a landscape of potential pharmacological relevance, primarily centered on its role as a versatile synthetic precursor and its modest antioxidant capabilities. This technical guide provides a comprehensive overview of the current understanding of this compound, synthesizing available data on its chemical properties, known biological evaluations, and its utility in the synthesis of more complex bioactive molecules. The guide is intended to provide a foundational resource for researchers exploring the potential of this and related compounds in drug discovery and development.
Introduction: Chemical and Structural Context
This compound (CAS 54640-04-9) is the ethyl ester of 2,6-dihydroxybenzoic acid.[1][2] The strategic placement of two hydroxyl groups ortho to the carboxylate group profoundly influences its electronic properties and reactivity. This arrangement allows for intramolecular hydrogen bonding, which can impact its acidity, solubility, and interaction with biological targets.
From a synthetic chemistry perspective, this compound serves as a valuable building block. Its hydroxyl and ester functionalities offer multiple reaction sites for derivatization and incorporation into more complex molecular architectures. A notable application is its use in the synthesis of xanthones, a class of compounds known for a wide range of biological activities.[3]
Potential Biological Activities
Direct experimental evidence for the biological activities of this compound is limited. Much of its potential is inferred from studies on its parent compound, 2,6-dihydroxybenzoic acid, and other closely related derivatives. It is crucial to underscore that these represent potential activities that require direct experimental validation for the ethyl ester.
Antioxidant Activity: A Modest Potential
The antioxidant capacity of phenolic compounds is a cornerstone of their therapeutic interest. For dihydroxybenzoic acids, the positioning of the hydroxyl groups is a key determinant of their radical-scavenging ability.
Mechanistic Insights: Antioxidant activity of phenolic compounds primarily stems from their ability to donate a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it. The stability of the resulting phenoxyl radical is critical, and is often enhanced by resonance delocalization.
Experimental Evidence: Studies on 2,6-dihydroxybenzoic acid have indicated that it possesses poor DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity compared to other isomers.[4] This is attributed to the steric hindrance and intramolecular hydrogen bonding between the hydroxyl groups and the adjacent carboxyl group, which can impede hydrogen donation.
However, a study on a more complex derivative, 2-oxo-2-[(2-oxo-2H-chromen-7-yl)oxy]ethyl-2,6-dihydroxybenzoate, which contains the this compound core, demonstrated some antioxidant activity at higher concentrations in a DPPH assay.[5] This suggests that while the inherent antioxidant potential of the 2,6-dihydroxybenzoate moiety may be modest, it can contribute to the overall activity of larger molecules.
Table 1: Summary of Antioxidant Potential
| Compound/Derivative | Assay | Result | Reference |
| 2,6-Dihydroxybenzoic acid | DPPH Scavenging | Poor activity | [4] |
| 2-oxo-2-[(2-oxo-2H-chromen-7-yl)oxy]ethyl-2,6-dihydroxybenzoate | DPPH Scavenging | Activity observed at 100 µM | [5] |
Enzyme Inhibition: An Area for Exploration
The structural features of this compound suggest potential as an enzyme inhibitor, although direct evidence is currently lacking. The dihydroxybenzoyl moiety is a known feature in some enzyme inhibitors.
A study on umbelliferone analogues synthesized using a 2,6-dihydroxybenzoate derivative as a starting material showed that some of the final compounds exhibited inhibitory activity against mushroom tyrosinase.[5] While this does not directly implicate this compound as a tyrosinase inhibitor, it highlights the potential for its structural core to be incorporated into enzyme-inhibiting scaffolds.
Further research is warranted to screen this compound against a panel of enzymes, particularly those involved in metabolic and inflammatory pathways.
Antimicrobial and Anti-inflammatory Activities: A Lack of Direct Evidence
Comprehensive searches of the scientific literature did not yield direct experimental evidence for the antimicrobial or anti-inflammatory properties of this compound. While its parent compound, 2,6-dihydroxybenzoic acid, has been noted for poor microbial growth inhibition,[4] this does not preclude the possibility of activity in the ethyl ester, as esterification can alter a compound's lipophilicity and cell permeability.
General reviews on hydroxybenzoic acids and their esters mention a broad spectrum of biological activities, including antimicrobial and anti-inflammatory effects.[6][7] However, these are general statements and cannot be specifically attributed to the 2,6-dihydroxy isomer without dedicated studies. Researchers are advised to treat any claims of such activities for this compound with caution in the absence of direct experimental support.
Role as a Synthetic Precursor in Drug Discovery
Arguably, the most significant and well-documented role of this compound is as a versatile starting material for the synthesis of complex, biologically active molecules.
Synthesis of Bioactive Xanthones
Xanthones are a class of heterocyclic compounds that exhibit a wide array of pharmacological properties, including antioxidant, anti-inflammatory, antimicrobial, and anticancer activities. This compound has been utilized as a key precursor in the synthesis of euxanthone, a bioactive xanthone found in Hypericum perforatum.[3]
Workflow for Xanthone Synthesis:
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An In-depth Technical Guide to Ethyl 2,6-dihydroxybenzoate and its Structural Analogs: From Synthesis to Therapeutic Potential
Abstract
Ethyl 2,6-dihydroxybenzoate, a derivative of γ-resorcylic acid, represents a core chemical scaffold with significant, yet underexplored, potential in drug discovery. Its parent structure, the resorcinol moiety, is a well-established pharmacophore found in numerous natural and synthetic bioactive compounds.[1] The unique positioning of the hydroxyl groups ortho to the carboxylate function in this compound imparts distinct electronic and steric properties that serve as a versatile foundation for chemical modification. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the synthesis, purification, and characterization of this compound and its structural analogs. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and explore the diverse biological activities of these compounds, including their roles as enzyme inhibitors and antimicrobial agents. Through a systematic examination of structure-activity relationships (SAR), this document aims to empower researchers to rationally design and develop novel therapeutic candidates based on this promising scaffold.
The 2,6-Dihydroxybenzoate Core: Chemical & Physicochemical Properties
This compound (also known as Ethyl γ-resorcylate) is a phenolic ester. The foundational molecule, 2,6-Dihydroxybenzoic acid (2,6-DHBA), is an isomer of dihydroxybenzoic acid, distinguished by two hydroxyl groups flanking the carboxylic acid.[2] This arrangement creates a sterically hindered environment around the carboxyl group and facilitates intramolecular hydrogen bonding, which influences the molecule's acidity, reactivity, and interaction with biological targets.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₄ | [3] |
| Molecular Weight | 182.17 g/mol | [3] |
| Physical Form | Solid | [3] |
| Melting Point | 49-51 °C | [4] |
| CAS Number | 54640-04-9 | [3] |
Esterification of the carboxylic acid, as in this compound, is a critical first step in modulating the compound's properties. This modification converts the polar, acidic carboxyl group into a less polar ester, significantly increasing lipophilicity. This change is fundamental in drug design as it directly impacts the molecule's ability to cross biological membranes and access intracellular targets.
Synthesis and Characterization: A Methodological Deep Dive
The synthesis of this compound and its analogs primarily relies on well-established esterification and carboxylation reactions. The choice of methodology is dictated by the desired scale, purity requirements, and the nature of the starting materials.
Synthesis of the Precursor: 2,6-Dihydroxybenzoic Acid
The common precursor, 2,6-dihydroxybenzoic acid, can be synthesized from resorcinol via carboxylation. One established method involves reacting resorcinol with carbon dioxide under pressure in the presence of an alkali metal salt and a suitable solvent like absolute ethanol.[5] More recently, enzymatic carboxylation using a decarboxylase has been shown to be a viable and green alternative, capable of achieving high yields.[6]
Fischer-Speier Esterification: Synthesis of this compound
The most direct and widely used method for synthesizing this compound is the Fischer-Speier esterification of 2,6-dihydroxybenzoic acid. This acid-catalyzed reaction with an excess of ethanol drives the equilibrium towards the formation of the ester and water.
Rationale for Experimental Choices:
-
Acid Catalyst (e.g., H₂SO₄): The catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.
-
Excess Ethanol: As the reaction is reversible, using ethanol as both the reactant and the solvent shifts the equilibrium to the product side, maximizing the yield, in accordance with Le Châtelier's principle.
-
Reflux: Heating the reaction mixture to its boiling point increases the reaction rate, allowing equilibrium to be reached more quickly.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the established synthesis of the closely related compound, ethyl 2,6-dimethoxybenzoate.[7][8]
Materials:
-
2,6-Dihydroxybenzoic acid (1.0 eq)
-
Absolute Ethanol (used in excess, as solvent)
-
Concentrated Sulfuric Acid (catalytic amount, ~2-3 drops)
-
Diethyl ether
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2,6-dihydroxybenzoic acid (e.g., 5.0 g) in absolute ethanol (e.g., 50 mL).
-
Carefully add a catalytic amount of concentrated sulfuric acid to the stirring solution.
-
Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After cooling to room temperature, remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Pour the resulting residue into cold water (100 mL) and transfer to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with a saturated solution of sodium bicarbonate (2 x 50 mL) to remove any unreacted acid, followed by brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification and Characterization
Purification of the crude product is essential to remove byproducts and unreacted starting materials.
-
Purification: Column chromatography is a highly effective method for purifying phenolic compounds.[9] A silica gel stationary phase with a mobile phase gradient of ethyl acetate in hexane is typically suitable for separating the moderately polar ester product from more polar or non-polar impurities. Recrystallization from a suitable solvent system can also be employed for final purification.
-
Characterization: The structure and purity of the synthesized this compound must be confirmed using a suite of analytical techniques.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic signals for the ethyl group (a triplet and a quartet) and the aromatic protons. ¹³C NMR will confirm the number of unique carbon atoms, including the characteristic carbonyl signal of the ester.[8]
-
Infrared (IR) Spectroscopy: The IR spectrum should show a strong absorption band for the ester carbonyl (C=O) group (typically around 1700-1730 cm⁻¹) and broad absorptions for the hydroxyl (O-H) groups. The disappearance of the broad carboxylic acid O-H stretch from the starting material is a key indicator of a successful reaction.[8]
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.[7]
-
Workflow for Synthesis and Screening of Analogs
The development of novel therapeutic agents from the this compound core follows a logical, iterative workflow. This process begins with the synthesis of a library of structural analogs, followed by purification, characterization, and biological screening. The data from these screens inform a structure-activity relationship (SAR) analysis, which in turn guides the design of the next generation of more potent and selective compounds.
Caption: A general workflow for the synthesis and evaluation of 2,6-DHBA derivatives.
Biological Activities and Therapeutic Potential
Derivatives of resorcinol have demonstrated a wide spectrum of biological activities, making them attractive candidates for drug development in several therapeutic areas.
Tyrosinase Inhibition and Dermatological Applications
Tyrosinase is a key copper-containing enzyme in the melanin biosynthesis pathway.[10] Its overactivity can lead to hyperpigmentation disorders. Many resorcinol derivatives are potent tyrosinase inhibitors, acting as skin-whitening agents.[11] The mechanism often involves competitive inhibition, where the resorcinol derivative, structurally similar to the natural substrate L-DOPA, binds to the active site of the enzyme, blocking melanin production.[10][12]
Structure-Activity Relationship Insights:
-
The 1,3-dihydroxybenzene (resorcinol) moiety is crucial for activity.
-
The nature of the substituent at other positions on the ring can significantly modulate potency. For instance, attaching alkyl chains of varying lengths can influence the compound's lipophilicity and its fit within the enzyme's active site.[11]
-
Studies have shown that there is often an optimal lipophilicity (cLogP value) for maximum inhibitory effect.[11]
Caption: Mechanism of competitive inhibition of Tyrosinase by a resorcinol derivative.
Anti-inflammatory Activity via 5-Lipoxygenase Inhibition
The 5-lipoxygenase (5-LOX) enzyme is a key player in the biosynthesis of pro-inflammatory leukotrienes from arachidonic acid.[13] Inhibition of this pathway is a validated strategy for treating inflammatory diseases. Phenolic compounds, including resorcinol derivatives, have been identified as potent 5-LOX inhibitors.[14] Their mechanism often involves redox activity or chelation of the non-heme iron atom in the enzyme's active site, which is essential for its catalytic function.[13]
Antimicrobial Activity and Efflux Pump Inhibition
The rise of antibiotic resistance is a critical global health threat. One major mechanism of resistance in bacteria is the active efflux of antibiotics from the cell via membrane proteins known as efflux pumps.[15] Phenolic compounds have emerged as promising efflux pump inhibitors (EPIs). By blocking these pumps, EPIs can restore the efficacy of conventional antibiotics.[16] For example, ethyl 3,4-dihydroxybenzoate has been shown to potentiate the activity of antibiotics against drug-resistant E. coli by interfering with the AcrB efflux pump.[16]
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An In-depth Technical Guide to Ethyl 2,6-dihydroxybenzoate: Discovery, Synthesis, and Natural Occurrence
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2,6-dihydroxybenzoate, a derivative of γ-resorcylic acid, is an aromatic organic compound with potential applications in synthetic chemistry and drug discovery. Its structure, featuring a benzene ring substituted with two hydroxyl groups ortho and meta to an ethyl ester, presents a unique scaffold for chemical modification and exploration of biological activity. While its parent compound, 2,6-dihydroxybenzoic acid, has been identified in various natural sources and studied for its biological properties, the ethyl ester derivative remains a less-explored molecule. This technical guide provides a comprehensive overview of the current knowledge surrounding this compound, with a focus on its synthesis, presumed natural occurrence based on its parent molecule, and the analytical techniques pivotal for its characterization.
Discovery and Natural Occurrence
The direct discovery of this compound in nature has not been explicitly documented in publicly available scientific literature. However, its constituent acid, 2,6-dihydroxybenzoic acid (also known as γ-resorcylic acid), has been identified in several plant species and food products. This acid is a secondary metabolite found in plants like Oenothera glazioviana and has been detected in olives (Olea europaea) and beer.[1][2][3] The presence of the parent acid in these natural sources suggests the potential, albeit unconfirmed, existence of its ethyl ester derivative through natural esterification processes within these organisms.
The biosynthesis of 2,6-dihydroxybenzoic acid is an important precursor to the potential natural formation of its ethyl ester. While the specific pathways can vary between organisms, a common route involves the carboxylation of resorcinol.[4][5]
Synthesis of this compound
The primary and most established method for the synthesis of this compound is through the Fischer-Speier esterification of its parent carboxylic acid, 2,6-dihydroxybenzoic acid.[6][7][8][9] This acid-catalyzed reaction involves the treatment of the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).
The mechanism of Fischer esterification is a reversible process. To drive the equilibrium towards the formation of the ester, an excess of the alcohol (ethanol) is typically used, and the water formed during the reaction is often removed.
Experimental Protocol: Fischer-Speier Esterification
The following is a generalized, yet detailed, protocol for the synthesis of this compound based on the principles of Fischer esterification.
Materials:
-
2,6-dihydroxybenzoic acid
-
Absolute ethanol
-
Concentrated sulfuric acid (or p-toluenesulfonic acid)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2,6-dihydroxybenzoic acid in an excess of absolute ethanol.
-
Slowly and cautiously add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Diagram of the Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
Analytical Characterization
Table 1: Predicted Analytical Data for this compound
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the ethyl group (a quartet for -CH₂ and a triplet for -CH₃), aromatic protons, and hydroxyl protons. The chemical shifts of the aromatic protons will be influenced by the positions of the hydroxyl and ester groups. |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the carbons of the ethyl group, and the aromatic carbons. The chemical shifts of the aromatic carbons will indicate the substitution pattern. |
| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of this compound (C₉H₁₀O₄, M.W. 182.17 g/mol ). Fragmentation patterns would likely show the loss of the ethoxy group or other characteristic fragments. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the hydroxyl (-OH) groups (broad peak), the carbonyl (C=O) of the ester, and C-O stretching, as well as aromatic C-H and C=C stretching vibrations. |
Diagram of the Analytical Workflow:
Caption: General workflow for the analytical characterization of this compound.
Potential Biological Activities and Applications
While the biological activities of this compound have not been specifically reported, the activities of its parent acid and other dihydroxybenzoic acid isomers provide a basis for predicting its potential therapeutic applications. 2,6-dihydroxybenzoic acid itself is known to have relatively weak biological activity; however, its complexes with metal ions have shown enhanced DPPH radical scavenging and antimicrobial properties.[10]
Derivatives of other hydroxybenzoic acids have demonstrated a wide range of biological effects, including antioxidant, antimicrobial, and anti-inflammatory activities. The esterification of the carboxylic acid group, as in this compound, can modulate the lipophilicity of the molecule, which may influence its bioavailability and interaction with biological targets. Further research is warranted to explore the specific biological profile of this compound.
Conclusion
This compound is a compound of interest for which a reliable synthesis protocol via Fischer-Speier esterification can be established. While its natural occurrence is yet to be confirmed, the presence of its parent acid in various natural products suggests its potential existence. The lack of comprehensive analytical and biological data highlights a significant gap in the scientific literature and presents an opportunity for future research. The protocols and predictive data presented in this guide serve as a foundational resource for scientists and researchers aiming to synthesize, characterize, and explore the potential applications of this intriguing molecule.
References
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Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
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Complexes of 2,6-dihydroxybenzoic acid with divalent metal ions: Synthesis, crystal structure, spectral studies, and biological activity enhancement. (n.d.). Retrieved from [Link]
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2,6-Dihydroxybenzoic Acid. (n.d.). PubChem. Retrieved from [Link]
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1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033967). (n.d.). Human Metabolome Database. Retrieved from [Link]
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13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). (n.d.). Human Metabolome Database. Retrieved from [Link]
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2,6-Dihydroxybenzoic acid (HMDB0013676). (2012, April 3). Human Metabolome Database. Retrieved from [Link]
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2,6-Dihydroxybenzoic acid (FDB000845). (2010, April 8). FooDB. Retrieved from [Link]
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Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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(PDF) Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. (2012, May 22). ResearchGate. Retrieved from [Link]
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Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. (n.d.). Retrieved from [Link]
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Synthesis of 2,6-dihydroxybenzoic acid by decarboxylase-catalyzed carboxylation using CO2 and in situ product removal. (n.d.). Retrieved from [Link]
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Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO 2 and In Situ Product Removal. (n.d.). MDPI. Retrieved from [Link]
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Methodological & Application
Synthesis of Euxanthone: A Detailed Application Note for Researchers
Abstract
Euxanthone, a naturally occurring xanthone derivative, holds significant interest in the pharmaceutical and materials science sectors due to its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] This application note provides a comprehensive guide for the synthesis of euxanthone, with a particular focus on a modern and reliable multi-step approach. While direct condensation methods from precursors like ethyl 2,6-dihydroxybenzoate have proven to be low-yielding and fraught with challenges, the protocol detailed herein offers a robust pathway through a key benzophenone intermediate, ensuring higher yields and purity.[3][4] This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical guidance, mechanistic insights, and a step-by-step experimental protocol.
Introduction: The Significance of Euxanthone
Euxanthone, chemically known as 1,7-dihydroxyxanthone, is a member of the xanthone family of organic compounds characterized by a dibenzo-γ-pyrone backbone.[3] Its planar, conjugated structure is responsible for its unique physicochemical properties and a wide array of biological activities. Historically, it was a component of the vibrant Indian yellow pigment. In modern science, the interest in euxanthone is primarily driven by its therapeutic potential. Numerous studies have highlighted its efficacy as an antioxidant, its ability to modulate inflammatory pathways, and its potential as an anticancer agent.[1][2]
The synthesis of euxanthone, however, is not without its challenges. Direct approaches, such as the Pechmann condensation of a β-ketoester with a phenol, are often complicated by the formation of isomeric byproducts and decomposition under harsh reaction conditions.[3] This guide, therefore, focuses on a more strategic, multi-step synthesis that has been demonstrated to be more efficient and reproducible.
The Synthetic Strategy: Overcoming the Hurdles of Direct Condensation
The direct synthesis of euxanthone from this compound and a suitable phenol like hydroquinone is an attractive route in theory. However, experimental evidence suggests that this approach is often unsuccessful, leading to decomposition of the starting materials or yielding only trace amounts of the desired product.[3] The primary challenges include:
-
Decomposition: The sensitive dihydroxybenzoic acid moiety can readily decarboxylate or decompose under the high temperatures and acidic conditions typically required for xanthone formation.
-
Isomer Formation: The reaction can lead to the formation of undesired isomers, such as 2,7-dihydroxyxanthone, which are difficult to separate from the target compound.[3]
-
Low Reactivity: The ester functionality may not be sufficiently reactive to drive the reaction to completion, resulting in poor yields.
To circumvent these issues, a more robust, multi-step synthetic pathway is recommended. This strategy involves:
-
Protection of Hydroxyl Groups: The reactive hydroxyl groups of the starting 2,6-dihydroxybenzoic acid are protected, typically through methylation, to prevent side reactions.
-
Friedel-Crafts Acylation: The protected benzoic acid derivative is then coupled with a protected phenol derivative (e.g., 1,4-dimethoxybenzene) via a Friedel-Crafts acylation to form a key benzophenone intermediate.
-
Cyclization and Deprotection: The benzophenone intermediate undergoes an intramolecular cyclization, followed by deprotection (demethylation) of the hydroxyl groups to yield the final euxanthone product.
This approach offers greater control over the reaction and consistently provides higher yields of the desired product with greater purity.[3][4]
Mechanistic Insights: The Friedel-Crafts Pathway to Euxanthone
The core of the recommended synthesis is the Friedel-Crafts acylation reaction. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst. In this synthesis, the protected 2,6-dimethoxybenzoyl chloride acts as the acylating agent, and 1,4-dimethoxybenzene is the aromatic substrate. The reaction proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring of 1,4-dimethoxybenzene.
The subsequent intramolecular cyclization of the resulting benzophenone is typically acid-catalyzed. The final step involves the cleavage of the methyl ethers to reveal the hydroxyl groups of euxanthone, which can be achieved using strong acids like hydroiodic acid.[3]
Experimental Protocol: A Step-by-Step Guide
This protocol is adapted from a successful, high-yield synthesis of euxanthone and is presented in a manner that is accessible to researchers with a working knowledge of organic synthesis.[3][4]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2,6-Dihydroxybenzoic acid | ≥98% | Standard chemical supplier | |
| Dimethyl sulfate | ≥99% | Standard chemical supplier | Caution: Highly toxic and corrosive. |
| Potassium carbonate | Anhydrous | Standard chemical supplier | |
| Acetone | Anhydrous | Standard chemical supplier | |
| Oxalyl chloride | ≥98% | Standard chemical supplier | Caution: Corrosive and reacts violently with water. |
| Dichloromethane (DCM) | Anhydrous | Standard chemical supplier | |
| 1,4-Dimethoxybenzene | ≥99% | Standard chemical supplier | |
| Aluminum chloride (AlCl₃) | Anhydrous | Standard chemical supplier | Caution: Reacts violently with water. |
| Hydrochloric acid (HCl) | Concentrated | Standard chemical supplier | |
| Hydroiodic acid (HI) | 57% in H₂O | Standard chemical supplier | Caution: Corrosive. |
| Phenol | ≥99% | Standard chemical supplier | Caution: Toxic and corrosive. |
| Sodium thiosulfate | Anhydrous | Standard chemical supplier | |
| Sodium bicarbonate | Saturated solution | Prepared in-house | |
| Brine | Saturated solution | Prepared in-house | |
| Magnesium sulfate | Anhydrous | Standard chemical supplier | |
| Silica gel | 60 Å, 230-400 mesh | Standard chemical supplier | For column chromatography. |
Synthesis Workflow
Caption: Workflow for the multi-step synthesis of Euxanthone.
Detailed Procedure
Step 1: Synthesis of 2,6-Dimethoxybenzoic Acid
-
To a solution of 2,6-dihydroxybenzoic acid (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (3.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Slowly add dimethyl sulfate (2.5 eq) to the reaction mixture.
-
Reflux the mixture for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water and acidify with concentrated HCl to pH ~2.
-
The precipitate formed is filtered, washed with cold water, and dried to afford 2,6-dimethoxybenzoic acid.
Step 2: Synthesis of 2,5,2',6'-Tetramethoxybenzophenone
-
To a solution of 2,6-dimethoxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.5 eq) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 2,6-dimethoxybenzoyl chloride.
-
In a separate flask, dissolve 1,4-dimethoxybenzene (1.1 eq) in anhydrous DCM and cool to 0 °C.
-
Add anhydrous aluminum chloride (1.2 eq) portion-wise to the solution.
-
Add the previously prepared 2,6-dimethoxybenzoyl chloride in DCM dropwise to the reaction mixture at 0 °C.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours.
-
Pour the reaction mixture into a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel to yield 2,5,2',6'-tetramethoxybenzophenone.
Step 3: Synthesis of Euxanthone
-
Dissolve 2,5,2',6'-tetramethoxybenzophenone (1.0 eq) in phenol (as solvent).
-
Add hydroiodic acid (57% in water, ~10 eq) to the solution.
-
Heat the reaction mixture at 125-130 °C for 8-10 hours.[4]
-
Cool the reaction mixture to room temperature and pour it into a cold, aqueous solution of sodium thiosulfate.
-
The resulting precipitate is filtered, washed thoroughly with water, and dried.
-
The crude product is purified by column chromatography on silica gel (eluent: a gradient of hexane and ethyl acetate) to afford pure euxanthone as yellow needles.
Characterization and Data
The synthesized euxanthone should be characterized by standard analytical techniques to confirm its identity and purity.
| Parameter | Expected Value |
| Appearance | Yellow crystalline solid |
| Melting Point | 240-242 °C |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 12.55 (s, 1H, OH), 10.95 (s, 1H, OH), 7.65 (d, J = 8.8 Hz, 1H), 7.45 (d, J = 2.4 Hz, 1H), 7.15 (dd, J = 8.8, 2.4 Hz, 1H), 6.90 (d, J = 8.4 Hz, 1H), 6.80 (d, J = 8.4 Hz, 1H) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): 180.5, 163.5, 157.8, 155.4, 149.2, 136.9, 125.1, 121.8, 118.9, 110.5, 109.2, 108.7, 107.9 |
| Mass Spectrometry (EI-MS) | m/z: 228.04 [M]⁺ |
Note: Spectroscopic data should be compared with literature values for confirmation.[4]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Step 1 | Incomplete reaction; moisture in reagents. | Ensure anhydrous conditions; increase reaction time. |
| Low yield in Step 2 | Deactivation of AlCl₃; incomplete formation of acyl chloride. | Use fresh, anhydrous AlCl₃; ensure complete conversion to acyl chloride before addition. |
| Formation of isomers | High reaction temperature in Friedel-Crafts acylation. | Maintain low temperature (0 °C) during the addition of reagents. |
| Incomplete demethylation in Step 3 | Insufficient amount of HI; short reaction time. | Increase the equivalents of HI; extend the reaction time and monitor by TLC. |
Conclusion
The synthesis of euxanthone via a multi-step pathway involving the protection of hydroxyl groups, Friedel-Crafts acylation, and subsequent cyclization and deprotection offers a reliable and higher-yielding alternative to direct condensation methods. This application note provides a detailed protocol and mechanistic understanding to aid researchers in the successful synthesis of this valuable natural product. The presented methodology is robust and can be adapted for the synthesis of other xanthone derivatives, thereby facilitating further research into their therapeutic potential.
References
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Cetin, M. M. (2024). Investigation and development of novel synthetic approaches for synthesis of euxanthone and derived dyes. RSC Advances. [Link]
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Cetin, M. M. (2024). Investigation and development of novel synthetic approaches for synthesis of euxanthone and derived dyes. National Center for Biotechnology Information. [Link]
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Cetin, M. M. (2023). Investigation and development of novel synthetic approaches for synthesis of euxanthone and derived dyes. SciSpace. [Link]
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Fatmasari, N., Kurniawan, Y. S., Jumina, & Sholikhah, E. N. (2022). Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents. National Center for Biotechnology Information. [Link]
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PubChem. (n.d.). Euxanthone. National Center for Biotechnology Information. Retrieved from [Link]
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Sousa, M. E., & Pinto, M. M. M. (2005). Synthesis of xanthones: an overview. Current Medicinal Chemistry. [Link]
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Handayani, S., et al. (2018). An Update on the Anticancer Activity of Xanthone Derivatives: A Review. National Center for Biotechnology Information. [Link]
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Organic Chemistry Portal. (n.d.). Pechmann Condensation. Retrieved from [Link]
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ResearchGate. (2025). Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 2,6-dihydroxybenzoic acid.
-
Science and Technology Indonesia. (n.d.). Enhanced Methods for Synthesizing Hydroxyxanthone Using Eaton and ZnCl2 Catalyst with Microwave Irradiation. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Xanthone. NIST WebBook. Retrieved from [Link]
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Euxanthone (C13H8O4) properties. (n.d.). Retrieved from [Link]
- Google Patents. (n.d.). Process for purification of free xanthophylls.
-
MDPI. (2022). 1,2-Dihydroxy-9H-Xanthen-9-One, a Multifunctional Nature-Inspired Active Ingredient. MDPI. [Link]
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Application Notes & Protocols: Ethyl 2,6-dihydroxybenzoate as a Versatile Precursor in Organic Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
This document serves as a detailed technical guide on the strategic applications of Ethyl 2,6-dihydroxybenzoate in modern organic synthesis. As a derivative of γ-resorcylic acid, this compound presents a unique and valuable scaffold for constructing complex molecules, particularly in the realm of medicinal chemistry and drug discovery. Its distinct substitution pattern—two hydroxyl groups flanking an ethyl ester on a benzene ring—provides multiple reactive sites for strategic modification, enabling the modulation of crucial physicochemical properties like lipophilicity, hydrogen bonding capacity, and steric profile.[1] This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving desired synthetic outcomes.
Core Attributes and Synthesis of this compound
This compound (also known as 2,6-dihydroxybenzoic acid ethyl ester) is a solid compound with the molecular formula C₉H₁₀O₄ and a molecular weight of 182.17 g/mol .[2] Its utility as a precursor stems from the differential reactivity of its three functional groups: two phenolic hydroxyls and one ethyl ester. This allows for selective chemical transformations to build molecular complexity.
The most common and direct method for its preparation is the Fischer-Speier esterification of 2,6-dihydroxybenzoic acid. This acid-catalyzed reaction with absolute ethanol is a foundational procedure in organic synthesis.
Protocol 1: Synthesis of this compound
This protocol describes the acid-catalyzed esterification of 2,6-dihydroxybenzoic acid. The mechanism involves the protonation of the carboxylic acid by a strong acid catalyst (sulfuric acid), which enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by ethanol.
Experimental Workflow:
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,6-dihydroxybenzoic acid (1.0 eq) in an excess of absolute ethanol.
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (typically 2-5 mol%).
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 8-24 hours.[1] The reaction progress can be monitored using thin-layer chromatography (TLC).
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Neutralization and Precipitation: Pour the resulting residue into a saturated aqueous solution of sodium bicarbonate.[3][4] This step neutralizes the sulfuric acid catalyst and deprotonates any unreacted carboxylic acid, making it water-soluble. The desired ester product, being less polar, will precipitate out of the aqueous solution.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the solid with cold water to remove any remaining salts and impurities. Dry the purified this compound in a vacuum oven or desiccator.
Application in the Synthesis of Bioactive Heterocycles
A primary application of this compound is its role as a scaffold for synthesizing heterocyclic compounds with potential therapeutic activities. A key transformation involves converting the ethyl ester into a hydrazide, which then serves as a versatile intermediate for creating a library of derivatives, such as hydrazide-hydrazones known for their antimicrobial properties.[1]
Synthetic Pathway to Hydrazide-Hydrazones
The conversion is a two-step process. First, the ethyl ester is reacted with hydrazine hydrate to form 2,6-dihydroxybenzohydrazide. The high nucleophilicity of hydrazine allows it to readily displace the ethoxy group of the ester. Second, this hydrazide is condensed with various aromatic aldehydes in the presence of an acid catalyst to yield the final hydrazide-hydrazone derivatives.[1]
Caption: Synthetic route from this compound to hydrazones.
Protocol 2: Synthesis of 2,6-Dihydroxybenzohydrazide
-
Dissolution: Dissolve this compound (1.0 eq) in absolute ethanol in a round-bottom flask.
-
Reagent Addition: Add an excess of hydrazine hydrate (approx. 10.0 eq) to the solution.[1]
-
Reflux: Heat the mixture to reflux for 8 hours. Monitor the reaction's completion by TLC.
-
Precipitation: After cooling, pour the reaction mixture into ice-cold water. The product will precipitate as a solid.
-
Isolation and Purification: Collect the solid by filtration, wash thoroughly with water, and recrystallize from ethanol to obtain pure 2,6-dihydroxybenzohydrazide.[1]
Protocol 3: General Synthesis of Hydrazide-Hydrazone Derivatives
-
Setup: In a flask, dissolve 2,6-dihydroxybenzohydrazide (1.0 eq) in absolute ethanol.
-
Aldehyde Addition: Add the desired substituted aromatic aldehyde (1.0 eq) to the solution.
-
Catalysis: Add a few drops of glacial acetic acid to catalyze the condensation reaction.[1]
-
Reflux: Heat the mixture to reflux for a period ranging from 15 to 40 minutes, depending on the reactivity of the aldehyde.
-
Isolation: Cool the mixture to room temperature. The final hydrazide-hydrazone product will typically precipitate. Collect it by filtration, wash with cold ethanol, and dry.[1]
| Parameter | Synthesis of Hydrazide | Synthesis of Hydrazone |
| Key Reagents | This compound, Hydrazine Hydrate | 2,6-Dihydroxybenzohydrazide, Aromatic Aldehyde |
| Solvent | Ethanol | Ethanol |
| Catalyst | None (Reagent driven) | Glacial Acetic Acid |
| Reaction Time | ~8 hours | 15-40 minutes |
| Temperature | Reflux | Reflux |
Role as a Precursor for Polycyclic Scaffolds
The core structure of dihydroxybenzoic acid esters is fundamental to the synthesis of more complex polycyclic systems, such as xanthones. For instance, the methyl ester of 2,6-dihydroxybenzoic acid is a documented starting material for producing euxanthone.[5] This pathway often involves Friedel-Crafts acylation or related condensation reactions, where the benzoate acts as the acylating agent or a precursor to it.
While direct protocols for this compound in this context are less common in literature, the chemical principles are transferable. The general strategy involves coupling the benzoate derivative with a suitable aromatic partner, like a hydroquinone, often under harsh conditions or after converting the ester to a more reactive species like an acyl chloride.
Conceptual Workflow for Xanthone Synthesis:
Caption: Conceptual workflow for the synthesis of a xanthone core.
Causality and Experimental Challenges:
-
Protecting Groups: The phenolic hydroxyls are acidic and can interfere with many coupling reactions (e.g., by reacting with Lewis acid catalysts like AlCl₃). Therefore, they are often protected, for example, as methyl ethers, prior to the coupling step.[5]
-
Reaction Conditions: These syntheses can be challenging. For example, attempts to react 2,6-dimethoxybenzoyl chloride (derived from the corresponding acid) with hydroquinone in the presence of AlCl₃ have sometimes led to unexpected side products instead of the desired benzophenone intermediate, highlighting the sensitivity of the reaction to temperature and solvent effects.[5]
This highlights that while this compound is a promising precursor, successful application in complex syntheses requires careful planning of protecting group strategies and optimization of reaction conditions to avoid decomposition or undesired side reactions.[5]
References
-
Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. (2012). Crystals, 2(2), 521-527. MDPI. Retrieved from [Link]
-
ethyl 2-hexyl-4,6-dihydroxybenzoate. (n.d.). Chemical Synthesis Database. Retrieved from [Link]
-
Investigation and development of novel synthetic approaches for synthesis of euxanthone and derived dyes. (2024). RSC Advances. Royal Society of Chemistry. Retrieved from [Link]
-
Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO2 and In Situ Product Removal. (2024). International Journal of Molecular Sciences, 25(2), 1033. MDPI. Retrieved from [Link]
-
(PDF) Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. (2012). ResearchGate. Retrieved from [Link]
-
Synthesis of potentially bioactive compounds and tools for biological studies. (2015). University of Basel. Retrieved from [Link]
-
Reactions and Mechanisms. (n.d.). Master Organic Chemistry. Retrieved from [Link]
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Ethyl 3,4-dihydroxy benzoate, a unique preconditioning agent for alleviating hypoxia-mediated oxidative damage in L6 myoblasts cells. (2014). Journal of Biosciences, 39(1), 77-88. PubMed Central. Retrieved from [Link]
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Step A: Preparation of Mthis compound. (n.d.). PrepChem.com. Retrieved from [Link]
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Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. (2021). Molecules, 26(15), 4443. MDPI. Retrieved from [Link]
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Method for producing 2,6-dihydroxybenzoic acid. (1993). European Patent Office. Retrieved from [Link]
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Application Notes and Protocols: Derivatization of Ethyl 2,6-dihydroxybenzoate for Biological Assays
Introduction: The Versatility of the Ethyl 2,6-dihydroxybenzoate Scaffold
In the landscape of medicinal chemistry and drug discovery, the strategic selection of a core molecular scaffold is paramount. This compound, a derivative of γ-resorcylic acid, presents itself as a compelling starting point for the synthesis of novel bioactive compounds.[1] The arrangement of its functional groups—a carboxylic ester and two flanking hydroxyl groups—offers a rich platform for chemical modification. This unique ortho-positioning of the hydroxyl groups imparts distinct chemical properties that can be exploited to generate a diverse library of derivatives.[1] While the parent compound may exhibit only modest biological activity, its derivatives have shown significant potential across various therapeutic areas, including antimicrobial, enzyme inhibitory, and cytotoxic applications.[1]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of this compound and the subsequent evaluation of these novel compounds in a panel of robust biological assays. The protocols detailed herein are designed to be self-validating, with clear causality behind experimental choices, ensuring scientific integrity and reproducibility.
Derivatization Strategies: Unlocking the Potential of this compound
The primary sites for derivatization on the this compound scaffold are the two phenolic hydroxyl groups. These can be readily modified through various reactions, most notably O-alkylation (Williamson ether synthesis) and acylation. These modifications allow for the systematic exploration of the structure-activity relationship (SAR) by introducing a variety of substituents that can modulate the compound's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and steric bulk.
Diagram: Derivatization Pathways for this compound
Caption: Derivatization strategies for this compound.
Experimental Protocols: Synthesis of Derivatives
The following protocols provide detailed, step-by-step methodologies for the O-alkylation and acylation of this compound.
Protocol 1: O-Alkylation via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for preparing ethers. It involves the reaction of an alkoxide with a primary alkyl halide.[2][3][4] In this protocol, the phenolic hydroxyl groups of this compound are deprotonated with a suitable base to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide.
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Alkyl halide (e.g., ethyl iodide, benzyl bromide)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Reaction flask with reflux condenser and nitrogen inlet
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Add anhydrous potassium carbonate (2.5 eq) to the solution. The potassium carbonate acts as a base to deprotonate the hydroxyl groups.
-
Stir the suspension at room temperature for 30 minutes.
-
Add the desired alkyl halide (2.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80°C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to obtain the pure Ethyl 2,6-dialkoxybenzoate derivative.
Protocol 2: Acylation of Phenolic Hydroxyl Groups
Acylation introduces an acyl group to the hydroxyl moieties, forming ester linkages. This can be achieved using either an acid chloride or an acid anhydride in the presence of a base.[5]
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or Pyridine
-
Acid chloride (e.g., acetyl chloride, benzoyl chloride) or Acid anhydride (e.g., acetic anhydride)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Reaction flask with a nitrogen inlet and dropping funnel
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM or THF.
-
Add triethylamine (2.5 eq) or pyridine as a base and catalyst.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add the acid chloride (2.2 eq) or acid anhydride (2.2 eq) dropwise via a dropping funnel.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure Ethyl 2,6-diacyloxybenzoate derivative.
Biological Assays: Screening for Bioactivity
Once a library of this compound derivatives has been synthesized, the next critical step is to evaluate their biological activity. The following are detailed protocols for a selection of relevant in vitro assays.
Diagram: Workflow for Biological Evaluation
Caption: Experimental workflow for biological evaluation.
Protocol 3: Antimicrobial Susceptibility Testing - Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[1][6]
Materials:
-
96-well microtiter plates
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
-
Positive control antibiotic (e.g., Gentamicin)
-
Synthesized derivatives dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick 3-5 colonies of the test bacterium from an agar plate and inoculate into MHB.
-
Incubate at 37°C until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[7]
-
Dilute the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[7]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each derivative in DMSO.
-
Perform serial two-fold dilutions of the compounds in MHB in a 96-well plate.[7]
-
-
Inoculation and Incubation:
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound with no visible bacterial growth.[1] This can be determined visually or by measuring the optical density at 600 nm.
-
Protocol 4: Cytotoxicity Assessment - MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9]
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293)
-
96-well cell culture plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO)
-
Microplate reader
-
Humidified 5% CO₂ incubator at 37°C
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well.
-
Incubate for 24 hours to allow for cell attachment.[7]
-
-
Compound Treatment:
-
MTT Addition and Incubation:
-
Solubilization and Absorbance Measurement:
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle control. Plot cell viability against compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
-
Protocol 5: In Vitro Anti-inflammatory Activity - Inhibition of Protein Denaturation Assay
This assay evaluates the ability of compounds to inhibit the denaturation of protein, a process implicated in inflammation.[12]
Materials:
-
Bovine serum albumin (BSA) or egg albumin
-
Phosphate buffered saline (PBS, pH 6.4)
-
Spectrophotometer
-
Water bath
-
Standard anti-inflammatory drug (e.g., Diclofenac sodium)
Procedure:
-
Preparation of Reaction Mixture:
-
Incubation:
-
Absorbance Measurement:
-
Calculation:
-
Calculate the percentage inhibition of protein denaturation using the formula: Percentage inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100
-
Protocol 6: General Enzyme Inhibition Assay
This protocol provides a framework for assessing the inhibitory activity of the synthesized derivatives against a specific enzyme.[15][16]
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
Buffer solution at the optimal pH for the enzyme
-
96-well plates or cuvettes
-
Spectrophotometer or microplate reader
-
Synthesized derivatives and a known inhibitor (positive control)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the enzyme, substrate, and inhibitors in the appropriate buffer.
-
Determine the optimal enzyme concentration that yields a linear reaction rate over a defined time period.
-
-
Pre-incubation with Inhibitor:
-
Initiation of Reaction:
-
Start the enzymatic reaction by adding the substrate to the enzyme-inhibitor mixture.[15]
-
-
Monitoring the Reaction:
-
Monitor the rate of the reaction by measuring the change in absorbance (or fluorescence) over time. This can be done in kinetic mode or as an endpoint reading.[15]
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each concentration of the derivative compared to the uninhibited control.
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Data Presentation and Interpretation
All quantitative data from the biological assays should be summarized in clearly structured tables for easy comparison of the activity of the different derivatives. This will facilitate the identification of lead compounds and aid in understanding the structure-activity relationships.
Table 1: Summary of Biological Activity of this compound Derivatives
| Derivative ID | Modification | MIC (µg/mL) vs. S. aureus | IC₅₀ (µM) - Cytotoxicity (HeLa) | % Inhibition of Protein Denaturation (at 100 µM) | IC₅₀ (µM) - Enzyme X Inhibition |
| EDHB-01 | O-diethyl | ||||
| EDHB-02 | O-dibenzyl | ||||
| EDHB-03 | Diacetyl | ||||
| EDHB-04 | Dibenzoyl | ||||
| Control | (e.g., Gentamicin, Doxorubicin, Diclofenac) |
Conclusion
The derivatization of this compound provides a fertile ground for the discovery of novel bioactive molecules. By systematically modifying the phenolic hydroxyl groups and evaluating the resulting compounds in a panel of well-defined biological assays, researchers can uncover promising candidates for further development. The protocols outlined in these application notes offer a robust framework for the synthesis and screening of such derivatives, empowering scientists in their quest for new therapeutic agents.
References
-
National Center for Biotechnology Information. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved from [Link]
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Frontiers. (n.d.). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Retrieved from [Link]
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Journal of Pharmaceutical and Allied Sciences. (2025). In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild. Retrieved from [Link]
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Protocols.io. (2023). MTT assay protocol. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Mechanism of Action Assays for Enzymes. Retrieved from [Link]
-
MDPI. (n.d.). Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. Retrieved from [Link]
-
MDPI. (n.d.). Multi-Target Anticancer Activity of Structurally Diverse Schiff Bases: Insights into Cell-Cycle Arrest, DNA Damage, Metabolic Signaling, and Biomolecular Binding. Retrieved from [Link]
-
Clinical Trials Arena. (2018). Universal enzyme inhibition measurement could boost drug discovery. Retrieved from [Link]
-
Biobide. (n.d.). What is an Inhibition Assay?. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (2024). In vitro assays to investigate the anti-inflammatory activity of herbal extracts. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
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YouTube. (2018). Williamson Ether Synthesis. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Williamson ether synthesis – Knowledge and References. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. Retrieved from [Link]
-
WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Preparation of 2,6-dialkoxybenzaldehydes. Retrieved from [Link]
-
SciSpace. (n.d.). Environmentally Benign Synthetic Protocol for O-Alkylation of β-Naphthols and Hydroxy Pyridines in Aqueous Micellar Media. Retrieved from [Link]
-
ResearchGate. (2018). Can you recommend the reaction conditions of esterification of anhydride with alcohol?. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Mono-/dihydroxybenzoic acid esters and phenol pyridinium derivatives as inhibitors of the mammalian carbonic anhydrase isoforms I, II, VII, IX, XII and XIV. Retrieved from [Link]
-
YouTube. (2016). Acid Anhydride to Ester Mechanism. Retrieved from [Link]
-
ScienceDirect. (n.d.). THE REGIOSELECTIVE ACYLATION REACTIONS OF IMIDAZOPYRIDINES~. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. Retrieved from [Link]
-
YouTube. (2020). Anhydride in acidic conditions reacting with alcohol to synthesize ester. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][1][11]naphthyrin-5(6H)-one. Retrieved from [Link]
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Application Note & Protocols: Ethyl 2,6-Dihydroxybenzoate as a Versatile Scaffold for the Synthesis of Potent Tyrosinase Inhibitors
Abstract
Tyrosinase, a copper-containing metalloenzyme, is the rate-limiting enzyme in melanin biosynthesis and is a prime target for developing inhibitors to treat hyperpigmentation disorders and prevent enzymatic browning in foods.[1][2][3] Resorcinol-type scaffolds are among the most potent classes of tyrosinase inhibitors due to their ability to effectively chelate the dicopper center of the enzyme's active site.[4][5] This guide details the strategic use of Ethyl 2,6-dihydroxybenzoate, a readily accessible resorcinolic precursor, for the synthesis of novel tyrosinase inhibitors. We provide a comprehensive rationale, detailed synthetic protocols, a robust method for enzymatic evaluation, and an analysis of the structure-activity relationship (SAR) to guide researchers in the development of next-generation inhibitors.
Introduction: The Rationale for Targeting Tyrosinase with Resorcinols
Tyrosinase catalyzes two sequential reactions: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[1][6] Unregulated, this process leads to the overproduction of melanin, causing conditions like melasma and age spots, or undesirable browning in fruits and vegetables.[7][8] Consequently, the discovery of potent and safe tyrosinase inhibitors is a significant goal in the pharmaceutical, cosmetic, and food industries.[2][9]
While many phenolic compounds are investigated, the resorcinol (1,3-dihydroxybenzene) moiety stands out. Unlike catechols or hydroquinones, which can act as alternative substrates for tyrosinase, the meta-dihydroxy arrangement of resorcinols is resistant to oxidation by the enzyme.[4] Instead, many resorcinol derivatives act as potent inhibitors, with some functioning as suicide inactivators.[4][5] This mechanism, termed the "Quintox mechanism," involves the resorcinol being oxidized by the enzyme's monooxygenase activity, leading to an intermediate that results in the irreversible elimination of copper from the active site, thus inactivating the enzyme.[10][11]
This compound serves as an ideal starting scaffold. Its 2,6-dihydroxy substitution pattern is a resorcinol isomer, providing the core pharmacophore for tyrosinase binding. The ethyl ester group offers a versatile chemical handle for modification, allowing for the creation of diverse libraries of amides, esters, and other derivatives to explore and optimize the structure-activity relationship.
Synthetic Strategy & Workflow
The primary synthetic strategy involves a two-step process: (1) saponification of the ethyl ester to the corresponding carboxylic acid, and (2) subsequent amide coupling with a diverse range of primary or secondary amines. This approach allows for the systematic introduction of various substituents to probe their effect on inhibitory activity.
Caption: Overall workflow from synthesis to biological evaluation.
Detailed Experimental Protocols
Protocol 1: Synthesis of N-Aryl-2,6-dihydroxybenzamide Derivatives
This protocol describes a general two-step procedure for synthesizing a library of benzamide inhibitors from this compound.
Step 1: Saponification to 2,6-Dihydroxybenzoic Acid
-
Rationale: The ester must be converted to a carboxylic acid to enable amide bond formation. Lithium hydroxide (LiOH) is a strong base that effectively hydrolyzes the ester under mild conditions, minimizing side reactions.
-
Materials:
-
This compound
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Hydrochloric acid (1 M HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in a 3:1 mixture of THF and water.
-
Add LiOH·H₂O (2.0 eq) to the solution and stir vigorously at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Once complete, concentrate the mixture under reduced pressure to remove the THF.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 using 1 M HCl. A precipitate should form.
-
Extract the aqueous layer three times with EtOAc.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield 2,6-dihydroxybenzoic acid as a solid. The product is often pure enough for the next step without further purification.
-
Step 2: HATU-Mediated Amide Coupling
-
Rationale: HATU is a highly efficient peptide coupling reagent that activates the carboxylic acid for nucleophilic attack by the amine. DIPEA is a non-nucleophilic base used to neutralize the reaction mixture. This method is robust and works for a wide variety of amines.[12]
-
Materials:
-
2,6-Dihydroxybenzoic Acid (from Step 1)
-
Substituted Aniline/Amine (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-dihydroxybenzoic acid (1.0 eq) in anhydrous DMF.
-
Add the desired amine (1.1 eq), followed by HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the reaction at room temperature for 12-16 hours. Monitor by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/EtOAc gradient) to obtain the pure N-substituted-2,6-dihydroxybenzamide.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.
-
Protocol 2: In Vitro Mushroom Tyrosinase Inhibition Assay
-
Rationale: This spectrophotometric assay measures the enzymatic activity of tyrosinase by monitoring the formation of dopachrome, a colored product resulting from the oxidation of L-DOPA.[13] A decrease in the rate of dopachrome formation in the presence of a test compound indicates inhibition.[14] Mushroom tyrosinase is a commonly used and commercially available model enzyme.[14]
-
Materials:
-
Procedure:
-
Prepare Solutions:
-
Enzyme Solution: Prepare a stock solution of mushroom tyrosinase (e.g., 300 units/mL) in cold phosphate buffer. Keep on ice.
-
Substrate Solution: Prepare a 2.5 mM L-DOPA solution in phosphate buffer. Make this fresh before use as it is prone to auto-oxidation.
-
Test Compounds: Prepare stock solutions (e.g., 10 mM) of synthesized inhibitors and Kojic acid in DMSO. Create serial dilutions in phosphate buffer to achieve desired final assay concentrations. The final DMSO concentration in the well should not exceed 1-2%.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: 20 µL of test compound dilution + 140 µL of phosphate buffer + 20 µL of tyrosinase solution.
-
Control Wells (100% activity): 20 µL of vehicle (buffer with same % DMSO as test wells) + 140 µL of phosphate buffer + 20 µL of tyrosinase solution.
-
Blank Wells (for background subtraction): 20 µL of test compound/vehicle + 160 µL of phosphate buffer (no enzyme).
-
-
Pre-incubation: Mix the contents of the wells and pre-incubate the plate at 25°C for 10 minutes.[15][16]
-
Reaction Initiation: Start the reaction by adding 20 µL of the L-DOPA substrate solution to all wells. The total volume is now 200 µL.
-
Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 475 nm in kinetic mode, taking readings every minute for 15-20 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = [(V_control - V_sample) / V_control] * 100
-
Plot % Inhibition against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Data Presentation & Structure-Activity Relationship (SAR)
To illustrate the utility of this synthetic approach, a hypothetical set of data for a series of N-aryl-2,6-dihydroxybenzamides is presented below.
| Compound ID | R-Group (Substituent on N-Aryl ring) | IC₅₀ (µM) vs. Mushroom Tyrosinase |
| KA | Kojic Acid (Reference) | 16.7 |
| 1a | -H (Phenyl) | 25.4 |
| 1b | 4-OH (4-Hydroxyphenyl) | 5.2 |
| 1c | 4-Cl (4-Chlorophenyl) | 9.8 |
| 1d | 4-OCH₃ (4-Methoxyphenyl) | 15.1 |
| 1e | 3,5-di-CF₃ (3,5-Bis(trifluoromethyl)phenyl) | 1.9 |
| 1f | 2,4-di-OH (2,4-Dihydroxyphenyl) | 0.8 |
-
Analysis of SAR:
-
The unsubstituted phenyl derivative (1a ) shows modest activity, suggesting the core benzamide scaffold has some inhibitory potential.
-
Adding a hydroxyl group at the para-position (1b ) significantly improves potency, likely due to its ability to form additional hydrogen bonds within the active site.[17]
-
A halogen like chlorine (1c ) also enhances activity compared to the unsubstituted analog, possibly through favorable hydrophobic or halogen-bonding interactions.
-
The strong electron-withdrawing and lipophilic trifluoromethyl groups in 1e lead to a dramatic increase in potency. This suggests that interactions with hydrophobic pockets near the active site are critical.
-
The most potent compound in the series, 1f , incorporates a second resorcinol-like moiety (2,4-dihydroxyphenyl). The presence of multiple dihydroxyphenyl groups is a known feature of highly potent tyrosinase inhibitors, maximizing the chelation and hydrogen bonding interactions with the enzyme's active site.[18][19]
-
Proposed Mechanism of Inhibition
The primary inhibitory action of the 2,6-dihydroxybenzamide scaffold is attributed to the ability of the resorcinol moiety to coordinate with the two copper ions (CuA and CuB) in the resting (oxy) form of the tyrosinase active site.
Caption: Chelation of copper ions by the resorcinol moiety.
This chelation displaces the bound peroxide and blocks the binding of the natural substrate, L-tyrosine, thereby competitively inhibiting the enzyme. The N-aryl substituent explores a secondary binding pocket, and modifications to this group, as shown in the SAR table, can significantly enhance binding affinity and overall inhibitory potency.
Conclusion
This compound is a highly valuable and versatile starting material for the development of novel tyrosinase inhibitors. The synthetic route presented here is straightforward, modular, and amenable to library synthesis for rapid SAR exploration. The combination of a potent resorcinol core for active site chelation with a tunable secondary pharmacophore provides a powerful strategy for designing inhibitors with high potency and potentially improved drug-like properties. Further investigation into the kinetics and mechanism of inhibition for lead compounds is warranted to fully characterize their therapeutic and commercial potential.
References
-
Stratford, M. R. L., Ramsden, C. A., & Riley, P. A. (2013). Mechanistic studies of the inactivation of tyrosinase by resorcinol. Bioorganic & Medicinal Chemistry, 21(5), 1166–1173. [Link]
-
Beaumet, M., Lazinski, L. M., Maresca, M., & Haudecoeur, R. (2024). Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol-Containing Compounds. ChemMedChem. [Link]
-
Stratford, M. R. L., Ramsden, C. A., & Riley, P. A. (2013). Mechanistic studies of the inactivation of tyrosinase by resorcinol. ResearchGate. [Link]
-
Stratford, M. R. L., Ramsden, C. A., & Riley, P. A. (2012). Summary of tyrosinase inactivation by resorcinol derivatives. ResearchGate. [Link]
-
Silva, A. (2023). Response to "How to evaluate tyrosinase inhibitory activity?". ResearchGate. [Link]
-
Zolghadri, S., Bahrami, A., Hassan Khan, M. T., Munoz-Munoz, J., Garcia-Molina, F., Garcia-Canovas, F., & Saboury, A. A. (2019). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 279–309. [Link]
-
Active Concepts. (2023). Tyrosinase Inhibition Assay. Active Concepts. [Link]
-
Buitrago, E., Vu, H. L., et al. (2018). Design and discovery of tyrosinase inhibitors based on a coumarin scaffold. RSC Advances, 8(52), 29775–29784. [Link]
-
Tang, K., Chen, J., et al. (2022). A systematic review of synthetic tyrosinase inhibitors and their structure-activity relationship. Critical Reviews in Food Science and Nutrition, 62(15), 4053–4094. [Link]
-
Valdivia, C., Zúñiga-Lillo, D., et al. (2022). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega, 7(43), 38580–38591. [Link]
-
Wikipedia contributors. (2023). Ullmann condensation. Wikipedia. [Link]
-
Khan, M. T. H., Khan, W., & Choudhary, M. I. (2010). Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(5), 634–639. [Link]
-
Hu, Y., Su, W., et al. (2021). Illustration of the structure–tyrosinase inhibitory activity relationship of compounds 1–13 obtained from Table 1. ResearchGate. [Link]
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Hassan, M., Abbasi, M. A., et al. (2020). Synthesis, computational studies, tyrosinase inhibitory kinetics and antimelanogenic activity of hydroxy substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivatives. Scientific Reports, 10(1), 16405. [Link]
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Son, S., & Kim, H. (2021). Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods. Molecules, 26(3), 548. [Link]
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D'Mello, S. A. N., Finlay, G. J., Baguley, B. C., & Askarian-Amiri, M. E. (2016). Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(6), 1–15. [Link]
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Liu, J., Yi, W. (2021). Recent advances in the design and discovery of synthetic tyrosinase inhibitors. European Journal of Medicinal Chemistry, 213, 113193. [Link]
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Sbardella, D., Iavarone, F., et al. (2024). Design, Synthesis, Structural Insights, Tyrosinase Inhibition, and Sun Protection Factor of New Thiosemicarbazone Derivatives. Molecules, 29(23), 5483. [Link]
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Kim, Y. J., & Uyama, H. (2005). Tyrosinase inhibitors from natural and synthetic sources: structure, inhibition mechanism and perspective for the future. Cellular and Molecular Life Sciences, 62(15), 1707–1723. [Link]
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Chen, C. Y., Lin, L. C., et al. (2015). An Updated Organic Classification of Tyrosinase Inhibitors on Melanin Biosynthesis. Current Organic Chemistry, 19(1), 4–18. [Link]
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Pillaiyar, T., Namasivayam, V., et al. (2023). Tyrosinase Inhibitors: A Perspective. Molecules, 28(15), 5808. [Link]
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Smit, N., Vicanova, J., & Pavel, S. (2009). The Hunt for Natural Skin Whitening Agents. International Journal of Molecular Sciences, 10(12), 5326–5349. [Link]
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Kim, Y. J., & Uyama, H. (2005). Tyrosinase inhibitors from natural and synthetic sources: structure, inhibition mechanism and perspective for the future. Cellular and Molecular Life Sciences, 62(15), 1707–1723. [Link]
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Introduction: The Challenge of Esterifying 2,6-Dihydroxybenzoic Acid
An in-depth guide to the synthesis of 2,6-dihydroxybenzoic acid esters, tailored for researchers and drug development professionals. This document provides a detailed exploration of synthetic protocols, mechanistic insights, and practical considerations for overcoming the unique challenges presented by this sterically hindered substrate.
2,6-Dihydroxybenzoic acid is a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. Its utility stems from the unique positioning of its functional groups: a carboxylic acid flanked by two hydroxyl groups. This arrangement, however, presents a significant synthetic challenge. The ortho-hydroxyl groups exert substantial steric hindrance around the carboxylic acid, impeding the approach of nucleophiles like alcohols. Furthermore, the phenolic hydroxyls are themselves reactive and can participate in side reactions under certain conditions.[1][2]
Effective esterification of this molecule is therefore not trivial and requires careful selection of methodology. This guide provides detailed protocols and the underlying chemical principles for three primary approaches: the classical Fischer-Speier esterification, the milder carbodiimide-mediated Steglich esterification, and a discussion on the strategic use of protecting groups for more complex synthetic routes.
Protocol 1: Fischer-Speier Esterification
The Fischer-Speier method is a foundational acid-catalyzed esterification that utilizes an excess of alcohol as both reactant and solvent, with a strong acid catalyst to drive the reaction.[3] It is a direct and atom-economical approach, making it a common first choice for many ester syntheses.
Scientific Principle & Causality
Fischer esterification is an equilibrium process.[4][5] The mechanism involves several key steps:
-
Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid. This dramatically increases the electrophilicity of the carbonyl carbon.[6]
-
Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to a tetrahedral intermediate.[3][5]
-
Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the existing hydroxyls.
-
Elimination of Water: The protonated hydroxyl group leaves as a neutral water molecule, a good leaving group.
-
Deprotonation: The catalyst is regenerated by deprotonation of the final carbonyl, yielding the ester.
To favor product formation, the equilibrium must be shifted to the right. This is typically achieved by using a large excess of the alcohol or by actively removing the water byproduct as it forms, for example, through azeotropic distillation with a Dean-Stark apparatus.[4][5] For a substrate like 2,6-dihydroxybenzoic acid, the steric hindrance can slow the reaction, often necessitating prolonged reflux times to achieve acceptable yields.[7][8]
Experimental Protocol: Synthesis of Methyl 2,6-Dihydroxybenzoate
This protocol is adapted from established procedures for the synthesis of mthis compound.[7]
Materials:
-
2,6-Dihydroxybenzoic acid
-
Methanol (absolute/anhydrous)
-
Sulfuric Acid (concentrated, 98%)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Deionized Water
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, filtration apparatus.
Procedure:
-
In a 1 L round-bottom flask equipped with a magnetic stir bar, dissolve 133 g (0.86 mol) of 2,6-dihydroxybenzoic acid in 500 mL of absolute methanol.
-
Carefully and slowly add 40 mL of concentrated sulfuric acid to the solution while stirring. The addition is exothermic and should be done with caution.
-
Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle.
-
Maintain the reflux for 24 hours to ensure the reaction proceeds to a reasonable conversion despite the steric hindrance.
-
After 24 hours, cool the reaction mixture to room temperature.
-
Reduce the volume of the solvent using a rotary evaporator.
-
Pour the concentrated residue carefully into a beaker containing an excess of saturated sodium bicarbonate solution to neutralize the sulfuric acid catalyst and any unreacted benzoic acid. This will cause vigorous gas evolution (CO₂).
-
The product, mthis compound, will precipitate as a solid.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid thoroughly with cold deionized water to remove any inorganic salts.
-
Dry the product in a vacuum oven over a desiccant (e.g., P₂O₅ or CaCl₂) to a constant weight.
Data Summary: Fischer-Speier Esterification
| Parameter | Value | Reference |
| Substrate | 2,6-Dihydroxybenzoic Acid | [7] |
| Alcohol | Methanol (excess) | [7] |
| Catalyst | Concentrated H₂SO₄ | [7] |
| Temperature | Reflux (~65 °C) | [7] |
| Reaction Time | 24 hours | [7] |
| Work-up | Neutralization (NaHCO₃), Filtration | [7] |
| Reported Yield | ~34% | [7] |
Visualization: Fischer-Speier Esterification Mechanism
Caption: Fischer-Speier esterification workflow.
Protocol 2: Steglich Esterification
For substrates that are sensitive to harsh acidic conditions or are sterically demanding, the Steglich esterification offers a powerful, mild alternative.[9][10] This method uses a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[11]
Scientific Principle & Causality
The Steglich esterification avoids the need for strong acid and high temperatures by activating the carboxylic acid in a different way.[10]
-
Formation of O-Acylisourea: The carboxylic acid adds to one of the double bonds of DCC, forming a highly reactive O-acylisourea intermediate. This intermediate is essentially a carboxylic acid anhydride in terms of reactivity.[10]
-
Role of DMAP: DMAP, being a superior nucleophile to the alcohol, attacks the O-acylisourea. This transfers the acyl group to DMAP, forming a reactive N-acylpyridinium salt. This step is crucial as it accelerates the reaction and prevents a common side reaction: the rearrangement of the O-acylisourea to a stable, unreactive N-acylurea.[9][10]
-
Ester Formation: The alcohol then reacts with the highly electrophilic N-acylpyridinium salt to form the desired ester, regenerating the DMAP catalyst.
-
Byproduct Formation: The protonated DCC byproduct abstracts a proton to form N,N'-dicyclohexylurea (DCU), a stable urea that is insoluble in many organic solvents and can be removed by filtration.[9]
This method's mild, room-temperature conditions make it ideal for sensitive substrates.[9]
Experimental Protocol
This is a general protocol for Steglich esterification, adaptable for various alcohols.[12][13]
Materials:
-
2,6-Dihydroxybenzoic acid
-
Alcohol (e.g., methanol, ethanol, etc.)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM, anhydrous)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, filtration apparatus, separatory funnel.
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-dihydroxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add the desired alcohol (1.1 - 1.5 eq) and a catalytic amount of DMAP (0.05 - 0.1 eq).
-
Stir the solution at room temperature for 10 minutes.
-
Cool the flask to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the byproduct N,N'-dicyclohexylurea (DCU) will have precipitated as a white solid.
-
Filter the reaction mixture through a pad of celite to remove the DCU precipitate. Wash the filter cake with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove DMAP), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be further purified by column chromatography or recrystallization.
Data Summary: Steglich Esterification
| Parameter | Value | Reference |
| Coupling Agent | DCC | [9][10] |
| Catalyst | DMAP | [9][10] |
| Solvent | Anhydrous CH₂Cl₂ (DCM) | [12] |
| Temperature | 0 °C to Room Temperature | [12] |
| Reaction Time | 3-12 hours | [12] |
| Work-up | Filtration of DCU, Acid/Base Washes | [12][14] |
| Typical Yield | Good to excellent, even for hindered substrates | [12] |
Visualization: Steglich Esterification Mechanism
Caption: General workflow involving protecting groups.
Purification & Characterization
Regardless of the method chosen, purification of the final ester is critical. A typical work-up involves an aqueous wash to remove water-soluble impurities.
-
Acid-Base Extraction: Washing the organic layer with a mild base like saturated sodium bicarbonate solution is highly effective for removing any unreacted carboxylic acid. [7][15]* Filtration: Essential for removing the DCU byproduct in Steglich esterifications. [14]* Recrystallization: An effective method for purifying solid esters. [16]* Column Chromatography: A versatile technique for separating the desired ester from non-polar byproducts or starting materials with different polarities.
Confirmation of the product's identity and purity should be performed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and melting point analysis. [7][17]
Summary and Comparison of Protocols
| Feature | Fischer-Speier Esterification | Steglich Esterification | Protecting Group Strategy |
| Conditions | Harsh (Strong Acid, Heat) | Mild (Room Temperature) | Varies (multi-step) |
| Reagents | Excess Alcohol, H₂SO₄ | DCC, DMAP, Alcohol | Protecting agent, Esterification reagents, Deprotecting agent |
| Advantages | Simple, atom-economical, inexpensive reagents. | High yields, works for hindered/sensitive substrates, mild. | Enables use of incompatible reagents in multi-step synthesis. |
| Disadvantages | Low yields for hindered substrates, harsh conditions, equilibrium limited. | Stoichiometric byproduct (DCU), more expensive reagents. | Adds two steps to the synthesis (protection/deprotection), lowers overall yield. |
| Best For | Simple, robust substrates where moderate yield is acceptable. | Sterically hindered or acid-sensitive substrates requiring high yield. | Complex, multi-step syntheses with incompatible downstream conditions. |
References
- The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterific
- Appendix 6: Protecting groups - Oxford Learning Link.
- Step A: Preparation of Methyl 2,6-dihydroxybenzo
- Protecting Groups - University of Illinois Chicago.
- Protecting Groups - Indian Institute of Technology Bombay.
- Methyl 2,6-dihydroxybenzo
- Efficacy comparison of different protecting groups for phenols in synthesis - Benchchem.
- Steglich esterific
- A New Method for the Esterification of Certain Sterically Hindered Acids - ACS Public
- Esterification of salicylic acid - US2397498A - Google P
- Fischer–Speier esterific
- ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester - CABI Digital Library.
- What's the best way for removing extra DCC and DMAP in an esterification reaction?
- Steglich esterification: a versatile synthetic approach toward the synthesis of natural products, their analogues/deriv
- Steglich Esterific
- 3,5-Dihydroxybenzoic acid - Organic Syntheses Procedure.
- Fischer Esterific
- Fischer Esterific
- Simple Method for the Esterification of Carboxylic Acids - Organic Chemistry Portal.
- esterification of carboxylic acids with - Organic Syntheses Procedure.
- Fischer esterific
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions - Master Organic Chemistry.
- Esterification of 2,4-dihydroxybenzoic acid - Semantic Scholar.
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- 5. byjus.com [byjus.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
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- 8. Esterification of 2,4-dihydroxybenzoic acid | Semantic Scholar [semanticscholar.org]
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- 15. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. cabidigitallibrary.org [cabidigitallibrary.org]
Topic: Analytical Methods for the Quantification of Ethyl 2,6-dihydroxybenzoate
An Application Note for Researchers, Scientists, and Drug Development Professionals
**Abstract
This technical guide provides a comprehensive overview of robust analytical methods for the accurate quantification of Ethyl 2,6-dihydroxybenzoate. As a key intermediate and potential active pharmaceutical ingredient (API), its precise measurement is critical in research, quality control, and drug development. This document details two primary methodologies: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for routine analysis and Gas Chromatography-Mass Spectrometry (GC-MS) for high-sensitivity and confirmatory analysis. Each section explains the scientific rationale behind the chosen protocols, offers step-by-step experimental procedures, and adheres to the principles of method validation as outlined by the International Council for Harmonisation (ICH).
Introduction: The Analytical Imperative for this compound
This compound, a derivative of 2,6-dihydroxybenzoic acid, belongs to a class of phenolic compounds with significant potential in medicinal chemistry and materials science. The dual hydroxyl groups and the benzoate ester moiety confer specific chemical properties that make it a valuable building block in organic synthesis. Accurate and reliable quantification is paramount for determining reaction yields, assessing purity, performing stability studies, and ensuring the quality of final products.
This guide is designed to equip researchers and drug development professionals with the necessary protocols to establish validated, trustworthy analytical methods. We will explore the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established scientific principles.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle & Rationale: High-Performance Liquid Chromatography is the workhorse of pharmaceutical analysis due to its high resolution, reproducibility, and robustness. For this compound, a reversed-phase HPLC method is ideal. The molecule is moderately polar and will be well-retained on a nonpolar stationary phase (like C18) while being eluted by a polar mobile phase. The presence of the benzene ring chromophore makes it highly suitable for UV detection, providing excellent sensitivity. This method is chosen for its specificity, allowing for the separation of the analyte from starting materials, by-products, and potential degradants.
Experimental Protocol: HPLC-UV
2.1. Instrumentation & Consumables
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software (e.g., OpenLab, Chromeleon).
-
Analytical balance, volumetric flasks, pipettes, and HPLC vials.
-
Syringe filters (0.45 µm, PTFE or nylon).
2.2. Chemicals & Reagents
-
This compound reference standard (>99% purity).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Formic acid (ACS grade).
-
Ultrapure water (18.2 MΩ·cm).
2.3. Chromatographic Conditions The following table summarizes the starting parameters for method development.
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | C18 Reversed-Phase Column | Appropriate for separating moderately polar compounds like this compound.[1][2] |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Formic acid improves peak shape and provides protons for consistent ionization if coupled with a mass spectrometer.[1] |
| Elution Mode | Isocratic or Gradient | An isocratic elution (e.g., 60:40 A:B) can be used for simple mixtures. A gradient is preferred for complex samples to resolve impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency.[3] |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical volume to avoid column overloading while ensuring adequate sensitivity. |
| Detection Wavelength | ~270 nm and ~295 nm | Based on the absorbance maxima of similar dihydroxybenzoic acid structures, ensuring high sensitivity.[1][4] |
2.4. Preparation of Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution.[2]
-
Calibration Standards (e.g., 1-100 µg/mL): Prepare a series of at least five calibration standards by serially diluting the Primary Stock Solution with the mobile phase.
2.5. Sample Preparation
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a suitable volume of methanol or mobile phase.
-
Vortex and sonicate to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
If necessary, dilute the filtered sample with the mobile phase to ensure the concentration falls within the linear range of the calibration curve.[5]
2.6. Analysis and Quantification
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the calibration standards in ascending order of concentration.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the linearity by calculating the coefficient of determination (R²), which should ideally be ≥ 0.995.
-
Inject the prepared samples.
-
Calculate the concentration of this compound in the samples using the linear regression equation from the calibration curve.
HPLC Workflow Diagram
Caption: Workflow for the HPLC quantification of this compound.
Method Validation Principles
All analytical methods must be validated to ensure they are fit for purpose.[6] Validation should be performed according to ICH Q2(R2) guidelines, which provide a framework for demonstrating that an analytical procedure is reliable and suitable for its intended use.[6][7][8]
| Validation Parameter | Acceptance Criteria (Typical) | Purpose |
| Specificity | Analyte peak is well-resolved from other components (impurities, degradants). | To ensure the signal measured is only from the analyte of interest.[9] |
| Linearity | R² ≥ 0.995 | To demonstrate a direct proportional relationship between concentration and instrument response.[9] |
| Accuracy | 98.0% - 102.0% recovery | To measure the closeness of the experimental value to the true value.[7][9] |
| Precision (Repeatability & Intermediate) | RSD ≤ 2.0% | To assess the degree of scatter between a series of measurements.[9] |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | The lowest amount of analyte that can be detected but not necessarily quantified.[7] |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. |
| Robustness | No significant change in results with small, deliberate variations in method parameters (e.g., pH, flow rate). | To demonstrate the method's reliability during normal usage.[6][10] |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle & Rationale: GC-MS offers unparalleled sensitivity and specificity, making it an excellent choice for trace-level quantification and unambiguous identification. The sample is vaporized and separated based on its boiling point and interaction with a capillary column. The mass spectrometer then fragments the eluted components, creating a unique mass spectrum or "fingerprint" for identification.
Causality Behind Derivatization: this compound contains two polar hydroxyl (-OH) groups. These groups can engage in hydrogen bonding, which increases the molecule's boiling point and can lead to poor peak shape (tailing) and thermal degradation in the hot GC inlet. To overcome this, a derivatization step is necessary. Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogens on the hydroxyl groups with non-polar trimethylsilyl (TMS) groups.[11] This increases the molecule's volatility and thermal stability, resulting in sharp, symmetrical peaks and improved analytical performance.
Experimental Protocol: GC-MS
3.1. Instrumentation & Consumables
-
GC-MS system with an autosampler, split/splitless inlet, and a mass selective detector.
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Data acquisition and processing software.
-
Heating block or oven for derivatization.
3.2. Chemicals & Reagents
-
This compound reference standard.
-
Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
-
Pyridine or Acetonitrile (Anhydrous grade, as reaction solvent).
-
Hexane (GC grade).
-
Internal Standard (IS) (e.g., Triphenylmethane), if required for highest precision.
3.3. Sample Preparation & Derivatization
-
Accurately weigh the sample or standard into a reaction vial.
-
Dissolve in a small volume of anhydrous pyridine or acetonitrile (e.g., 100 µL).
-
Add an excess of the silylating reagent, BSTFA (e.g., 100 µL).
-
Seal the vial tightly and heat at 60-70 °C for 30 minutes to ensure complete derivatization.[11]
-
Cool the vial to room temperature. The sample is now ready for injection.
3.4. GC-MS Conditions
| Parameter | Recommended Condition | Rationale |
| Column | DB-5ms or equivalent non-polar column | Provides good separation for a wide range of derivatized compounds. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas standard for GC-MS. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the derivatized analyte. |
| Injection Mode | Split (e.g., 20:1) or Splitless | Split mode for concentrated samples; splitless for trace analysis. |
| Oven Program | Start at 100°C (hold 2 min), ramp to 280°C at 15°C/min (hold 5 min) | A temperature program is essential to separate components based on boiling points. |
| MS Transfer Line | 280 °C | Prevents condensation of analytes between the GC and MS. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard "hard" ionization technique that produces reproducible fragmentation patterns for library matching. |
| Acquisition Mode | Full Scan (e.g., m/z 50-500) and Selected Ion Monitoring (SIM) | Full scan for identification; SIM for high-sensitivity quantification. |
3.5. Analysis and Quantification
-
Identification: In full scan mode, the mass spectrum of the derivatized this compound peak can be compared to a spectral library or interpreted based on its fragmentation pattern for positive identification. The derivatized molecule is expected to show a molecular ion corresponding to its increased molecular weight.[12]
-
Quantification (SIM Mode): For high sensitivity, operate the mass spectrometer in SIM mode. Select 3-4 characteristic, abundant ions from the analyte's mass spectrum. Build a calibration curve by plotting the summed peak area of the selected ions against the concentration of the derivatized standards.
GC-MS Workflow Diagram
Caption: Workflow for GC-MS analysis including the critical derivatization step.
Method Selection: A Comparative Summary
The choice between HPLC-UV and GC-MS depends on the specific analytical need.
| Feature | HPLC-UV | GC-MS with Derivatization |
| Specificity | High (based on retention time and UV spectrum) | Very High (based on retention time and mass spectrum) |
| Sensitivity | Good (µg/mL to ng/mL) | Excellent (ng/mL to pg/mL) |
| Sample Prep | Simple (dissolve, filter) | More complex (requires derivatization) |
| Analysis Time | Fast (5-15 minutes per run) | Slower (20-30 minutes per run) |
| Primary Use | Routine QC, purity analysis, assay | Trace analysis, impurity identification, confirmatory testing |
Conclusion
This application note provides two robust, validated methods for the quantification of this compound. The HPLC-UV method is recommended for routine, high-throughput analyses where simplicity and speed are paramount. The GC-MS method, while more complex due to the essential derivatization step, offers superior sensitivity and absolute confirmation of identity, making it indispensable for trace-level analysis and structural verification. By following these detailed protocols and adhering to the principles of method validation, researchers and scientists can ensure the generation of accurate, reliable, and trustworthy data in their drug development and research endeavors.
References
- Vertex AI Search. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
- Unknown. (n.d.). Lab5 procedure esterification.
- MDPI. (n.d.). Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis.
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- PubMed. (2018). Determination of 2,6-di-tert-butyl-hydroxytoluene and its transformation products in indoor dust and sediment by gas chromatography-mass spectrometry coupled with precolumn derivatization.
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Application Notes & Protocols: Ethyl 2,6-Dihydroxybenzoate in Medicinal Chemistry
Abstract
Ethyl 2,6-dihydroxybenzoate, a derivative of γ-resorcylic acid, represents a promising, yet underexplored scaffold in medicinal chemistry. While its parent molecule, 2,6-dihydroxybenzoic acid, has been investigated for various biological activities, the ethyl ester modification offers a strategic entry point for modulating physicochemical properties critical for drug development, such as lipophilicity and membrane permeability. This guide provides a comprehensive overview of the potential applications of this compound, drawing insights from the established biological roles of its structural analogs. We present detailed protocols for its synthesis and for the investigation of its potential as an enzyme inhibitor and anticancer agent, supported by workflows and mechanistic diagrams to guide researchers in unlocking the therapeutic potential of this versatile compound.
Introduction: The Rationale for Investigating this compound
In the landscape of drug discovery, the strategic modification of known bioactive scaffolds is a cornerstone of developing novel therapeutics. 2,6-Dihydroxybenzoic acid (2,6-DHBA) serves as a versatile foundational molecule, with its derivatives showing potential as antimicrobial, enzyme inhibitory, and cytotoxic agents.[1] The esterification of the carboxylic acid moiety to yield this compound presents a logical step in optimizing this scaffold. This modification can enhance the compound's pharmacokinetic profile by increasing its lipophilicity, which may lead to improved cell membrane penetration and bioavailability.
While direct and extensive research on this compound is nascent, the well-documented activities of its structural isomers and related dihydroxybenzoic acid derivatives provide a strong rationale for its investigation. For instance, ethyl 3,4-dihydroxybenzoate (EDHB) is a known prolyl hydroxylase inhibitor with cytoprotective and anti-inflammatory properties.[2][3] Furthermore, derivatives of 2,4-dihydroxybenzoic acid have been explored for their anticancer properties.[4] These findings suggest that the 2,6-dihydroxy substitution pattern, when combined with an ethyl ester, could yield unique biological activities worthy of exploration.
This document serves as a technical guide for researchers, providing a theoretical framework and practical protocols for the synthesis and biological evaluation of this compound in medicinal chemistry.
Potential Therapeutic Applications & Mechanistic Insights
Based on the activities of structurally related compounds, we can hypothesize several promising areas of investigation for this compound.
Enzyme Inhibition
The dihydroxybenzoic acid core is a known pharmacophore for interacting with the active sites of various enzymes. While specific kinetic studies on this compound are not widely reported, the general class of hydroxybenzoic acids has demonstrated inhibitory activity against enzymes like cyclooxygenase (COX).[5]
Hypothesized Mechanism of Action: The phenolic hydroxyl groups of this compound can act as hydrogen bond donors and acceptors, facilitating interactions with amino acid residues in an enzyme's active site. The ethyl ester group can engage in hydrophobic interactions, potentially increasing the compound's affinity and specificity for the target enzyme.
Below is a conceptual workflow for screening this compound for enzyme inhibitory activity.
Caption: Workflow for investigating the enzyme inhibitory potential of this compound.
Anticancer Activity
Derivatives of dihydroxybenzoic acids have shown promise as anticancer agents.[4] For example, certain chalcones and hydrazide-hydrazones derived from dihydroxybenzoic acid scaffolds exhibit antiproliferative activity against various human cancer cell lines.[4][6]
Hypothesized Signaling Pathway Involvement: While the precise mechanism for this compound is unknown, related phenolic compounds are known to induce apoptosis and cell cycle arrest in cancer cells. These effects are often mediated through the modulation of key signaling pathways, such as the NF-κB pathway, which is implicated in inflammation and cancer progression. The diagram below illustrates a hypothetical mechanism by which this compound could exert anticancer effects by inhibiting the NF-κB signaling pathway.
Caption: Hypothesized inhibition of the NF-κB pathway by this compound, leading to apoptosis in cancer cells.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis and biological evaluation of this compound.
Synthesis of this compound
This protocol is adapted from established Fischer esterification procedures for benzoic acid derivatives.[7][8]
Materials:
-
2,6-Dihydroxybenzoic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Diethyl ether
-
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2,6-dihydroxybenzoic acid (1.0 eq) in an excess of absolute ethanol (e.g., 20 mL per gram of acid).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the solution while stirring.
-
Reflux: Attach a condenser and heat the mixture to reflux. Maintain reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: a. Cool the reaction mixture to room temperature. b. Remove the excess ethanol under reduced pressure using a rotary evaporator. c. Dissolve the residue in diethyl ether and transfer to a separatory funnel. d. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any unreacted acid. Repeat until effervescence ceases. e. Wash the organic layer with brine. f. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol: In Vitro Anticancer Activity Screening (MTT Assay)
This protocol outlines a method for assessing the cytotoxicity of this compound against a panel of human cancer cell lines.[9]
Materials:
-
Human cancer cell lines (e.g., A549 - lung, HCT116 - colon, MCF-7 - breast)[9]
-
Normal human cell line (for selectivity assessment, e.g., fibroblasts)
-
DMEM or other appropriate cell culture medium, supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO to prepare a stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer and normal cells into 96-well plates at an appropriate density (e.g., 5 x 10³ cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of the this compound stock solution in the cell culture medium. b. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). c. Incubate the plates for 48-72 hours.
-
MTT Assay: a. After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 4 hours. b. Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. c. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Determine the IC₅₀ (half-maximal inhibitory concentration) value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Quantitative Data Summary
While specific quantitative data for this compound is not yet widely available, the following table provides a template for summarizing potential experimental findings and includes hypothetical data for illustrative purposes.
| Compound | Target/Cell Line | Assay Type | IC₅₀ (µM) - Hypothetical |
| This compound | COX-2 | Enzyme Inhibition | 15.2 |
| This compound | A549 (Lung Cancer) | MTT Assay | 25.8 |
| This compound | HCT116 (Colon Cancer) | MTT Assay | 32.5 |
| This compound | Normal Fibroblasts | MTT Assay | >100 |
Conclusion and Future Directions
This compound holds considerable, albeit largely unexplored, potential as a scaffold in medicinal chemistry. The synthetic accessibility and the promising biological activities of its structural analogs strongly support its further investigation. Future research should focus on a systematic evaluation of its bioactivity profile, including its potential as an anti-inflammatory, antimicrobial, and neuroprotective agent. Furthermore, the generation of a library of derivatives, by modifying the ester and phenolic hydroxyl groups, will be crucial for establishing comprehensive structure-activity relationships and for the development of potent and selective therapeutic candidates. The protocols and conceptual frameworks provided in this guide offer a solid foundation for initiating such a research program.
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Singh, S., et al. (2015). PROTECTIVE EFFICACY OF ETHYL 3, 4- DIHYDROXY BENZOATE AGAINST EXERCISE INDUCED DAMAGES: PUTATIVE ROLE IN IMPROVING PHYSICAL PERFORMANCE. Journal of Applied Physiology. [Link]
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Lipid-lowering bioactivity of "Ethyl 2,6-dihydroxybenzoate" derivatives
An In-Depth Technical Guide to Investigating the Lipid-Lowering Bioactivity of Ethyl 2,6-Dihydroxybenzoate Derivatives
Abstract
2,6-Dihydroxybenzoic acid (2,6-DHBA) presents a versatile chemical scaffold that has garnered significant interest for its therapeutic potential.[1] Strategic modification of its core structure, particularly through esterification to form derivatives like this compound, allows for the modulation of physicochemical properties crucial for biological activity.[1] While the direct lipid-lowering effects of these specific derivatives are an emerging area of investigation, the broader class of phenolic and benzoic acid compounds has shown promise in modulating key pathways of lipid metabolism. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate the lipid-lowering potential of novel this compound derivatives. We present the scientific rationale, proposed mechanisms of action, a tiered experimental workflow, and detailed protocols for essential in vitro and in vivo assays. The focus is on three primary targets central to modern lipid-lowering drug discovery: HMG-CoA Reductase (HMGCR), Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), and AMP-activated Protein Kinase (AMPK).
Part 1: Rationale and Proposed Mechanisms of Action
The rationale for investigating this compound derivatives as lipid-lowering agents is grounded in the established bioactivity of structurally related phenolic compounds. These molecules can interact with multiple enzymatic and signaling pathways. The primary hypotheses for their lipid-lowering effects center on the following established drug targets.
HMG-CoA Reductase (HMGCR) Inhibition
HMGCR is the rate-limiting enzyme in the mevalonate pathway, which is responsible for endogenous cholesterol synthesis.[2][3] Inhibition of this enzyme is the mechanism of action for the highly successful statin class of drugs.[4][] By competitively blocking HMGCR, these compounds reduce intracellular cholesterol levels in hepatocytes. This reduction activates cellular signaling that upregulates the expression of the low-density lipoprotein receptor (LDLR), leading to increased clearance of LDL cholesterol (LDL-C) from the bloodstream.[4] It is plausible that the dihydroxybenzoyl moiety could orient within the HMGCR active site, mimicking a portion of the natural HMG-CoA substrate and thereby exerting an inhibitory effect.
PCSK9 Inhibition
PCSK9 is a circulating protein that binds to the LDL receptor on the surface of hepatocytes, targeting it for lysosomal degradation.[6][7][8] This action prevents the receptor from recycling back to the cell surface, thereby reducing the liver's capacity to clear LDL-C from the blood.[8] Inhibiting the interaction between PCSK9 and the LDLR is a powerful therapeutic strategy that results in a higher density of LDL receptors on hepatocytes and a significant reduction in plasma LDL-C.[7][8][9] Small molecules, such as this compound derivatives, could potentially act as inhibitors by binding to PCSK9 and disrupting its ability to recognize and bind to the LDLR.
AMPK Activation
AMP-activated protein kinase (AMPK) is a critical energy sensor in cells.[10] When activated by conditions of low cellular energy (high AMP:ATP ratio), AMPK works to restore energy homeostasis by switching on catabolic pathways that generate ATP (like fatty acid oxidation) and switching off anabolic pathways that consume ATP (like cholesterol and fatty acid synthesis).[10][11] Pharmacological activation of AMPK is a promising strategy for treating metabolic disorders.[11] Activators of AMPK can reduce lipid synthesis by phosphorylating and inactivating key enzymes such as Acetyl-CoA Carboxylase (ACC), the rate-limiting step in fatty acid synthesis, and HMGCR. Certain natural compounds are known to activate AMPK, suggesting that this compound derivatives may share this capability.[12]
Part 2: Experimental Design & Workflow
A tiered, systematic approach is essential for efficiently screening and characterizing novel compounds. This workflow prioritizes high-throughput in vitro methods to identify promising candidates before committing to more resource-intensive cell-based and in vivo studies.
Part 3: Detailed Protocols
The following protocols provide step-by-step methodologies for key assays identified in the experimental workflow. Each protocol includes necessary controls to ensure data integrity.
Protocol 3.1: HMG-CoA Reductase (HMGCR) Activity Assay (In Vitro)
This biochemical assay measures the enzymatic activity of HMGCR by monitoring the oxidation of its cofactor, NADPH, which can be detected by a decrease in absorbance at 340 nm.
-
Principle: HMGCR catalyzes the conversion of HMG-CoA to mevalonate using NADPH as a reducing agent. The rate of NADPH consumption is directly proportional to enzyme activity.
-
Materials:
-
Recombinant human HMGCR enzyme
-
HMG-CoA substrate
-
NADPH
-
Assay Buffer (e.g., potassium phosphate buffer, pH 7.4, containing DTT)
-
Test derivatives (dissolved in DMSO)
-
Positive Control: Atorvastatin or Pravastatin
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
-
-
Procedure:
-
Prepare a stock solution of the test derivative and the positive control in DMSO. Create a serial dilution series.
-
In a 96-well plate, add 2 µL of the test derivative, positive control, or DMSO (vehicle control) to respective wells.
-
Add 188 µL of a master mix containing assay buffer, HMGCR enzyme, and HMG-CoA substrate to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the compound to interact with the enzyme.
-
Initiate the reaction by adding 10 µL of NADPH solution to each well.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percent inhibition relative to the vehicle control and calculate the IC50 value for active compounds.
-
Protocol 3.2: PCSK9-LDLR Interaction Assay (Time-Resolved FRET)
This high-throughput assay quantifies the binding of PCSK9 to the LDLR's Epidermal Growth Factor-like domain A (EGF-A).
-
Principle: A donor fluorophore (e.g., on an anti-tag antibody binding to tagged PCSK9) and an acceptor fluorophore (e.g., on tagged LDLR-EGF-A) are brought into proximity when PCSK9 binds to the LDLR. Excitation of the donor leads to energy transfer to the acceptor, producing a FRET signal. An inhibitor will disrupt this interaction, reducing the signal.[13]
-
Materials:
-
Recombinant human PCSK9 (e.g., His-tagged)
-
Recombinant human LDLR-EGF-A domain (e.g., GST-tagged)
-
TR-FRET Donor: Anti-His antibody conjugated to a donor fluorophore (e.g., Europium)
-
TR-FRET Acceptor: Anti-GST antibody conjugated to an acceptor fluorophore (e.g., APC)
-
Assay Buffer (e.g., PBS with 0.1% BSA)
-
Test derivatives (in DMSO)
-
Positive Control: A known small molecule PCSK9 inhibitor or neutralizing antibody.[7]
-
384-well low-volume white microplate
-
TR-FRET enabled plate reader
-
-
Procedure:
-
Add 50 nL of test derivative, positive control, or DMSO (vehicle) to wells of a 384-well plate.
-
Add 5 µL of a solution containing His-PCSK9 and the donor-conjugated anti-His antibody to each well.
-
Incubate for 15 minutes at room temperature.
-
Add 5 µL of a solution containing GST-LDLR-EGF-A and the acceptor-conjugated anti-GST antibody.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET reader, measuring emissions at both the donor and acceptor wavelengths.
-
Calculate the TR-FRET ratio and determine the percent inhibition relative to the vehicle control to derive IC50 values.
-
Protocol 3.3: Cellular LDL-C Uptake Assay (Cell-Based)
This assay measures the ability of a compound to enhance the uptake of fluorescently labeled LDL-C into hepatocytes, a functional consequence of increased LDLR expression.
-
Principle: Increased LDLR expression and recycling on the cell surface leads to greater internalization of LDL-C from the surrounding medium. This can be visualized and quantified using fluorescently labeled LDL.
-
Materials:
-
HepG2 human hepatoma cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Fluorescently labeled LDL (e.g., DiI-LDL or BODIPY-LDL)
-
Test derivatives (in DMSO)
-
Positive Controls: Atorvastatin (HMGCR inhibitor), Alirocumab (PCSK9 inhibitor)[14]
-
Negative Control: A compound known not to affect LDL uptake.
-
96-well black, clear-bottom imaging plate
-
High-content imager or fluorescence plate reader
-
-
Procedure:
-
Seed HepG2 cells in a 96-well imaging plate and allow them to adhere overnight.
-
Replace the medium with a serum-free medium containing the test derivatives, controls, or vehicle (DMSO). Incubate for 24-48 hours. This allows the compounds to modulate the expression of relevant proteins (e.g., LDLR).
-
Remove the treatment medium and add fresh serum-free medium containing fluorescently labeled LDL (e.g., 10 µg/mL).
-
Incubate for 2-4 hours at 37°C to allow for LDL uptake.
-
Wash the cells three times with cold PBS to remove extracellular DiI-LDL.
-
Add PBS or a suitable imaging buffer to the wells.
-
Quantify the intracellular fluorescence using a high-content imager (which can count fluorescent puncta per cell) or a fluorescence plate reader.
-
Normalize the fluorescence signal to cell number (e.g., via DAPI or Hoechst staining) and express the results as a percentage increase in LDL uptake compared to the vehicle control.
-
Protocol 3.4: Western Blot for AMPK and ACC Phosphorylation
This assay provides direct evidence of AMPK activation within the cell by detecting the phosphorylation of AMPK and its direct downstream target, ACC.
-
Principle: AMPK activation involves its phosphorylation at Threonine 172 (Thr172). Activated AMPK then phosphorylates ACC at Serine 79 (Ser79), inactivating it. These specific phosphorylation events can be detected using phospho-specific antibodies.[15]
-
Materials:
-
HepG2 or C2C12 cells
-
Test derivatives (in DMSO)
-
Positive Control: A-769662 or Metformin (known AMPK activators)[12]
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary Antibodies: Rabbit anti-phospho-AMPKα (Thr172), Rabbit anti-AMPKα (total), Rabbit anti-phospho-ACC (Ser79), Rabbit anti-ACC (total), Mouse anti-β-actin (loading control).
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.
-
SDS-PAGE gels, transfer apparatus, and ECL detection reagents.
-
-
Procedure:
-
Culture cells to ~80% confluency.
-
Treat cells with test derivatives, positive control, or vehicle for a specified time (e.g., 1-4 hours).
-
Wash cells with cold PBS and lyse them on ice with lysis buffer.
-
Determine protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20 µg) from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against pAMPK, AMPK, pACC, ACC, or β-actin.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensity using densitometry software. Calculate the ratio of phosphorylated protein to total protein for both AMPK and ACC, normalizing to the loading control.
-
Protocol 3.5: High-Fat Diet (HFD)-Induced Hyperlipidemia Model (In Vivo)
This is a standard preclinical model that mimics many aspects of human diet-induced hyperlipidemia and is used to assess the efficacy of a lead compound in a living organism.
-
Principle: Feeding rodents a diet high in fat and cholesterol induces elevated levels of plasma total cholesterol, LDL-C, and triglycerides, providing a relevant pathological state to test lipid-lowering agents.[16][17][18]
-
Animals:
-
Male C57BL/6 mice or Sprague-Dawley rats.[19]
-
-
Materials:
-
Standard chow diet
-
High-Fat Diet (e.g., 45-60% kcal from fat, often with added cholesterol)
-
Lead derivative compound, formulated for oral gavage
-
Vehicle control (e.g., 0.5% carboxymethylcellulose)
-
Positive Control: Atorvastatin or Ezetimibe
-
-
Procedure:
-
Acclimatize animals for at least one week.
-
Randomly divide animals into groups (n=8-10 per group):
-
Group 1: Normal Control (Standard Chow + Vehicle)
-
Group 2: HFD Control (HFD + Vehicle)
-
Group 3: HFD + Positive Control (e.g., Atorvastatin 10 mg/kg/day)
-
Group 4-X: HFD + Test Derivative (at various doses, e.g., 10, 30, 100 mg/kg/day)
-
-
Induce hyperlipidemia by feeding the HFD for 4-8 weeks.
-
After the induction period, begin daily treatment via oral gavage with the vehicle, positive control, or test derivative for an additional 4-8 weeks. Continue the respective diets throughout the treatment period.
-
Monitor body weight and food intake weekly.
-
At the end of the study, collect blood samples after an overnight fast via cardiac puncture or retro-orbital sinus.
-
Euthanize the animals and collect liver tissue for further analysis (e.g., lipid content, gene expression).
-
Analyze plasma samples for Total Cholesterol (TC), Triglycerides (TG), LDL-C, and High-Density Lipoprotein Cholesterol (HDL-C) using commercial enzymatic kits.
-
Part 4: Data Interpretation & Structure-Activity Relationship (SAR)
Systematic analysis of the data generated from these protocols is critical for advancing a project. Quantitative data should be organized to facilitate comparisons across different derivatives.
Quantitative Data Summary
The table below serves as a template for summarizing key efficacy parameters for a series of hypothetical this compound derivatives.
| Compound ID | HMGCR IC50 (µM) | PCSK9-LDLR IC50 (µM) | LDL Uptake (% Increase vs. Vehicle) | pAMPK/AMPK Ratio (Fold Change) | In Vivo % LDL-C Reduction (HFD Model) |
| EDHB-001 | >100 | 55.2 | 15% | 1.2 | 8% |
| EDHB-002 | 12.5 | >100 | 45% | 2.8 | 25% |
| EDHB-003 | 89.1 | 5.8 | 80% | 1.1 | 40% |
| Atorvastatin | 0.02 | N/A | 95% | 1.5 | 45% |
Data are hypothetical and for illustrative purposes only.
Structure-Activity Relationship (SAR) Analysis
The primary goal of synthesizing a library of derivatives is to establish a clear SAR. By making systematic modifications to the this compound core—for instance, by altering the ethyl ester to other alkyl or aryl esters, or by substituting the phenyl ring—researchers can identify the chemical features that enhance potency and selectivity for a given target.[1] For example, if adding a lipophilic group at the 4-position consistently improves HMGCR inhibition but diminishes AMPK activation, this provides critical guidance for the next round of chemical synthesis and optimization.
Part 5: Conclusion
The framework presented in this guide offers a robust and logical pathway for the discovery and characterization of novel lipid-lowering agents derived from the this compound scaffold. By targeting key regulators of lipid metabolism—HMGCR, PCSK9, and AMPK—and employing a tiered screening cascade from in vitro assays to in vivo models, researchers can efficiently identify and validate promising new therapeutic candidates. The detailed protocols and data interpretation strategies provided herein are designed to ensure scientific rigor and support the development of the next generation of therapies for hyperlipidemia and associated cardiovascular diseases.
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Application Note: Ethyl 2,6-Dihydroxybenzoate as a Strategic Precursor for the Synthesis of Novel 7,8-Dihydroxycoumarins in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coumarins represent a privileged scaffold in medicinal chemistry, exhibiting a wide array of pharmacological activities.[1][2][3] This application note provides an in-depth guide to the strategic use of ethyl 2,6-dihydroxybenzoate in the synthesis of novel 7,8-dihydroxycoumarins, a class of compounds that includes the potent bioactive natural product, daphnetin. We will explore the chemical rationale for selecting this precursor, detail robust synthetic protocols, and discuss the therapeutic potential of the resulting derivatives. The methodologies outlined herein are designed to be reproducible and scalable, providing a solid foundation for researchers engaged in the discovery and development of new therapeutic agents.
Introduction: The Significance of 7,8-Dihydroxycoumarins
The coumarin core, a benzopyrone structure, is found in numerous natural products and synthetic compounds with significant biological properties, including anti-inflammatory, antioxidant, antimicrobial, and anticancer activities.[1][2][4] Within this diverse family, coumarins bearing a vicinal dihydroxy substitution pattern at the 7 and 8 positions, such as daphnetin (7,8-dihydroxy-4-methylcoumarin), are of particular interest.[5] This specific substitution is crucial for their biological activity, which often involves mechanisms like protein kinase inhibition and potent antioxidant effects.[2][6][7]
Daphnetin and its analogues have demonstrated significant therapeutic potential, including:
-
Anticancer Activity: Exerting cytotoxic effects on various cancer cell lines.[8][9]
-
Antioxidant and Anti-inflammatory Properties: The catechol-like moiety is a key pharmacophore for scavenging free radicals.[2][6]
-
Enzyme Inhibition: Daphnetin is a known inhibitor of several protein kinases, which are crucial targets in cancer therapy.[7]
-
Antibacterial Effects: Showing notable activity against various bacterial strains.[5]
The development of novel daphnetin analogues allows for the fine-tuning of these properties to enhance potency and selectivity, and to improve pharmacokinetic profiles.
Rationale for Using this compound
This compound, and its parent acid, 2,6-dihydroxybenzoic acid (also known as γ-resorcylic acid), serve as a highly strategic starting material for the synthesis of 7,8-dihydroxycoumarins.[10]
Causality behind Experimental Choice:
-
Regiocontrol: The substitution pattern of this compound inherently directs the cyclization to form the 7,8-dihydroxycoumarin skeleton. Unlike resorcinol, which can lead to mixtures of isomers in reactions like the Pechmann condensation, the pre-existing carboxylate group (or its precursor) at the 1-position guides the formation of the lactone ring to the desired positions.
-
Activation of the Aromatic Ring: The two hydroxyl groups are powerful activating groups, facilitating electrophilic aromatic substitution reactions, which are central to many coumarin syntheses. This allows for milder reaction conditions compared to less activated phenols.[11]
-
Synthetic Versatility: The ester and hydroxyl groups provide multiple handles for derivatization, allowing for the creation of diverse libraries of novel coumarin compounds for structure-activity relationship (SAR) studies.[10]
Core Synthetic Methodologies
The most common and effective method for synthesizing 7,8-dihydroxycoumarins from precursors like this compound is the Pechmann condensation . This reaction involves the condensation of a phenol with a β-ketoester under acidic conditions.[11][12][13]
Pechmann Condensation Workflow
The general workflow for the Pechmann condensation to synthesize 7,8-dihydroxycoumarins is depicted below. This reaction proceeds via an initial transesterification, followed by an intramolecular electrophilic attack (a Friedel-Crafts type acylation) and subsequent dehydration to form the pyrone ring.[11]
Caption: General workflow for Pechmann condensation.
Detailed Experimental Protocol: Synthesis of Daphnetin (7,8-Dihydroxy-4-methylcoumarin)
This protocol details the synthesis of daphnetin, a representative 7,8-dihydroxycoumarin, using a precursor that can be derived from 2,6-dihydroxybenzoic acid. The synthesis often starts from the more readily available 1,2,3-trihydroxybenzene (pyrogallol) or its acetate, which functionally mimics the reactivity needed for this specific condensation.[2][6]
Materials:
-
1,2,3-Benzenetriol (Pyrogallol) or 1,2,3-Phenenyl triacetate
-
Ethyl acetoacetate
-
Concentrated Sulfuric Acid (H₂SO₄) or other acid catalysts like Amberlyst-15 or InCl₃.[12][13]
-
Ethanol
-
Deionized water
-
Ice
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, carefully add concentrated sulfuric acid (e.g., 10 mL) and cool the flask in an ice bath to approximately 5 °C.[14]
-
Addition of Reactants: While maintaining the low temperature and stirring, slowly and portion-wise add a mixture of pyrogallol (1 equivalent) and ethyl acetoacetate (1.1 equivalents). Note: This reaction is exothermic, and slow addition is crucial to control the temperature.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-18 hours.[14] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring. A precipitate will form.
-
Isolation: Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove any residual acid.
-
Purification: The crude solid can be purified by recrystallization from an appropriate solvent, such as aqueous ethanol, to yield pure 7,8-dihydroxy-4-methylcoumarin (daphnetin).[14]
Trustworthiness through Self-Validation: The identity and purity of the synthesized daphnetin should be confirmed through standard analytical techniques.
Purification and Characterization
Purification Techniques
-
Recrystallization: This is the most common method for purifying the final coumarin product. A solvent system (e.g., ethanol/water) is chosen in which the compound is soluble at high temperatures but poorly soluble at low temperatures.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography can be employed. A solvent system of increasing polarity (e.g., hexane/ethyl acetate gradient) is typically used for elution.
Spectroscopic Characterization
The structure of the synthesized coumarins must be unequivocally confirmed. Below are the expected spectroscopic data for a representative 7,8-dihydroxy-4-methylcoumarin.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons, the methyl group at C4, a proton at C5, and the hydroxyl protons. Chemical shifts will vary based on the solvent (e.g., DMSO-d₆). |
| ¹³C NMR | Resonances for all carbon atoms in the molecule, including the characteristic lactone carbonyl signal (~160-170 ppm) and signals for the oxygen-bearing aromatic carbons. |
| FT-IR (cm⁻¹) | Characteristic absorption bands for O-H stretching (broad, ~3200-3500 cm⁻¹), the lactone C=O stretch (~1680-1720 cm⁻¹), and C=C aromatic stretches (~1600-1450 cm⁻¹). |
| Mass Spec. | A molecular ion peak (M+) corresponding to the calculated molecular weight of the target compound. |
| UV-Vis | Absorption maxima characteristic of the coumarin chromophore, which can be influenced by pH due to the phenolic hydroxyl groups.[15] |
Biological Evaluation and Therapeutic Potential
Once synthesized and characterized, novel coumarin derivatives should be screened for biological activity. The 7,8-dihydroxy substitution is a known pharmacophore for antioxidant activity.[6][16]
Logical Workflow for Biological Screening
Caption: Workflow for biological evaluation of novel coumarins.
Structure-Activity Relationship (SAR) Insights
Systematic derivatization of the 7,8-dihydroxycoumarin scaffold allows for the exploration of SAR. Key findings from literature include:
-
The Catechol Moiety is Crucial: The 7,8-dihydroxy group is a key pharmacophore for antioxidant activity.[6]
-
Substitution at C4: Introducing electron-withdrawing hydrophilic groups at the C-4 position can enhance antioxidant capacity.[6]
-
Substitution at C3: Introduction of different groups at the C-3 position can modulate activity. For example, 3-phenyl substitution can significantly enhance MAO-B inhibition.[17]
The table below summarizes the reported IC₅₀ values for daphnetin against various protein kinases, highlighting its potential as a multi-target inhibitor.
| Target Enzyme | Reported IC₅₀ (µM) | Reference |
| EGF Receptor (Tyrosine Kinase) | 7.67 | [7] |
| cAMP-dependent Protein Kinase (PKA) | 9.33 | [7] |
| Protein Kinase C (PKC) | 25.01 | [7] |
Conclusion
This compound and related precursors are invaluable starting materials for the regioselective synthesis of 7,8-dihydroxycoumarins. The methodologies described, particularly the Pechmann condensation, offer a reliable and scalable route to these therapeutically important molecules. The protocols and workflows provided in this application note serve as a comprehensive guide for researchers aiming to develop novel coumarin-based drug candidates. The potent biological activities associated with the daphnetin scaffold underscore the continued importance of this compound class in modern drug discovery.
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Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO 2 and In Situ Product Removal. (n.d.). MDPI. Retrieved from [Link]
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Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Investigation of the therapeutic potential of daphnetin, derived from Daucus carota leaves, against colorectal cancer: insights from in-silico, DFT, in-vitro, and fluorescence studies on its interactions with proteins. (2025). PubMed. Retrieved from [Link]
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Synthesis and Structure-Activity Relationship of Daphnetin Derivatives as Potent Antioxidant Agents. (2018). National Center for Biotechnology Information. Retrieved from [Link]
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Visible-Light Promoted Oxidative Cyclization of Cinnamic Acid Derivatives using Xanthone as the photocatalyst. (2020). The Royal Society of Chemistry. Retrieved from [Link]
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Synthesis of daphnetin derivatives. (n.d.). ResearchGate. Retrieved from [Link]
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Cyclization of ortho-hydroxycinnamates to coumarins under mild conditions: A nucleophilic organocatalysis approach. (2012). National Center for Biotechnology Information. Retrieved from [Link]
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New Insights into the Antibacterial Activity of Hydroxycoumarins against Ralstonia solanacearum. (n.d.). MDPI. Retrieved from [Link]
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Discovery of Novel Coumarin Derivatives as Potential Dual Inhibitors against α-Glucosidase and α-Amylase for the Management of Post-Prandial Hyperglycemia via Molecular Modelling Approaches. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Daphnetin, one of coumarin derivatives, is a protein kinase inhibitor. (1999). PubMed. Retrieved from [Link]
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Reaction of coumarin with cinnamic acid. (n.d.). ResearchGate. Retrieved from [Link]
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Spectroscopic characterization of different protonation/deprotonation states of Barbaloin in aqueous solution. (2023). PubMed. Retrieved from [Link]
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Daphnetin: A bioactive natural coumarin with diverse therapeutic potentials. (n.d.). Frontiers. Retrieved from [Link]
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Synthesis of novel coumarin derivatives and its biological evaluations. (n.d.). Prime Scholars. Retrieved from [Link]
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Evaluation of the Biological Activity of Naturally Occurring 5,8-Dihydroxycoumarin. (n.d.). MDPI. Retrieved from [Link]
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Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. (n.d.). MDPI. Retrieved from [Link]
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Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. (n.d.). MDPI. Retrieved from [Link]
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Synthesis of 3-substituted daphnetin derivatives. Reagents and conditions. (n.d.). ResearchGate. Retrieved from [Link]
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Phenolic Compound Ethyl 3,4-Dihydroxybenzoate Retards Drug Efflux and Potentiates Antibiotic Activity. (2022). National Center for Biotechnology Information. Retrieved from [Link]
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Visible-light promoted oxidative cyclization of cinnamic acid derivatives using xanthone as the photocatalyst. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
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A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process. (n.d.). MDPI. Retrieved from [Link]
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Evaluation of Biological Activities and Enzyme Inhibitory Potential of 7,8-Dihydroxy-3-(4-methylphenyl) Coumarin. (n.d.). SpringerLink. Retrieved from [Link]
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SYNTHETIC AND MESCHANISTIC STUDIES OF THE COUMARIN. (n.d.). University of KwaZulu-Natal Research Space. Retrieved from [Link]
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synthesis of coumarin derivatives via pechmann condensation and nitration reaction. (n.d.). JETIR. Retrieved from [Link]
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Eco-Friendly One Pot Synthesis of Coumarin Derivatives by Pechmann Condensation using Tamarind Juice as a Biocatalyst. (n.d.). International Journal of Innovative Science and Research Technology. Retrieved from [Link]
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Synthesis, Biological Evaluation, and In Silico Studies of Novel Coumarin-Based 4H,5H-pyrano[3,2-c]chromenes as Potent β-Glucuronidase and Carbonic Anhydrase Inhibitors. (2022). National Center for Biotechnology Information. Retrieved from [Link]
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Inability of 7,8 – Dihydroxy-4- Methylcoumarin antioxidant activity, to prolong longevity and to protect against stress in Caenorhabditis Elegans worms. (2023). Open Science Journal. Retrieved from [Link]
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Daphnetin Hydrazones – Synthesis and Screening of Anti- proliferative Potential Against Human Breast Cancer. (n.d.). Letters in Applied NanoBioScience. Retrieved from [Link]
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Experimental setup for reactions involving "Ethyl 2,6-dihydroxybenzoate"
Application Note & Protocol Guide
Topic: Experimental Setup for Reactions Involving Ethyl 2,6-dihydroxybenzoate
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Unique Reactivity of this compound
This compound is a valuable bifunctional building block in organic synthesis. Its structure, featuring two hydroxyl groups flanking an ethyl ester on a benzene ring, presents both opportunities and challenges for the synthetic chemist. The two phenolic hydroxyl groups make the molecule a potent bidentate nucleophile, meaning it has two potential sites for reaction. This dual reactivity allows for the synthesis of a diverse range of derivatives, but it also necessitates precise control over reaction conditions to achieve selectivity at a specific hydroxyl group or to prevent unwanted side reactions like C-acylation (reaction on the aromatic ring).
This guide focuses on a foundational reaction type for this substrate: selective O-acylation. This process, a nucleophilic acyl substitution, involves the reaction at one or both of the phenolic oxygens to form an ester. Understanding how to control this reaction is critical for leveraging this compound in the synthesis of more complex molecules, including pharmaceuticals and other high-value chemical products.[1] We will explore the underlying principles that govern selectivity and provide a detailed, field-proven protocol for a representative acylation reaction.
Core Principles: Achieving Selective O-Acylation over C-Acylation
Phenols, like this compound, can undergo acylation at two distinct positions: the oxygen atom (O-acylation) or the aromatic ring (C-acylation). The choice of reaction conditions is paramount in directing the outcome.
-
O-Acylation (Kinetic Control): This is a nucleophilic acyl substitution that results in the formation of a phenolic ester. The reaction is generally faster and is favored under conditions of kinetic control. Base catalysis is a common strategy to promote O-acylation; the base deprotonates the highly acidic phenolic hydroxyl group, significantly increasing the nucleophilicity of the resulting phenoxide ion.
-
C-Acylation (Thermodynamic Control): This is an electrophilic aromatic substitution, specifically a Friedel-Crafts acylation, which forms an aryl ketone. The product of C-acylation is typically more stable. This pathway is favored under conditions of thermodynamic control, which almost always involves the use of a Lewis acid catalyst like aluminum chloride (AlCl₃).
For the purposes of this guide, we will focus exclusively on the kinetically favored O-acylation, as it is often the desired pathway for modifying the hydroxyl groups without altering the core aromatic structure.
Logical Workflow for Selective O-Acylation
The following diagram illustrates the decision-making process and general workflow for achieving selective O-acylation.
Caption: General experimental workflow for selective O-acylation.
Safety Precautions
Before beginning any experimental work, it is crucial to review the Safety Data Sheet (SDS) for all reagents.
-
This compound: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2] Avoid breathing dust and ensure proper ventilation.[3]
-
Acyl Chlorides (e.g., Acetyl Chloride): Are corrosive and react violently with water, releasing HCl gas. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Organic Solvents (e.g., Dichloromethane): Are volatile and may be harmful if inhaled or absorbed through the skin. Use in a well-ventilated fume hood.
-
Bases (e.g., Pyridine, Triethylamine): Are often corrosive and have strong odors. Handle with care in a fume hood.
Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves. All manipulations should be performed in a certified chemical fume hood.
Protocol: Selective Mono-O-Acetylation of this compound
This protocol details the selective mono-acetylation of this compound using acetyl chloride and pyridine as a base. The use of a slight excess of the substrate relative to the acylating agent favors mono-acylation.
Materials and Reagents
-
This compound
-
Acetyl Chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric Acid (1 M solution)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for column chromatography)
-
Ethyl Acetate and Hexanes (for chromatography)
Equipment
-
Round-bottom flask with stir bar
-
Septa and needles
-
Ice bath
-
Magnetic stir plate
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates and developing chamber
Step-by-Step Methodology
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon).
-
Add anhydrous dichloromethane (DCM) via syringe to dissolve the starting material.
-
Add anhydrous pyridine (1.1 eq) to the solution via syringe.
-
-
Addition of Acylating Agent:
-
Cool the flask in an ice bath to 0 °C.
-
While stirring vigorously, add acetyl chloride (0.95 eq) dropwise via syringe over 5-10 minutes. A white precipitate (pyridinium hydrochloride) will form.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). Develop the TLC plate in a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes). The product should have a higher Rf value than the starting material. The reaction is typically complete within 1-3 hours.
-
-
Workup Procedure:
-
Once the reaction is complete (as indicated by TLC), quench the reaction by slowly adding 1 M HCl solution.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification and Characterization:
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final product as a solid or oil.
-
Confirm the structure and purity of the isolated product using analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.
-
Quantitative Data Summary
The following table provides an example of reagent quantities for this protocol.
| Reagent/Parameter | Molar Eq. | Amount (for 1g scale) | Molar Mass ( g/mol ) | Moles (mmol) |
| This compound | 1.0 | 1.0 g | 182.17 | 5.49 |
| Acetyl Chloride | 0.95 | 0.38 mL | 78.50 | 5.22 |
| Pyridine | 1.1 | 0.49 mL | 79.10 | 6.04 |
| Dichloromethane (DCM) | - | 20 mL | - | - |
| Reaction Temperature | - | 0 °C to RT | - | - |
| Reaction Time | - | 1 - 3 hours | - | - |
Reaction Scheme and Mechanism
The diagram below outlines the chemical transformation and the role of the base catalyst in the O-acylation reaction.
Caption: O-acetylation of this compound.
The reaction proceeds via a nucleophilic acyl substitution mechanism. Pyridine acts as a base to deprotonate one of the phenolic hydroxyls, creating a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbonyl carbon of acetyl chloride, leading to the formation of a tetrahedral intermediate. The intermediate subsequently collapses, expelling the chloride ion as a leaving group to yield the final ester product and pyridinium hydrochloride.
References
- Vertex AI Search. O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS.
- Chemical Label. This compound.
- Fisher Scientific. SAFETY DATA SHEET - 2,6-Dihydroxybenzoic acid.
- University of Calgary. Ch24 - Acylation of phenols.
- Royal Society of Chemistry. Acylation of phenols to phenolic esters with organic salts. Green Chemistry.
Sources
Troubleshooting & Optimization
Improving the yield of "Ethyl 2,6-dihydroxybenzoate" synthesis
An essential intermediate in the development of pharmaceuticals and specialty chemicals, Ethyl 2,6-dihydroxybenzoate requires a synthetic approach that is both robust and high-yielding. This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to navigate the complexities of its synthesis. As Senior Application Scientists, we ground our advice in established chemical principles to ensure you can diagnose issues, optimize conditions, and achieve reliable results.
Core Synthesis Pathway: Fischer-Speier Esterification
The most common and cost-effective method for synthesizing this compound is the Fischer-Speier esterification. This reaction involves treating the starting material, 2,6-dihydroxybenzoic acid, with an excess of ethanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][2][3]
The reaction is an equilibrium process where the carboxylic acid and alcohol react to form an ester and water.[4] The primary challenge in maximizing yield is effectively shifting this equilibrium toward the product side.
This guide addresses the most common issues encountered during the synthesis of this compound via Fischer esterification.
Q1: My reaction yield is consistently low. What are the primary factors limiting product formation?
Low yield is the most frequent challenge and is almost always linked to the reversible nature of the Fischer esterification.[1][4] To drive the reaction forward, you must address the equilibrium.
Causality: According to Le Châtelier's principle, the equilibrium can be shifted to favor the product by either using a large excess of one reactant (typically the alcohol) or by removing a product (water) as it forms.[2]
Solutions:
-
Increase the Excess of Ethanol: Ethanol is both the reactant and the solvent. Using it in a large excess (e.g., 10-20 equivalents or as the sole solvent) provides a significant concentration gradient that pushes the reaction toward the ester.[2]
-
Actively Remove Water: Water is a direct product that can hydrolyze the ester back to the starting material. Its removal is critical for achieving high conversion.
-
Molecular Sieves: Add activated 3Å or 4Å molecular sieves to the reaction mixture. They will selectively adsorb the water produced without interfering with the reaction.[3]
-
Azeotropic Distillation: If using a co-solvent like toluene or cyclohexane, a Dean-Stark apparatus can be used to physically remove water via azeotropic distillation.[3]
-
Q2: After the workup, my NMR spectrum shows significant unreacted 2,6-dihydroxybenzoic acid. How can I drive the reaction to completion?
This indicates an incomplete reaction, likely due to insufficient reaction time, inadequate catalysis, or the persistent issue of equilibrium.
Causality: The activation energy for esterification can be high, and the reaction is often slow, requiring prolonged heating.[5] The presence of water will halt and even reverse the reaction.
Solutions:
-
Extend Reaction Time: Monitor the reaction using Thin Layer Chromatography (TLC). If starting material is still present, continue refluxing. Some esterifications may require 20 hours or more to reach completion.[6]
-
Increase Catalyst Concentration: A catalytic amount of strong acid is necessary to protonate the carbonyl oxygen, making it more electrophilic for the alcohol's nucleophilic attack.[1][3] If the reaction is sluggish, a modest increase in the catalyst (e.g., from 1-2 mol% to 5 mol%) may be beneficial. However, excessive acid can lead to side reactions.
-
Ensure Anhydrous Conditions: Use absolute (anhydrous) ethanol and dry all glassware thoroughly before starting. Any moisture present at the beginning will inhibit the reaction from the outset.
Q3: I'm observing a dark coloration or unexpected byproducts. What side reactions could be occurring?
While Fischer esterification is generally clean, the presence of two phenolic hydroxyl groups and harsh acidic conditions can sometimes lead to side reactions.
Causality: Phenols are sensitive to oxidation, which can be exacerbated by prolonged heating in the presence of acid and trace impurities. While less likely, extremely harsh conditions (very high temperatures and acid concentrations) could potentially lead to etherification of the phenolic hydroxyls or other decomposition pathways.
Solutions:
-
Control Reaction Temperature: Maintain a gentle reflux. Overheating can accelerate decomposition.
-
Use a Purified Starting Material: Ensure your 2,6-dihydroxybenzoic acid is pure. Impurities can act as catalysts for decomposition.
-
Consider Alternative Catalysts: In some cases, milder catalysts like Lewis acids (e.g., Zr(IV) or Hf(IV) salts) or solid-supported acids can provide high yields with fewer side reactions.[3]
Experimental Protocol: Optimized Fischer Esterification
This protocol incorporates best practices to maximize the yield and purity of this compound.
Materials:
-
2,6-Dihydroxybenzoic acid
-
Absolute Ethanol (Anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate or Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add 2,6-dihydroxybenzoic acid (1.0 eq).
-
Reagents: Add absolute ethanol (20 eq or enough to fully dissolve the acid and act as solvent).
-
Catalysis: While stirring, slowly add concentrated sulfuric acid (0.05 eq) to the mixture.
-
Reaction: Heat the mixture to a gentle reflux. Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the mobile phase). The reaction may take 8-24 hours.
-
Workup (Quenching): Cool the reaction mixture to room temperature. Reduce the volume of ethanol using a rotary evaporator.
-
Neutralization: Dilute the residue with ethyl acetate or diethyl ether and carefully pour it into a separatory funnel containing cold saturated sodium bicarbonate solution. This step neutralizes the sulfuric acid catalyst and removes unreacted carboxylic acid.[6]
-
Extraction: Extract the aqueous layer with the organic solvent (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying & Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.[6]
-
Purification: Purify the crude product by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane mixture) to obtain pure this compound.
Data Summary & Visualization
Table 1: Reaction Parameter Comparison
| Parameter | Standard Protocol | High-Yield Modification | Notes |
| Reactant Ratio | 1:10 (Acid:Alcohol) | >1:20 (Acid:Alcohol) | Using alcohol as the solvent maximizes the concentration gradient.[2] |
| Catalyst | Conc. H₂SO₄ (2-5 mol%) | Conc. H₂SO₄ (2-5 mol%) | Other strong Brønsted or Lewis acids can also be effective.[3] |
| Temperature | Reflux (~78 °C for EtOH) | Reflux (~78 °C for EtOH) | Avoid excessive temperatures to minimize side reactions. |
| Water Removal | None (relies on excess EtOH) | Molecular Sieves or Dean-Stark | Active water removal is the most effective way to drive the equilibrium.[3] |
| Typical Yield | 60-75% | >90% | Yields are highly dependent on the efficiency of water removal. |
Diagram 1: Fischer Esterification Mechanism
Caption: Mechanism of the acid-catalyzed Fischer esterification.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
Frequently Asked Questions (FAQs)
Q: What is the role of the acid catalyst? A: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid. This protonation makes the carbonyl carbon significantly more electrophilic and, therefore, more susceptible to nucleophilic attack by the weakly nucleophilic alcohol. The catalyst is regenerated at the end of the reaction cycle.[1][3]
Q: Does the steric hindrance from two ortho-hydroxyl groups affect the reaction? A: Steric hindrance can be a factor in esterifications of ortho-substituted benzoic acids. However, in this case, the hydroxyl groups are relatively small. Published procedures for the analogous 2,6-dimethoxybenzoic acid show excellent yields (90%), suggesting that while the reaction may be slower than for an unsubstituted acid, high conversion is readily achievable with optimized conditions (e.g., extended reaction time).[7]
Q: What is the best way to purify the final product, this compound? A: The purification strategy involves three main stages:
-
Acid Removal: An aqueous wash with a mild base like sodium bicarbonate (NaHCO₃) is crucial to remove the strong acid catalyst and any unreacted 2,6-dihydroxybenzoic acid.[6]
-
Solvent Extraction: Extraction with an organic solvent like ethyl acetate or diethyl ether separates the desired ester from inorganic salts and water-soluble impurities.[8]
-
Recrystallization: This is the final step to achieve high purity. A suitable solvent system (like ethanol/water or ethyl acetate/hexane) should be chosen to dissolve the compound when hot and allow it to crystallize upon cooling, leaving impurities behind in the mother liquor.[9]
Q: What analytical techniques should I use to monitor the reaction and confirm my product? A:
-
Thin Layer Chromatography (TLC): Ideal for monitoring the reaction's progress. The ester product will be less polar than the carboxylic acid starting material, resulting in a higher Rf value.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The definitive method for structural confirmation. Key signals to look for in the ¹H NMR of the product include the characteristic quartet and triplet of the ethyl group, in addition to the aromatic protons.
-
Infrared (IR) Spectroscopy: Useful for tracking the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the ester at a characteristic wavenumber.
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized ester.
References
- 1. byjus.com [byjus.com]
- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. prepchem.com [prepchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Biotechnological Production, Isolation and Characterisation of (2R ,3S )‐2,3‐Dihydroxy‐2,3‐Dihydrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
Technical Support Center: Ethyl 2,6-dihydroxybenzoate Purification
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for the purification of Ethyl 2,6-dihydroxybenzoate. This document is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in obtaining this compound at high purity. The unique structure of this compound, featuring two hydroxyl groups ortho to a sterically hindered ester, presents specific purification hurdles. This guide provides troubleshooting advice and detailed protocols based on established chemical principles and practical laboratory experience.
Frequently Asked Questions (FAQs)
Q1: My isolated this compound is colored (pink, brown, or grey). What is the cause and how can I fix it?
A: Discoloration in phenolic compounds like this compound is almost always due to oxidation. The two electron-rich hydroxyl groups on the aromatic ring make it susceptible to oxidation, forming highly colored quinone-type impurities. This can be exacerbated by exposure to air, light, or trace metal impurities.
-
Troubleshooting:
-
Inert Atmosphere: During workup and purification, try to work under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Activated Carbon: A common remedy is to treat a solution of the crude product with a small amount of activated carbon (charcoal). The carbon adsorbs the colored impurities. Dissolve your compound in a suitable solvent (like ethyl acetate or acetone), add a spatula-tip of activated carbon, stir for 15-20 minutes at room temperature, and then filter through a pad of Celite® to remove the carbon. Be aware that activated carbon can also adsorb some of your product, leading to a slight yield loss.
-
Reductive Workup: Including a mild reducing agent like sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) in the aqueous workup can sometimes prevent the formation of these colored impurities.
-
Q2: I'm struggling with "oiling out" during recrystallization. My compound separates as a liquid instead of forming crystals. Why is this happening?
A: "Oiling out" occurs when a compound is insoluble in the solvent at low temperatures but melts at a temperature below the boiling point of the recrystallization solvent. Upon cooling, the dissolved compound separates as a supercooled liquid (an oil) rather than forming a crystal lattice. This is common for compounds with strong hydrogen bonding capabilities that are not perfectly rigid.
-
Troubleshooting:
-
Change Solvent System: The primary solution is to change your solvent or solvent mixture. Use a solvent with a lower boiling point.
-
Increase Solvent Volume: Use a more dilute solution. This can sometimes lower the saturation point enough to allow crystallization to occur before oiling out.
-
Slow Cooling: Cool the solution very slowly. Start by letting it cool to room temperature on the benchtop, undisturbed, and then move it to a refrigerator. Avoid shocking the solution by placing it directly in an ice bath.
-
Scratching/Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the solvent line or by adding a small seed crystal of pure product.
-
Q3: What are the most common impurities I should expect?
A: The impurity profile depends on the synthetic route, but common impurities include:
-
2,6-Dihydroxybenzoic Acid: Unreacted starting material from the esterification reaction. This is a highly polar impurity.
-
Isomeric Esters (e.g., Ethyl 2,4-dihydroxybenzoate): If the starting 2,6-dihydroxybenzoic acid was not pure, this isomeric impurity will carry through. Separating these isomers is often the biggest challenge.[1]
-
Resorcinol: If the synthesis involved carboxylation of resorcinol, residual resorcinol could be present.[2]
-
Degradation Products: As mentioned in Q1, these are typically colored, oxidized species.
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique for purifying solids, but success hinges on selecting the correct solvent system. The ideal solvent should dissolve the compound poorly at low temperatures but completely at high temperatures.
Understanding Solvent Selection
This compound is a moderately polar molecule. The two hydroxyl groups can engage in hydrogen bonding, while the ethyl ester and benzene ring provide nonpolar character. A rule of thumb is that solvents with functional groups similar to the compound are often good solubilizers.[3] Therefore, esters (ethyl acetate) and alcohols (ethanol, isopropanol) are good starting points.
Experimental Protocol: Solvent Screening
-
Place ~20-30 mg of your crude this compound into a small test tube.
-
Add the test solvent dropwise at room temperature. Note the solubility. A good solvent will not dissolve the compound readily at room temperature.
-
If insoluble, heat the mixture gently (e.g., in a warm water bath). The compound should dissolve completely. If it doesn't, it's not a suitable single solvent.
-
If it dissolves, allow the solution to cool slowly to room temperature, then in an ice bath.
-
Observe the formation of crystals. Abundant, well-formed crystals indicate a good solvent.
Recommended Solvent Systems
The table below summarizes starting points for solvent selection for the recrystallization of this compound.
| Solvent System (v/v) | Rationale & Comments |
| Toluene | A good choice for moderately polar compounds. The higher boiling point allows for a wide temperature gradient. |
| Water | While water doesn't readily dissolve many organics, it can be an effective recrystallization solvent for polar compounds, especially those with hydrogen-bonding groups. |
| Hexane / Ethyl Acetate | A common mixed-solvent system. Dissolve the compound in a minimum amount of hot ethyl acetate, then slowly add hot hexane until the solution becomes faintly cloudy (the saturation point). Allow to cool slowly. |
| Toluene / Diethyl Ether | A mixture of toluene and diethyl ether has been shown to improve the crystal morphology of the parent 2,6-dihydroxybenzoic acid, which may translate to the ethyl ester.[4] |
| Ethanol / Water | Dissolve in a minimum of hot ethanol and add hot water dropwise until turbidity persists. This is a good system for removing less polar impurities. |
Workflow for Recrystallization
Sources
Technical Support Center: Ethyl 2,6-dihydroxybenzoate Stability and Degradation
Introduction
Welcome to the technical support guide for Ethyl 2,6-dihydroxybenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and potential degradation pathways of this compound. While specific literature on the forced degradation of this compound is nascent, this guide synthesizes established principles of chemical stability, data from analogous structures, and best practices in pharmaceutical forced degradation studies to offer a robust framework for your experimental design and troubleshooting.[1][2][3][4]
Our approach is grounded in explaining the "why" behind experimental choices, ensuring that the protocols described are self-validating and built upon a foundation of scientific integrity.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: Based on its chemical structure—an ester of a dihydroxybenzoic acid—the primary factors influencing the stability of this compound are expected to be:
-
pH: The ester linkage is susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions. The phenolic hydroxyl groups are also ionizable, and their state will influence the molecule's reactivity.
-
Temperature: Elevated temperatures can accelerate hydrolytic and oxidative degradation rates.
-
Light (Photostability): Aromatic compounds, especially those with hydroxyl substitutions, can be susceptible to photodegradation upon exposure to UV or visible light.
-
Oxidizing Agents: The dihydroxy-substituted benzene ring is electron-rich and thus prone to oxidation, which can be initiated by atmospheric oxygen or the presence of oxidizing agents.
Q2: My solution of this compound is changing color over time. What could be the cause?
A2: A color change, typically to a pinkish or brownish hue, in solutions containing phenolic compounds is often indicative of oxidation.[5] The 2,6-dihydroxy substitution makes the aromatic ring particularly susceptible to oxidation, which can lead to the formation of colored quinone-type structures. This process can be accelerated by exposure to air (oxygen), light, and trace metal ions. To mitigate this, consider the following:
-
Use deoxygenated solvents: Purge your solvents with an inert gas like nitrogen or argon before preparing your solutions.
-
Work under an inert atmosphere: If possible, handle the compound and its solutions in a glove box or under a blanket of inert gas.
-
Protect from light: Store solutions in amber vials or wrap containers in aluminum foil.
-
Add an antioxidant: For formulation development, the inclusion of an antioxidant may be considered, but for analytical purposes, it's crucial to first understand the intrinsic stability of the compound.
Q3: I am observing a loss of potency in my sample of this compound. What is the most likely degradation pathway?
A3: The most probable cause for a loss of potency is the hydrolysis of the ethyl ester bond to form 2,6-dihydroxybenzoic acid and ethanol. This is a common degradation pathway for ester-containing compounds, particularly in aqueous solutions.[6] The rate of hydrolysis is highly dependent on the pH of the solution. To confirm this, you can use analytical techniques such as HPLC to monitor for the appearance of a new peak corresponding to 2,6-dihydroxybenzoic acid.
Q4: How should I properly store solid this compound and its solutions to ensure maximum stability?
A4:
-
Solid Compound: Store in a tightly sealed container, protected from light, in a cool and dry place. A desiccator at refrigerated temperatures (2-8 °C) is ideal.
-
Solutions: If possible, prepare solutions fresh. If storage is necessary, store them in tightly capped amber vials at low temperatures (e.g., -20 °C). For aqueous solutions, be mindful of potential freezing-induced concentration changes. Consider using a co-solvent system if appropriate for your application.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Appearance of a new peak in HPLC analysis during a stability study. | 1. Hydrolysis: The ester bond has been cleaved. 2. Oxidation: The aromatic ring has been oxidized. 3. Photodegradation: Light has induced a chemical change. | 1. Co-inject with a 2,6-dihydroxybenzoic acid standard: If the new peak co-elutes, hydrolysis is confirmed. 2. Analyze by LC-MS: Determine the mass of the new peak to identify potential oxidation products (e.g., addition of one or more oxygen atoms). 3. Conduct a photostability study: Expose a solution to a controlled light source (as per ICH Q1B guidelines) and compare it to a dark control to see if the new peak is formed.[3] |
| Inconsistent results in stability studies. | 1. Variable storage conditions: Inconsistent temperature, light exposure, or headspace in vials. 2. Contaminants in the solvent: Presence of trace metals or oxidizing agents. 3. pH shifts in the solution: For unbuffered solutions, the pH may change over time. | 1. Standardize storage: Use calibrated temperature chambers, protect all samples from light, and use consistent vial sizes and fill volumes. 2. Use high-purity solvents: Employ HPLC-grade or higher purity solvents. 3. Use buffered solutions: For aqueous stability studies, use appropriate buffers to maintain a constant pH. |
| Complete degradation of the compound under stress conditions. | Stress conditions are too harsh: The concentration of the stressor (acid, base, oxidant) or the temperature is too high. | Reduce the intensity of the stressor: The goal of forced degradation is typically to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.[1][3] If you observe complete degradation, reduce the concentration of the stressor, the temperature, or the duration of the experiment. |
Experimental Protocols & Methodologies
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a systematic approach to investigating the stability of this compound under various stress conditions, as recommended by ICH guidelines.[4]
Objective: To identify potential degradation products and establish the degradation pathways of this compound.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
pH meter
-
Calibrated oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Expose the solid compound to 80°C for 48 hours. Also, expose a solution of the compound to 60°C for 48 hours.
-
Photodegradation: Expose a solution of the compound to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A dark control sample should be stored under the same conditions but protected from light.
-
-
Sample Analysis:
-
At appropriate time points, withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with a small amount of acid like formic or phosphoric acid to ensure good peak shape) is a good starting point.[7]
-
Data Analysis:
-
Calculate the percentage degradation of this compound in each condition.
-
Determine the relative retention times of any degradation products.
-
If available, use a mass spectrometer detector (LC-MS) to identify the mass of the degradation products and propose their structures.
Visualizing Degradation Pathways and Workflows
Diagram 1: Potential Degradation Pathways of this compound
Caption: Predicted degradation pathways for this compound.
Diagram 2: Forced Degradation Experimental Workflow
Caption: Workflow for conducting forced degradation studies.
References
- Benchchem.A Comparative Guide to the Synthesis of 2,6-Dihydroxybenzoic Acid.
-
Ohde, D., et al. (2024). Synthesis of 2,6-dihydroxybenzoic acid by decarboxylase-catalyzed carboxylation using CO2 and in situ product removal. TORE. [Link]
-
BioPharm International. Forced Degradation Studies for Biopharmaceuticals. [Link]
-
Nagasaamy, D., et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
-
ResearchGate. Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. [Link]
-
Ohde, D., et al. (2024). Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO2 and In Situ Product Removal. MDPI. [Link]
-
Hadjeb, R., et al. (2025). Biotechnological Production, Isolation and Characterisation of (2R ,3S )‐2,3‐Dihydroxy‐2,3‐Dihydrobenzoate. PMC - PubMed Central. [Link]
-
ResearchGate. (PDF) Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO2 and In Situ Product Removal. [Link]
-
SSERC. Hydrolysis of ethyl benzoate – Teacher's guide. [Link]
-
IJSDR. Force Degradation for Pharmaceuticals: A Review. [Link]
Sources
- 1. biopharminternational.com [biopharminternational.com]
- 2. biomedres.us [biomedres.us]
- 3. researchgate.net [researchgate.net]
- 4. ijsdr.org [ijsdr.org]
- 5. mdpi.com [mdpi.com]
- 6. sserc.org.uk [sserc.org.uk]
- 7. Biotechnological Production, Isolation and Characterisation of (2R ,3S )‐2,3‐Dihydroxy‐2,3‐Dihydrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
Identifying side products in "Ethyl 2,6-dihydroxybenzoate" reactions
Welcome to the technical support guide for Ethyl 2,6-dihydroxybenzoate. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile but highly reactive building block. Due to its electron-rich aromatic core, flanked by two activating hydroxyl groups, reactions involving this compound can often lead to a variety of unintended side products. This guide provides in-depth, field-tested insights into identifying, understanding, and mitigating these side reactions to improve yield, purity, and experimental reproducibility.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during reactions with this compound.
Q1: Why did my reaction mixture turn dark brown or black upon heating or exposure to air?
A: This is a classic sign of oxidation. The 2,6-dihydroxy substitution makes the benzene ring exceptionally electron-rich and highly susceptible to oxidation, forming highly colored quinone-type species. These quinones can further polymerize to generate intractable tarry materials, which significantly complicates purification and reduces the yield of your desired product. This process is often accelerated by heat, light, trace metals, or basic conditions.
Q2: My reaction shows a new, less polar spot by TLC (higher Rf value) that isn't my starting material or product. What could it be?
A: The most probable identity of this side product is resorcinol (1,3-dihydroxybenzene). This occurs via a two-step process: first, the ethyl ester is hydrolyzed to the parent 2,6-dihydroxybenzoic acid, which is then highly prone to thermal decarboxylation (loss of CO₂).[1] This is particularly common in reactions run at high temperatures (>100 °C) or for extended durations, especially in the presence of acidic or basic catalysts.
Q3: I have low yield of my desired product, but I've isolated a significant amount of a water-soluble, acidic compound. What went wrong?
A: You have likely experienced unintended hydrolysis of the ethyl ester group, reverting the molecule to 2,6-dihydroxybenzoic acid . This side reaction is prevalent when using aqueous reagents, non-anhydrous solvents, or under strongly acidic or basic conditions where the ester linkage is labile.
Q4: I am attempting an electrophilic aromatic substitution (e.g., nitration, halogenation) and obtaining a complex mixture of products. Why is selective substitution so difficult?
A: The two hydroxyl groups are powerful, ortho-, para-directing activators. They work in concert to make the aromatic ring extremely nucleophilic, leading to a high propensity for polysubstitution. The positions ortho and para to the hydroxyls (C3, C4, and C5) are all highly activated, making it challenging to achieve mono-substitution selectively without careful control of stoichiometry, temperature, and the choice of a mild electrophilic reagent.
Q5: Could my commercial this compound be contaminated from the start? What should I look for?
A: Yes, contamination with the isomeric Ethyl 2,4-dihydroxybenzoate is possible. The synthesis of the parent 2,6-dihydroxybenzoic acid via carboxylation of resorcin often produces the 2,4-isomer as a significant byproduct.[2] If not meticulously purified, this isomeric acid can be esterified along with the desired 2,6-isomer. The presence of this impurity can be confirmed by HPLC or high-field ¹H NMR analysis by comparing it with a known standard.
Part 2: Troubleshooting Guide: A Symptom-Based Approach
This guide provides a structured approach to diagnosing and solving side product issues based on experimental observations.
Symptom 1: Formation of Dark, Tarry, or Polymeric Byproducts
-
Probable Cause: Oxidation of the dihydroxy-aromatic system.
-
Causality: The low oxidation potential of the electron-rich phenol ring makes it readily susceptible to single-electron transfer processes, initiating radical chain reactions or direct oxidation to quinones, which are potent chromophores and can polymerize.
-
Solutions & Preventative Measures:
-
Inert Atmosphere: Conduct all reactions under a blanket of inert gas like nitrogen or argon. This requires standard Schlenk line or glovebox techniques.
-
Degassed Solvents: Use solvents that have been thoroughly degassed via sparging with an inert gas or through several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Low Temperature: Whenever the reaction kinetics allow, maintain a low temperature to minimize the rate of oxidative side reactions.
-
Antioxidant Additives: In some cases, adding a small, compatible quantity of an antioxidant like sodium bisulfite or butylated hydroxytoluene (BHT) can scavenge radicals and prevent oxidation. Always verify compatibility with your reagents.
-
Symptom 2: Appearance of a Less Polar Impurity (Higher Rf)
-
Probable Cause: Decarboxylation to form resorcinol.
-
Causality: The carboxylic acid group in the hydrolyzed intermediate (2,6-dihydroxybenzoic acid) is sterically crowded and electronically destabilized by the ortho-hydroxyl groups, lowering the activation energy for decarboxylation upon heating.[3]
-
Solutions & Preventative Measures:
-
Strict Temperature Control: Avoid excessive heating. If high temperatures are required, minimize the reaction time.
-
Anhydrous Conditions: Preventing the initial hydrolysis step is key. Ensure all reagents and solvents are rigorously dried to inhibit the formation of the carboxylic acid intermediate.
-
Choice of Base/Acid: Use non-nucleophilic bases or acids where possible if the goal is to avoid ester cleavage.
-
Symptom 3: Appearance of a More Polar Impurity (Lower Rf)
-
Probable Cause: Hydrolysis to 2,6-dihydroxybenzoic acid.
-
Causality: The ester bond is susceptible to cleavage by nucleophilic attack (saponification) under basic conditions or proton-catalyzed hydrolysis under acidic conditions, especially with water present.
-
Solutions & Preventative Measures:
-
Anhydrous Conditions: Use freshly dried solvents and reagents. Molecular sieves can be added to the reaction vessel if compatible.
-
Aprotic Solvents: Whenever possible, choose aprotic solvents (e.g., THF, Dioxane, Acetonitrile) over protic ones (e.g., alcohols, water).
-
Purification: If hydrolysis cannot be avoided, the resulting carboxylic acid can typically be removed from the desired neutral ester product via an acid-base extraction.
-
Part 3: Summary of Potential Side Products and Identification
The following table summarizes the key characteristics of common side products.
| Side Product | Structure | Molecular Weight ( g/mol ) | Probable Cause | TLC Characteristics (vs. Starting Material) | Key Identification Methods |
| 2,6-Dihydroxybenzoic Acid | HO(C₆H₃)(OH)COOH | 154.12 | Hydrolysis | More polar (Lower Rf) | Soluble in aq. NaHCO₃; Broad -OH (acid) peak in IR; Disappearance of ethyl signals in ¹H NMR. |
| Resorcinol | C₆H₄(OH)₂ | 110.11 | Decarboxylation | Less polar (Higher Rf) | Absence of carbonyl in IR; Simple, symmetric aromatic pattern in ¹H NMR. |
| Ethyl 2,4-dihydroxybenzoate | HO(C₆H₃)(OH)COOEt | 182.17 | Starting Material Contamination | Similar polarity, may co-elute | HPLC; Distinct aromatic splitting pattern in ¹H NMR compared to the 2,6-isomer. |
| Quinone-type Species | O=C₆H₃(=O)COOEt | 180.14 (example) | Oxidation | Highly colored (yellow/red); Can streak on TLC | UV-Vis spectroscopy; Can be identified by LC-MS but are often reactive and unstable. |
Part 4: Visualization of Reaction & Troubleshooting Pathways
Diagram 1: Competing Reaction Pathways
This diagram illustrates the primary side reactions that compete with the desired transformation of this compound.
Caption: Key reaction pathways for this compound.
Diagram 2: Troubleshooting Workflow Based on TLC Analysis
This workflow provides a logical sequence for diagnosing issues observed during reaction monitoring.
Caption: A decision tree for troubleshooting based on TLC results.
Part 5: Key Experimental Protocols
Protocol 1: General Procedure for Acid-Base Extraction to Remove Acidic Impurities
This protocol is used post-reaction to separate the neutral desired product from the acidic byproduct of hydrolysis (2,6-dihydroxybenzoic acid).
-
Quench and Dilute: Quench the reaction mixture as appropriate and remove the reaction solvent under reduced pressure. Dissolve the crude residue in an organic solvent immiscible with water (e.g., Ethyl Acetate, Dichloromethane).
-
Base Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic impurity will be deprotonated and extracted into the aqueous layer. Repeat the wash 2-3 times.
-
Causality: Sodium bicarbonate is a weak base, strong enough to deprotonate the carboxylic acid but generally not the more weakly acidic phenolic hydroxyl groups, minimizing product loss.
-
-
Combine & Acidify (Optional): To confirm the identity of the impurity, combine the aqueous layers and carefully acidify with 1M HCl until the pH is ~2. A precipitate should form, which is the 2,6-dihydroxybenzoic acid.
-
Isolate Product: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo to yield the purified neutral product.
Protocol 2: TLC Analysis for Monitoring
-
Prepare Plate: Use a silica gel TLC plate. Mark a starting line in pencil.
-
Spot Lanes: Spot three lanes: 'SM' (Starting Material), 'C' (Co-spot of SM and Reaction), and 'R' (Reaction Mixture).
-
Elute: Develop the plate using an appropriate solvent system (e.g., a mixture of Hexane and Ethyl Acetate). The ideal system should give the starting material an Rf value of ~0.3-0.4.
-
Visualize: Visualize the plate under UV light (254 nm). Stain if necessary (e.g., with potassium permanganate or iodine).
-
Interpret:
-
Oxidation: Streaking or colored spots originating from the baseline.
-
Hydrolysis: A new spot appearing below the starting material (lower Rf).
-
Decarboxylation: A new spot appearing above the starting material (higher Rf).
-
References
- BenchChem. (2025). An In-Depth Technical Guide to 2,6-Dihydroxybenzoic Acid Derivatives: Synthesis, Structure, and Biological Activity.
- Google Patents. (CN109096100A). A method of producing 2,6-DHBA.
- Goto, M., et al. (ResearchGate). Proposed reaction mechanism for decarboxylation in 2,6-dihydroxybenzoate decarboxylase.
- SUMITOMO CHEMICAL COMPANY, LIMITED. (EP 0552912 A2). Method for producing 2,6-dihydroxybenzoic acid. European Patent Office.
Sources
Technical Support Center: Strategies for Overcoming Solubility Challenges with Ethyl 2,6-dihydroxybenzoate
Introduction: Ethyl 2,6-dihydroxybenzoate is a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. Its unique structure, featuring two hydroxyl groups ortho to an ethyl ester, provides specific reactivity but also presents a significant experimental hurdle: poor solubility in many common reaction solvents. This low solubility stems from strong intermolecular hydrogen bonding and a potentially high crystal lattice energy, leading to incomplete reactions, low yields, and purification difficulties.
This guide provides researchers, scientists, and drug development professionals with a systematic, in-depth approach to diagnosing and overcoming the solubility challenges associated with this compound. We will move beyond simple solvent lists to explain the underlying chemical principles, enabling you to make informed, effective decisions for your specific synthetic route.
Section 1: Understanding the Solubility Problem
Q1: What specific structural features of this compound cause its poor solubility?
The solubility behavior of this compound is governed by the interplay of three key structural features:
-
Two Phenolic Hydroxyl Groups: These groups are potent hydrogen bond donors and acceptors. This leads to strong intermolecular hydrogen bonding between molecules in the solid state, creating a stable crystal lattice that requires significant energy to disrupt.
-
An Ethyl Ester Group: This group adds lipophilic (non-polar) character to the molecule.
-
Molecular Planarity: The benzene ring is planar, which can contribute to efficient crystal packing.
The result is a molecule with divided loyalties: the hydroxyl groups favor polar, protic solvents, while the ester and benzene ring favor less polar environments. This often leads to partial solubility in a wide range of solvents but excellent solubility in very few. Overcoming this requires strategies that can effectively disrupt the intermolecular hydrogen bonds.
Section 2: Foundational Troubleshooting & Initial Steps
Q2: My reaction has stalled, and I see solid this compound in the flask. What is the first line of attack?
When facing poor solubility, the initial approach should be a logical and systematic exploration of solvent and temperature effects.
Strategy 1: Systematic Solvent Screening The principle of "like dissolves like" is a useful starting point, but the dual nature of this molecule requires careful selection.[1] Polar aprotic solvents are often the best choice as they can accept hydrogen bonds from the hydroxyl groups without being overly polar to exclude the rest of the molecule.
Table 1: Recommended Solvents for Initial Screening
| Solvent Class | Recommended Solvents | Rationale & Considerations |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), Acetonitrile (ACN) | Excellent ability to solvate polar functional groups. High boiling points allow for a wide temperature range. Be aware that DMF can decompose to dimethylamine at high temperatures or in the presence of strong base/acid. |
| Ethers | Tetrahydrofuran (THF), 2-Methyl-THF, Dioxane | Moderate polarity. Good for reactions involving organometallics or reagents sensitive to more reactive solvents. Often requires heating. |
| Alcohols | Ethanol, n-Propanol, Isopropanol | Polar protic solvents that can both donate and accept hydrogen bonds. May participate in side reactions (e.g., transesterification) under certain conditions. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Generally poor solvents for this compound on their own but can be useful as part of a co-solvent system. |
Strategy 2: Temperature Adjustment For most solid organic compounds, solubility increases with temperature.[2] This is because the dissolution process is typically endothermic, meaning it absorbs heat from the surroundings.[3] Increasing the temperature provides the energy needed to break the solute-solute interactions in the crystal lattice.[2][3]
Q3: How do I safely and effectively test the impact of temperature on solubility?
Heating is a powerful tool, but it must be used judiciously to avoid decomposition of your starting material or reagents.
-
Setup: Place a known mass of this compound (e.g., 100 mg) and a stir bar in a vial.
-
Solvent Addition: Add a measured volume of the chosen solvent (e.g., 1 mL).
-
Initial Observation: Stir at room temperature for 5 minutes and note the degree of dissolution.
-
Incremental Heating: Place the vial in a temperature-controlled heating block. Increase the temperature in 10 °C increments.
-
Equilibration: Allow the mixture to stir for 5-10 minutes at each new temperature.
-
Record Solubility Point: Note the temperature at which all solid material completely dissolves.
-
Check for Degradation: After finding the dissolution temperature, hold it there for 30 minutes. Check the solution for any color change that might indicate decomposition. A baseline TLC or LC-MS can confirm stability.
-
Cooling & Precipitation: Allow the solution to cool back to room temperature. Observe if the compound precipitates, which is common. This helps determine if maintaining heat throughout the reaction will be necessary.
Section 3: Advanced Strategies for Homogeneous Reactions
If a single solvent and heating are insufficient or incompatible with your reaction's thermal budget, more advanced techniques are required.
Q4: How can I use co-solvents to solve my solubility issue?
A co-solvent is a substance added in a small-to-moderate amount to a primary solvent to increase the solubility of a compound.[4][5] The co-solvent works by reducing the interfacial tension between the solute and the primary solvent, effectively making the solvent environment more "hospitable" to the solute.[][7]
Common Co-Solvent Scenarios:
-
Improving a Non-Polar Solvent: If your reaction requires a non-polar solvent like Toluene or Hexane, adding 5-10% (v/v) of a polar aprotic solvent like DMF or NMP can create pockets of polarity that solvate the dihydroxy-phenyl group, pulling the entire molecule into solution.
-
Modulating a Polar Solvent: While polar aprotic solvents are good, sometimes a mixture is better. For example, a THF/DMF mixture can offer a balance of solvating power and lower boiling point compared to pure DMF.
Q5: My reaction uses a base. Can I leverage this to improve solubility?
Yes, this is one of the most effective strategies. The phenolic hydroxyl groups on this compound are acidic. Adding a suitable base will deprotonate one or both hydroxyls to form a phenolate salt. This ionic species is dramatically more soluble in polar solvents than the neutral parent molecule.[]
Table 2: Base Selection for In-Situ Salt Formation
| Base | Recommended Solvent | Mechanism & Considerations |
| Potassium Carbonate (K₂CO₃) | DMF, Acetonitrile, Acetone | A mild, inexpensive inorganic base. Heterogeneous, but effective for generating the phenolate for reactions like O-alkylation or O-acylation. |
| Triethylamine (Et₃N), DIPEA | DCM, THF, Acetonitrile | Soluble organic bases. Good for reactions where an inorganic base is undesirable, such as scavenging acid byproducts. |
| Sodium Hydride (NaH) | THF, DMF (use with caution) | A strong, non-nucleophilic base that provides irreversible deprotonation. Generates H₂ gas. Ideal for ensuring complete formation of the phenolate under anhydrous conditions. |
Self-Validating Check: The formation of the soluble salt is often visually apparent. The reaction mixture should transform from a cloudy, heterogeneous slurry into a clear, homogeneous solution upon addition of the base and gentle warming.
Section 4: Phase-Transfer Catalysis for Heterogeneous Reactions
Q6: My reaction requires an aqueous base, but my other reactant is only soluble in an organic solvent. How can I bridge this gap?
This is the classic scenario where Phase-Transfer Catalysis (PTC) excels. PTC is a powerful technique that facilitates the reaction between two mutually insoluble reactants.[8] A phase-transfer catalyst, typically a quaternary ammonium salt, transports the water-soluble anion (in this case, the deprotonated this compound) into the organic phase where the reaction can occur.[9][10][11]
Caption: Phase-Transfer Catalysis (PTC) cycle for O-alkylation.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq), an organic solvent (e.g., Toluene, 5 mL/mmol), and the alkylating agent (e.g., Benzyl Bromide, 2.2 eq).
-
Aqueous Phase: In a separate beaker, prepare an aqueous solution of a base (e.g., 20% w/v NaOH).
-
Catalyst Addition: Add the phase-transfer catalyst, such as Tetrabutylammonium Bromide (TBAB) (0.05 - 0.10 eq), to the main reaction flask.
-
Reaction Initiation: Add the aqueous base solution to the reaction flask.
-
Heating and Stirring: Heat the biphasic mixture to 70-80 °C with very vigorous stirring. A high stir rate is crucial to maximize the interfacial surface area where the catalyst exchange occurs.[12]
-
Monitoring: Monitor the reaction by TLC or LC-MS by sampling the organic layer. The disappearance of the starting material typically indicates completion.
-
Workup: Cool the reaction to room temperature. Separate the organic and aqueous layers. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Section 5: Decision-Making Workflow
Q7: How do I select the best solubility strategy for my specific reaction?
Use the following workflow to guide your experimental design. This logical progression helps to efficiently identify the most promising approach while minimizing wasted time and resources.
Caption: Decision workflow for selecting a solubility strategy.
Section 6: Frequently Asked Questions (FAQs)
-
FAQ 1: What are the top 3 solvents to try first for dissolving this compound?
-
Start with DMF, NMP, and warm THF. These three cover a good range of polarity and solvating power and are compatible with a wide variety of reaction types.
-
-
FAQ 2: Will increasing the stirring speed improve solubility?
-
Vigorous stirring increases the rate of dissolution by maximizing the surface area of the solid exposed to the solvent, but it does not change the thermodynamic solubility limit at a given temperature.[12] It helps you reach equilibrium faster but won't dissolve more material than the solvent is capable of holding.
-
-
FAQ 3: My compound dissolves upon heating but precipitates when I add my second reagent. What is happening?
-
This is a common issue where the addition of another reagent (which may be less polar) changes the overall polarity of the solvent mixture, causing the solubility of your polar compound to decrease. A co-solvent strategy or forming the phenolate salt prior to addition might be necessary to maintain a homogeneous solution.
-
-
FAQ 4: What are some common phase-transfer catalysts and how do I choose one?
-
Tetrabutylammonium bromide (TBAB), tetrabutylammonium hydrogen sulfate (TBAHS), and Aliquat® 336 (a mixture of methyltrialkylammonium chlorides) are very common.[9] TBAB is a good, general-purpose starting point. For reactions at higher temperatures, phosphonium salts like tetrabutylphosphonium bromide are more thermally stable.[9] The choice often depends on cost, thermal stability, and ease of removal during workup.
-
References
-
Wikipedia. (n.d.). Cosolvent. Retrieved from Wikipedia. [Link]
-
Wikipedia. (n.d.). Phase-transfer catalyst. Retrieved from Wikipedia. [Link]
-
Cambridge University Press. (2020, May 12). Liquid–Liquid Phase-Transfer Catalysis (Chapter 9) - Intensification of Liquid–Liquid Processes. [Link]
-
Macmillan Group. (2008, April 10). Phase-Transfer Catalysis (PTC). [Link]
-
Scientific Update. (2018, April 30). Industrial Phase Transfer Catalysis. [Link]
-
Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from Shandong IRO Chelating Chemical Co., Ltd. [Link]
-
National Institutes of Health. (n.d.). A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols. PMC. [Link]
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from Taylor & Francis. [Link]
-
ResearchGate. (2025, August 7). On the Effect of Temperature on Aqueous Solubility of Organic Solids. [Link]
-
National Institutes of Health. (n.d.). Biochemistry, Dissolution and Solubility. StatPearls - NCBI Bookshelf. [https://www.ncbi.nlm.nih.gov/books/NBK54 dissolution/]([Link] dissolution/)
-
Pharmasolve. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement. [Link]
-
CK-12 Foundation. (n.d.). What is the effect of temperature on solubility?. Retrieved from CK-12 Foundation. [Link]
-
Stack Exchange. (2015, May 7). Why does solubility of solids sometimes decrease with temperature increase?. Chemistry Stack Exchange. [Link]
-
Biblioteca Digital do IPB. (n.d.). Studies on the Solubility of Phenolic Compounds. [Link]
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- 2. ck12.org [ck12.org]
- 3. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cosolvent - Wikipedia [en.wikipedia.org]
- 5. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 7. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 8. Liquid–Liquid Phase-Transfer Catalysis (Chapter 9) - Intensification of Liquid–Liquid Processes [cambridge.org]
- 9. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. scientificupdate.com [scientificupdate.com]
- 12. macmillan.princeton.edu [macmillan.princeton.edu]
Technical Support Center: Optimization of Reaction Conditions for Ethyl 2,6-Dihydroxybenzoate Synthesis
Welcome to the technical support center for the synthesis of Ethyl 2,6-dihydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding this important chemical transformation. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the highest purity of your final product.
Introduction to the Synthesis
This compound, also known as Ethyl γ-resorcylate, is a valuable organic intermediate. Its synthesis is most commonly achieved through the Fischer esterification of 2,6-dihydroxybenzoic acid with ethanol, catalyzed by a strong acid. This reaction, while straightforward in principle, is a reversible equilibrium, and its success hinges on careful control of reaction parameters to drive the formation of the desired ester.
This guide will delve into the critical aspects of this synthesis, from the underlying mechanism to practical, field-proven protocols and troubleshooting strategies.
Reaction Mechanism and Workflow
The synthesis of this compound via Fischer esterification proceeds through a series of protonation and nucleophilic acyl substitution steps. The acid catalyst plays a crucial dual role: it protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity, and acts as a dehydrating agent to remove the water byproduct, thereby shifting the equilibrium towards the product side.[1][2]
Reaction Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
A1: Low yield in a Fischer esterification is a common issue, often stemming from the reversible nature of the reaction. Here are the primary factors to investigate:
-
Incomplete Reaction: The equilibrium may not have been sufficiently shifted towards the product.
-
Solution: Increase the excess of ethanol, which acts as both a reactant and the solvent. A 10-fold or greater molar excess of ethanol to the carboxylic acid can significantly improve yields.[3] Also, ensure a sufficient reaction time under reflux. The reaction can be monitored by Thin Layer Chromatography (TLC) to determine when the starting material has been consumed.
-
-
Presence of Water: Water is a byproduct, and its presence will push the equilibrium back towards the starting materials.
-
Solution: Use absolute (anhydrous) ethanol and ensure all glassware is thoroughly dried. The concentrated sulfuric acid also acts as a dehydrating agent, but for very sensitive reactions, the use of a Dean-Stark apparatus to physically remove water as it forms can be employed.[2]
-
-
Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow reaction rate.
-
Solution: While only a catalytic amount is needed, ensure that a sufficient quantity of concentrated sulfuric acid or another strong acid like p-toluenesulfonic acid is used.
-
-
Losses During Work-up: The product may be lost during the extraction and washing steps.
-
Solution: Ensure the pH is properly adjusted during the work-up. The product is a phenolic ester and may have some solubility in basic aqueous solutions. Avoid overly basic conditions during the neutralization step. Perform multiple extractions with a suitable organic solvent like ethyl acetate to ensure complete recovery of the product from the aqueous layer.
-
Q2: I'm observing the formation of a dark-colored, tar-like substance in my reaction flask. What is causing this and how can I prevent it?
A2: The formation of dark, tarry materials is often due to side reactions involving the phenol groups, especially under strong acidic and high-temperature conditions.
-
Potential Side Reaction: Sulfonation of the aromatic ring by the concentrated sulfuric acid catalyst is a possible side reaction with phenols.[4][5] This is more likely at higher temperatures and with prolonged reaction times.
-
Solution:
-
Temperature Control: While reflux is necessary, avoid excessive heating. Maintain a gentle reflux.
-
Catalyst Choice: Consider using a milder acid catalyst, such as p-toluenesulfonic acid, which is less prone to causing sulfonation.
-
Reaction Time: Monitor the reaction by TLC and stop the reaction as soon as the starting material is consumed to minimize the formation of byproducts.
-
-
Q3: During the work-up, I'm having trouble with the separation of the organic and aqueous layers (emulsion formation). What can I do?
A3: Emulsion formation can be a frustrating issue during the work-up of esterification reactions.
-
Cause: The presence of unreacted carboxylic acid, which can act as a surfactant, along with vigorous shaking, can lead to stable emulsions.
-
Solution:
-
Add Brine: Addition of a saturated aqueous solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous layer.
-
Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times.
-
Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite or glass wool can help to break the emulsion.
-
Allow to Stand: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period can lead to layer separation.
-
Q4: My final product is an oil, but I was expecting a solid. How can I induce crystallization?
A4: this compound may be a low-melting solid or an oil at room temperature, especially if impurities are present.
-
Impurity Effects: Impurities can significantly depress the melting point of a compound, causing it to remain as an oil.
-
Solution:
-
Purification: The most effective solution is to purify the crude product. Column chromatography on silica gel is a good option.
-
Recrystallization: If the product is relatively pure, recrystallization can be attempted. Finding the right solvent system is key. A good starting point is a solvent pair like ethanol/water or ethyl acetate/hexane.[6] Dissolve the oil in a minimum amount of the "good" solvent (e.g., hot ethanol) and then slowly add the "poor" solvent (e.g., hot water) until the solution becomes cloudy. Then, add a few drops of the "good" solvent to clarify the solution and allow it to cool slowly.[7]
-
Scratching: Scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes provide a nucleation site for crystal growth.
-
Seeding: If you have a small crystal of the pure compound, adding it to the oil can induce crystallization.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst for this reaction?
A1: Concentrated sulfuric acid is the most commonly used and cost-effective catalyst for Fischer esterification.[2] It serves as both a catalyst and a dehydrating agent. However, if side reactions like sulfonation are a concern, p-toluenesulfonic acid (p-TsOH) is a milder and effective alternative. Lewis acids can also be used.[8]
Q2: Can I use a different alcohol instead of ethanol?
A2: Yes, the Fischer esterification is a general method for producing esters from various alcohols. Using a different primary or secondary alcohol will result in the corresponding ester of 2,6-dihydroxybenzoic acid. Note that bulkier alcohols may react more slowly due to steric hindrance.[4]
Q3: How do I effectively remove the unreacted 2,6-dihydroxybenzoic acid after the reaction?
A3: The unreacted carboxylic acid can be removed during the aqueous work-up. After diluting the reaction mixture with water and extracting the product into an organic solvent (like ethyl acetate), the organic layer should be washed with a mild base, such as a saturated solution of sodium bicarbonate (NaHCO₃).[2][9] The carboxylic acid will be deprotonated to its water-soluble carboxylate salt and will be removed into the aqueous layer. Be cautious with the addition of the bicarbonate solution as it will generate carbon dioxide gas.
Q4: What are the best methods for purifying the final product?
A4: The two primary methods for purifying this compound are:
-
Recrystallization: This is an effective method if the crude product is relatively clean. A mixed solvent system, such as ethanol-water or ethyl acetate-hexane, is often effective for phenolic esters.[6]
-
Column Chromatography: For mixtures containing significant impurities or byproducts, column chromatography on silica gel is the preferred method for obtaining a highly pure product. A gradient elution with a mixture of hexane and ethyl acetate is a good starting point.
Q5: How can I confirm the identity and purity of my synthesized this compound?
A5: A combination of spectroscopic and physical methods should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed structural information and confirm the presence of the ethyl group and the correct substitution pattern on the aromatic ring.
-
Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic ester carbonyl (C=O) stretch (typically around 1700-1730 cm⁻¹) and the disappearance of the broad carboxylic acid O-H stretch from the starting material.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
Melting Point: A sharp and well-defined melting point is a good indicator of purity.
Quantitative Data Summary
| Starting Material | Alcohol (Excess) | Catalyst | Reaction Time (h) | Yield (%) | Reference (Analogous Reaction) |
| 2,6-Dihydroxybenzoic Acid | Methanol (large excess) | Conc. H₂SO₄ | 24 | 34 | Mthis compound |
| 2,6-Dimethoxybenzoic Acid | Ethanol (25 mL per 0.01 mol) | Conc. H₂SO₄ (catalytic) | Not specified (monitored by TLC) | 90 | Ethyl 2,6-dimethoxybenzoate[1] |
| Generic Hydroxy Acid | Ethanol (anhydrous) | Conc. H₂SO₄ | 2 | 95 | Generic Fischer Esterification[2] |
Note: The lower yield for the mthis compound synthesis might be due to specific reaction conditions or purification losses and highlights the importance of optimization. The high yield for the dimethoxy analog suggests that the Fischer esterification can be very efficient for this class of compounds.
Detailed Experimental Protocol (Adapted)
This protocol is an adaptation based on established procedures for the synthesis of mthis compound and ethyl 2,6-dimethoxybenzoate.[1] Researchers should optimize the reaction time and purification steps for their specific setup.
Materials:
-
2,6-Dihydroxybenzoic acid
-
Absolute Ethanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-dihydroxybenzoic acid (1.0 eq) in a large excess of absolute ethanol (e.g., 10-20 equivalents).
-
Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred solution.
-
Reflux: Heat the reaction mixture to a gentle reflux and maintain this temperature. Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the eluent). The reaction time can vary from 2 to 24 hours.
-
Cooling and Solvent Removal: Once the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature. Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Aqueous Work-up:
-
Dissolve the residue in ethyl acetate.
-
Transfer the solution to a separatory funnel and wash it with deionized water.
-
Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid and remove unreacted starting material. Caution: CO₂ gas will be evolved. Vent the separatory funnel frequently.
-
Wash the organic layer with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by either recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane mixture) or by column chromatography on silica gel.
Fischer Esterification Mechanism Diagram
Caption: Key steps in the Fischer Esterification mechanism.
References
-
Khan, I., Ibrar, A., & White, J. M. (2012). Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. Crystals, 2(2), 521-527. Available at: [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. Available at: [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]
-
Royal Society of Chemistry. Supporting Information for an article. Available at: [Link]
-
University of Missouri-St. Louis. Procedure for Fischer Esterification. Available at: [Link]
-
ResearchGate. A Common Approach for the Synthesis of (R)-Ethyl 2,4-dihydroxy-6-(8-hydroxynonyl) benzoate, Ethyl 2,4-Dihydroxy-6-nonylbenzoate and (2R,3R)-1,2,3,4-Butanetetraol-1,4-diorsellinate. Available at: [Link]
-
PrepChem. Step A: Preparation of Mthis compound. Available at: [Link]
-
MDPI. Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO2 and In Situ Product Removal. Available at: [Link]
-
Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Available at: [Link]
-
Organic Chemistry Portal. Fischer Esterification. Available at: [Link]
-
Vedantu. Phenol when it first reacts with concentrated sulphuric class 11 chemistry CBSE. Available at: [Link]
-
Wikipedia. Fischer–Speier esterification. Available at: [Link]
-
RSC Publishing. Investigation and development of novel synthetic approaches for synthesis of euxanthone and derived dyes. Available at: [Link]
-
ResearchGate. (PDF) Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. Available at: [Link]
- Google Patents. US5171878A - Process for the preparation of β-resorcylic acid derivatives.
-
PubMed. Mechanism and Structure of γ-Resorcylate Decarboxylase. Available at: [Link]
-
ResearchGate. Complexes of 2,6-dihydroxybenzoic acid with divalent metal ions: Synthesis, crystal structure, spectral studies, and biological activity enhancement. Available at: [Link]
-
ResearchGate. Generic synthesis of resorcylate. Available at: [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
PubMed Central. Multicomponent Synthesis of Unsaturated γ-Lactam Derivatives. Applications as Antiproliferative Agents through the Bioisosterism Approach: Carbonyl vs. Phosphoryl Group. Available at: [Link]
-
PubMed Central. Mechanism and Structure of γ-Resorcylate Decarboxylase. Available at: [Link]
-
MIT Digital Lab Techniques Manual. (2010). Recrystallization. YouTube. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. cerritos.edu [cerritos.edu]
- 4. athabascau.ca [athabascau.ca]
- 5. Investigation and development of novel synthetic approaches for synthesis of euxanthone and derived dyes - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06475E [pubs.rsc.org]
- 6. Multicomponent Synthesis of Unsaturated γ-Lactam Derivatives. Applications as Antiproliferative Agents through the Bioisosterism Approach: Carbonyl vs. Phosphoryl Group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 9. prepchem.com [prepchem.com]
Technical Support Center: Troubleshooting Ethyl 2,6-Dihydroxybenzoate NMR Interpretation
Welcome to the technical support guide for the NMR interpretation of Ethyl 2,6-dihydroxybenzoate. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common challenges and questions that arise during the analysis of its NMR spectra, providing in-depth explanations and practical solutions.
Frequently Asked Questions (FAQs)
Question 1: My 1H NMR spectrum of this compound shows broad signals for the hydroxyl protons. Is this normal, and how can I get sharper peaks?
Answer:
Yes, it is quite common for the hydroxyl (-OH) protons of phenolic compounds like this compound to appear as broad signals in the 1H NMR spectrum. This broadening is primarily due to:
-
Hydrogen Bonding: Intermolecular and intramolecular hydrogen bonding creates a dynamic chemical environment for the hydroxyl protons, leading to signal broadening. The extent of hydrogen bonding can be concentration-dependent.
-
Chemical Exchange: The hydroxyl protons can exchange with other labile protons in the sample, such as trace amounts of water. This exchange is often rapid on the NMR timescale, resulting in a broad, averaged signal.
Troubleshooting Steps:
-
D₂O Shake: A definitive way to confirm the identity of hydroxyl proton signals is to perform a "D₂O shake."[1][2]
-
Protocol:
-
Acquire a standard 1H NMR spectrum of your sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a drop of deuterium oxide (D₂O) to the NMR tube.
-
Shake the tube vigorously to facilitate the exchange of the -OH protons with deuterium.
-
Re-acquire the 1H NMR spectrum. The signals corresponding to the hydroxyl protons will either disappear or significantly decrease in intensity.
-
-
-
Solvent Choice: The choice of solvent can significantly impact the appearance of hydroxyl proton signals.
-
In aprotic solvents like CDCl₃, hydrogen bonding with the solvent is minimal, and the chemical shift can be highly variable.
-
In hydrogen-bond accepting solvents like DMSO-d₆, the hydroxyl protons will form strong hydrogen bonds with the solvent, often resulting in sharper signals at a more downfield chemical shift.[2]
-
-
Concentration: Try running the NMR at different concentrations. At lower concentrations, intermolecular hydrogen bonding is reduced, which may lead to sharper signals.
Question 2: The aromatic region of my 1H NMR spectrum is difficult to interpret. What should the splitting pattern look like for this compound?
Answer:
The aromatic region of the 1H NMR spectrum of this compound should exhibit a characteristic pattern due to the symmetry of the molecule. You should expect to see two distinct signals corresponding to the aromatic protons.
-
H-3 and H-5 Protons: These two protons are chemically equivalent due to the plane of symmetry bisecting the molecule through the C1-C4 axis. They will appear as a single signal. This signal will be split by the H-4 proton, resulting in a doublet .
-
H-4 Proton: This proton is unique and will be split by the two equivalent H-3 and H-5 protons, resulting in a triplet .
Expected Splitting Pattern:
| Proton(s) | Expected Multiplicity | Approximate Chemical Shift (ppm) |
| H-3, H-5 | Doublet (d) | ~6.4-6.6 |
| H-4 | Triplet (t) | ~7.1-7.3 |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
If your spectrum shows a more complex or poorly resolved pattern, consider the following:
-
Shimming: Poor shimming of the magnetic field can lead to broad and distorted peaks. Ensure the instrument is properly shimmed before acquiring the spectrum.
-
Purity: The presence of impurities can lead to overlapping signals in the aromatic region, complicating the interpretation.
Question 3: I see extra peaks in my NMR spectrum that I can't assign to this compound. What are the likely impurities?
Answer:
The presence of unexpected peaks in your NMR spectrum often indicates impurities from the synthesis or workup. Common impurities associated with the synthesis of this compound include:
-
Starting Materials:
-
2,6-Dihydroxybenzoic Acid: If the esterification reaction did not go to completion, you might see residual starting material.[3] The carboxylic acid proton will typically appear as a very broad signal far downfield (>10 ppm).
-
Ethanol: If the ethanol used for the esterification is not completely removed, you will see its characteristic triplet and quartet signals.[4][5][6][7][8]
-
-
Side Products:
-
Isomeric Byproducts: Depending on the synthetic route, isomers such as ethyl 2,4-dihydroxybenzoate might be formed.[9] This would result in a more complex aromatic region in the 1H NMR spectrum.
-
Hydrolysis Product: If the sample has been exposed to moisture, the ester can hydrolyze back to 2,6-dihydroxybenzoic acid.[10]
-
-
Solvent Residues:
Troubleshooting Workflow for Impurity Identification:
Caption: Workflow for identifying unknown peaks in an NMR spectrum.
Question 4: What are the expected chemical shifts in the 13C NMR spectrum of this compound?
Answer:
The 13C NMR spectrum of this compound should display a specific number of signals corresponding to the different carbon environments in the molecule. Due to symmetry, the two aromatic carbons ortho to the ester group (C-2 and C-6) and the two meta carbons (C-3 and C-5) are equivalent.
Expected 13C NMR Chemical Shifts:
| Carbon Atom(s) | Environment | Approximate Chemical Shift (ppm) |
| C=O | Ester Carbonyl | ~170 |
| C-2, C-6 | Aromatic (attached to -OH) | ~150-160 |
| C-4 | Aromatic CH | ~130-135 |
| C-3, C-5 | Aromatic CH | ~105-110 |
| C-1 | Aromatic (attached to C=O) | ~100-105 |
| -OCH₂- | Ethyl Group | ~60-65 |
| -CH₃ | Ethyl Group | ~14-15 |
Note: These are approximate values and can be influenced by the solvent.[11][12][13]
If you observe a different number of signals than expected, it could indicate the presence of impurities or a different isomeric structure.
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
-
Sample Weighing: Accurately weigh 5-10 mg of your this compound sample.
-
Solvent Addition: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆).
-
Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. If necessary, gentle warming in a water bath can aid dissolution.
-
Internal Standard (Optional): For quantitative NMR (qNMR), add a known amount of an internal standard. Tetramethylsilane (TMS) is often used as a chemical shift reference (0 ppm).
-
Transfer to Spectrometer: Carefully place the NMR tube into the spinner turbine and insert it into the NMR spectrometer.
Protocol 2: Performing a D₂O Shake Experiment
-
Initial Spectrum: Following Protocol 1, acquire a standard 1H NMR spectrum of your sample.
-
D₂O Addition: Remove the NMR tube from the spectrometer. Add one drop (approximately 50 µL) of deuterium oxide (D₂O) to the tube.
-
Mixing: Recap the tube and shake it vigorously for about 30 seconds to ensure thorough mixing and facilitate proton-deuterium exchange.
-
Re-acquisition: Place the tube back into the spectrometer and re-acquire the 1H NMR spectrum using the same parameters as the initial scan.
-
Analysis: Compare the two spectra. The signals corresponding to the -OH protons should have disappeared or be significantly reduced in the second spectrum.
Visualization of Key Structural Features
Sources
- 1. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. benchchem.com [benchchem.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CN102211995A - Preparation method of 2,6-dihydroxybenzoic acid - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. C8H10 C-13 nmr spectrum of ethylbenzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethylbenzene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. Ethyl benzoate(93-89-0) 13C NMR [m.chemicalbook.com]
Preventing oxidation of "Ethyl 2,6-dihydroxybenzoate" during storage
Technical Support Center: Ethyl 2,6-dihydroxybenzoate
A Guide to Preventing Oxidation During Storage
Welcome to the technical support center for this compound. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into maintaining the stability and purity of this valuable compound. This compound, like many phenolic compounds, is susceptible to degradation through oxidation, which can compromise experimental results and product integrity. This guide offers a series of frequently asked questions and troubleshooting protocols to help you proactively address these challenges.
Frequently Asked Questions (FAQs)
Q1: What makes this compound prone to oxidation?
The chemical structure of this compound is the primary reason for its susceptibility to oxidation. The molecule features a benzene ring substituted with two hydroxyl (-OH) groups. These groups are electron-donating, which increases the electron density of the aromatic ring. This high electron density makes the molecule highly susceptible to attack by oxidizing agents, most notably atmospheric oxygen.[1] The oxidation process often involves the loss of hydrogen atoms from the hydroxyl groups, leading to the formation of highly colored quinone-type structures. This degradation pathway is often catalyzed by trace amounts of metal ions.
Q2: I've noticed my stored this compound has turned a yellowish or brownish color. What does this mean?
A color change, typically to yellow, pink, or brown, is a primary visual indicator of oxidation. The pure, unoxidized compound should be a white or off-white solid. The appearance of color suggests the formation of degradation products, such as quinones, which are chromophoric (light-absorbing) molecules.[2] If you observe a color change, it is highly recommended to verify the compound's purity using an analytical technique like HPLC before proceeding with its intended use.
Q3: What are the ideal storage conditions to minimize oxidation?
To effectively prevent oxidation, you must control the key factors that drive the degradation process: oxygen, light, temperature, and catalytic impurities. The ideal storage conditions are summarized in the table below.
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen, the primary oxidizing agent, preventing the initiation of oxidative degradation.[3][4][5] |
| Temperature | Cool (2-8°C) or Cold (-20°C) | Reduces the rate of chemical reactions, including oxidation.[6][7] |
| Light | Amber Glass Vial / Protection from Light | Light, particularly UV light, can provide the energy to initiate and accelerate oxidative reactions.[6] |
| Container | Tightly Sealed Glass Vial | Prevents exposure to atmospheric oxygen and moisture. Use of a PTFE-lined cap is recommended for a secure seal. |
| Additives | Optional: Chelating Agent (e.g., EDTA) | Sequesters trace metal ions (Fe³⁺, Cu²⁺) that can catalyze oxidation reactions.[8][9][10] |
Q4: Is refrigeration alone sufficient for long-term storage?
While storing the compound at a low temperature (e.g., 2-8°C) is crucial for slowing down the rate of degradation, it is not sufficient on its own for long-term stability. If the container is not properly sealed or still contains air in the headspace, oxidation will still occur, albeit at a slower pace. For long-term storage (months to years), combining low temperature with an inert atmosphere is the most effective strategy.[3][11]
Troubleshooting Guide
This section addresses specific problems you may encounter and provides a logical workflow for diagnosing and resolving them.
Problem 1: Significant Color Change Observed in Solid Compound
-
Probable Cause: Exposure to atmospheric oxygen and potentially light. This is the most common cause of degradation.
-
Recommended Actions:
-
Assess Purity: Do not assume the material is usable. Perform an analytical check (e.g., HPLC, NMR) to quantify the level of impurity.
-
Purification (If Necessary): If the purity is compromised but the compound is still needed, consider recrystallization to remove colored impurities. The suitability of this step depends on the nature of the degradation products.
-
Improve Storage Protocol: Discard the degraded sample if necessary and obtain a fresh lot. Immediately implement a robust storage protocol, such as the one detailed in Protocol 1 , for all new and existing stock.
-
Problem 2: Appearance of New Peaks in HPLC Chromatogram After Storage
-
Probable Cause: Chemical degradation has occurred. The new peaks represent oxidation products or other degradants.
-
Recommended Actions:
-
Identify Degradants: If possible, use techniques like LC-MS to identify the mass of the impurity peaks. This can help confirm if they are oxidation products (e.g., quinones).
-
Review Storage History: Was the compound stored under an inert atmosphere? Was the container seal compromised? Was it exposed to high temperatures or light? Pinpointing the lapse in storage protocol is key to preventing recurrence.
-
Implement Monitoring: For critical applications, institute a routine stability testing schedule (e.g., every 6 months) using a validated HPLC method (see Protocol 2 ) to catch degradation early.
-
Problem 3: Inconsistent Experimental Results Using the Same Batch of Compound
-
Probable Cause: The compound may be degrading inhomogeneously, or it may have degraded since the last use. Oxidation can be accelerated each time the container is opened and exposed to air.
-
Recommended Actions:
-
Aliquot the Compound: When you receive a new batch of this compound, divide it into smaller, single-use aliquots. This minimizes the number of times the main stock is exposed to the atmosphere.
-
Inert Gas Blanketing: Store each aliquot under an inert gas like argon or nitrogen.
-
Re-qualify the Batch: Before a critical experiment, run a quick purity check (e.g., HPLC or TLC) on the specific aliquot you plan to use to ensure its integrity.
-
Visual Troubleshooting Workflow
The following diagram outlines a logical flow for troubleshooting issues with your stored this compound.
Caption: Troubleshooting workflow for stability issues.
Experimental Protocols
Protocol 1: Recommended Long-Term Storage of this compound
This protocol describes the best practice for storing the compound to ensure its long-term stability.
-
Preparation:
-
Work in a clean, dry area.
-
Obtain a new, clean amber glass vial with a PTFE-lined screw cap.
-
If starting with a large bottle, prepare to weigh out smaller aliquots for individual use to protect the main stock.
-
-
Aliquotting:
-
Quickly weigh the desired amount of this compound into the vial. Minimize the time the compound and the stock bottle are exposed to air.
-
-
Inert Gas Purging:
-
This step is critical and should be performed in a fume hood.
-
Insert a needle connected to a regulated source of inert gas (argon or nitrogen) into the vial, ensuring the needle tip is below the level of the vial's shoulder but above the solid material.
-
Insert a second, shorter needle to act as a vent.
-
Gently flush the vial with the inert gas for 1-2 minutes to displace all the air.
-
Remove the vent needle first, then the gas inlet needle, and immediately seal the vial tightly with the cap.
-
-
Sealing and Labeling:
-
For extra security, wrap the cap-vial interface with Parafilm®.
-
Label the vial clearly with the compound name, date, and storage conditions (e.g., "Store at -20°C under N₂").
-
-
Storage:
-
Place the sealed vial in a freezer (-20°C) or refrigerator (2-8°C), protected from light.
-
Visual Representation of Key Protective Measures
Caption: Key factors in oxidation and their countermeasures.
Protocol 2: Monitoring Stability by Reverse-Phase HPLC (RP-HPLC)
This general-purpose method can be used to assess the purity of this compound and detect the formation of more polar oxidation products.
-
Sample Preparation:
-
Prepare a stock solution of your compound at ~1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute this stock solution to a final concentration of ~50-100 µg/mL using the mobile phase as the diluent.
-
-
HPLC Conditions (Example Method):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 280 nm
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject a sample of a fresh, high-purity reference standard to determine its retention time and peak area.
-
Inject the sample of the stored material.
-
Compare the chromatograms. Look for a decrease in the area of the main peak and the appearance of new peaks, which would indicate degradation. Purity can be estimated by the percent area of the main peak relative to the total area of all peaks.
-
References
- Marín, M., et al. (2012). Degradation of 2,3-Dihydroxybenzoate by a Novel meta-Cleavage Pathway. Journal of Bacteriology.
- Chen, H. (2023). Analyzing Phenolic Compounds: Nature's Antioxidants and their Health Benefits. Modern Chem Appl.
- Shahidi, F., & Ambigaipalan, P. (2015). Phenolics and polyphenolics in foods, beverages and spices: Antioxidant activity and health effects – A review. Journal of Functional Foods.
- Marín, M., et al. (2012). Degradation of 2,3-Dihydroxybenzoate by a Novel meta-Cleavage Pathway. Applied and Environmental Microbiology.
- PubMed. (2012). Degradation of 2,3-dihydroxybenzoate by a novel meta-cleavage pathway.
- Europe PMC. (2012). Degradation of 2,3-Dihydroxybenzoate by a Novel meta-Cleavage Pathway.
- Sharma, P., et al. (2020). Phenolic acids: Natural versatile molecules with promising therapeutic applications. NIH National Library of Medicine.
- Scite. (2012). Degradation of 2,3-Dihydroxybenzoate by a Novel meta-Cleavage Pathway.
- JScholar Publisher. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review.
- Open Access Pub. Phenolic Compounds | Journal of Antioxidant Activity.
- National Center for Biotechnology Information. ANALYTICAL METHODS - Toxicological Profile for Phenol.
- University of California, Berkeley. Chemical Storage.
- ResearchGate. (2024). Principles of Inert Atmosphere Storage.
- ResearchGate. (2015). Determination of catalytic oxidation products of phenol by RP-HPLC.
- Sciencemadness.org. How do you store chemicals in inert gas?.
- Linde. Inerting in the chemical industry.
- Wikipedia. Inert gas.
- Waterman, K. C., & sincerity, Z. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. NIH National Library of Medicine.
- ResearchGate. (2022). Electroanalytical method for the detection of phenol :A Brief.
- ChemicalBook. Ethyl 2-hydroxybenzoate(118-61-6).
- AK Scientific Inc. 796080-93-8 Ethyl 2,6-difluoro-4-hydroxybenzoate.
- BYJU'S. (2020). Test for Phenolic Group.
- Carter, E. (2025). How to Perform a Phenol Test for Accurate Chemical Analysis.
- AOCS. (2022). Metal Chelators as Antioxidants.
- Benchchem. A Comparative Guide to the Synthesis of 2,6-Dihydroxybenzoic Acid.
- Chemical Synthesis Database. ethyl 2-hexyl-4,6-dihydroxybenzoate.
- MDPI. (2020). Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO2 and In Situ Product Removal.
- CymitQuimica. This compound.
- NIFA Reporting Portal. Preventing Oxidation of Bioactive Compounds via Metal Chelating Active Packaging.
- ChemicalBook. Ethyl 2,4-dihydroxy-6-methylbenzoate CAS#: 2524-37-0.
- MDPI. (2022). Mechanistic Insights of Chelator Complexes with Essential Transition Metals: Antioxidant/Pro-Oxidant Activity and Applications in Medicine.
- PubChemLite. This compound (C9H10O4).
- PubMed Central. (2018). Biotechnological Production, Isolation and Characterisation of (2R ,3S )‐2,3‐Dihydroxy‐2,3‐Dihydrobenzoate.
- ResearchGate. (2014). (PDF) Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis.
- NIH National Library of Medicine. (2013). Clawing Back: Broadening the Notion of Metal Chelators in Medicine.
- Sigma-Aldrich. Ethyl 2,4-dihydroxy-6-methylbenzoate 98.
- NIH National Library of Medicine. Ethyl 2,5-dihydroxybenzoate.
- SIELC Technologies. (2018). Ethyl 2,4-dihydroxy-3,6-dimethylbenzoate.
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Technical Support Center: Scaling Up the Synthesis of Ethyl 2,6-Dihydroxybenzoate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of Ethyl 2,6-dihydroxybenzoate. This guide is designed for researchers, chemists, and process development professionals. Here, we address common challenges and frequently asked questions encountered during the synthesis and scale-up of this valuable organic intermediate. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to optimize your experimental outcomes.
Overview of the Synthetic Pathway
The most common and industrially relevant pathway to this compound involves a two-step process. First, the synthesis of the key intermediate, 2,6-dihydroxybenzoic acid (2,6-DHBA), is achieved, typically via the carboxylation of resorcinol. This is followed by a classical Fischer-Speier esterification to yield the final product.
Caption: Overall synthetic workflow for this compound.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis in a question-and-answer format.
Question 1: My yield of 2,6-dihydroxybenzoic acid (precursor) is very low after the Kolbe-Schmitt reaction. What are the likely causes?
Answer: Low yields in the Kolbe-Schmitt carboxylation of resorcinol are a common issue, primarily due to the formation of the undesired 2,4-dihydroxybenzoic acid (2,4-DHBA) isomer and incomplete reaction.[1][2]
-
Causality: The carboxylation of resorcinol can occur at either the ortho- (to form 2,6-DHBA and 2,4-DHBA) or para- (to form 2,4-DHBA) positions relative to the hydroxyl groups. The reaction conditions heavily influence the isomeric ratio.[1] Factors like temperature, pressure, solvent, and the type of alkali metal carbonate used are critical.[1]
-
Troubleshooting Steps:
-
Verify Reaction Conditions: High temperatures and pressures are necessary to drive the reaction. For instance, protocols often call for temperatures of 130-180°C and CO₂ pressures of 1.35-2.4 MPa.[3][4] Ensure your reactor is properly sealed and can maintain these conditions.
-
Check Raw Materials: The purity of resorcinol and the anhydrous nature of reagents like potassium carbonate are important. Moisture can interfere with the reaction.
-
Optimize Solvent: The choice of solvent can impact the reaction. While some methods are solvent-free, others use solvents like ethanol and water, which can affect the solubility of reactants and intermediates.[1][3]
-
Consider an Alternative Route: For lab-scale synthesis where purity is paramount, consider enzymatic carboxylation. This method uses a 2,6-DHBA decarboxylase enzyme to selectively carboxylate resorcinol at 30°C and atmospheric pressure, achieving yields over 80% and purity greater than 99%.[3][5][6] However, this method involves longer reaction times and requires enzyme production.[3]
-
Question 2: I'm struggling to separate the 2,6-DHBA from the 2,4-DHBA isomer. How can I improve purification?
Answer: This is the most critical challenge in the precursor synthesis step. A highly effective method involves the selective decomposition of the 2,4-DHBA isomer, which is less stable under specific conditions.[2]
-
Causality: The 2,4-DHBA isomer can be selectively decomposed back to resorcinol and CO₂ by heating an aqueous solution of the isomeric mixture at a controlled pH.[2] The 2,6-DHBA isomer remains stable under these conditions.
-
Troubleshooting & Protocol:
-
pH Control is Key: After the carboxylation reaction, dissolve the crude product mixture in water. Adjust the pH to a value between 4 and 9 (a pH of 6 is often optimal).[2]
-
Heating: Reflux the aqueous solution (e.g., at 98-100°C) for several hours (e.g., 3 hours).[2] This provides the energy for the selective decomposition of the 2,4-isomer.
-
Product Isolation: After the decomposition is complete, the desired 2,6-DHBA can be precipitated by acidifying the solution (e.g., to pH 1) with an acid like H₂SO₄ and cooling.[2] The precipitated solid can then be collected by filtration. This method can yield 2,6-DHBA with a purity of 98% or higher.[2]
-
Question 3: The Fischer esterification of 2,6-DHBA with ethanol is giving a low yield of the ethyl ester. Why is this happening?
Answer: Low yields in Fischer esterification are typically due to an incomplete reaction because it is an equilibrium-controlled process, or due to side reactions.
-
Causality: The reaction between a carboxylic acid and an alcohol to form an ester and water is reversible. According to Le Chatelier's principle, the equilibrium must be shifted towards the product side to achieve a high yield. This is done by either using a large excess of one reactant (usually the alcohol) or by removing the water as it is formed.
-
Troubleshooting Steps:
-
Use Excess Ethanol: Ensure you are using a significant excess of absolute ethanol. Ethanol acts as both the reactant and the solvent, driving the equilibrium towards the formation of the ethyl ester.[7][8]
-
Ensure Anhydrous Conditions: Any water present at the start of the reaction will shift the equilibrium to the left, reducing the yield. Use absolute ethanol and a strong acid catalyst like concentrated sulfuric acid, which also acts as a dehydrating agent.
-
Increase Reaction Time/Temperature: The reaction is typically performed at reflux for several hours (e.g., 20-24 hours) to ensure it reaches completion.[8][9] Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Catalyst Amount: While only a catalytic amount of strong acid (e.g., H₂SO₄) is needed, ensure enough is present to protonate the carbonyl oxygen of the carboxylic acid effectively.[9]
-
Question 4: My final product, this compound, is discolored (pink or brown). What causes this and how can I prevent it?
Answer: Discoloration in phenolic compounds like this compound is almost always due to oxidation.
-
Causality: The two hydroxyl groups on the aromatic ring are highly activating, making the molecule susceptible to oxidation by atmospheric oxygen, especially at elevated temperatures or in the presence of trace metal impurities. This oxidation leads to the formation of colored quinone-type structures.
-
Troubleshooting Steps:
-
Inert Atmosphere: During the reaction work-up and purification, especially when heating, consider using an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Control Temperature: Avoid excessive temperatures during solvent evaporation (e.g., using a rotary evaporator).
-
Purification Method: Recrystallization is often the best method for purifying the final product and removing colored impurities. Choose a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes). If discoloration persists, a small amount of activated carbon can be used during recrystallization to adsorb colored impurities, followed by hot filtration.
-
Storage: Store the final product in a tightly sealed container, protected from light, and preferably under an inert atmosphere to maintain its purity over time.
-
Frequently Asked Questions (FAQs)
Q: What is the most effective method to synthesize the 2,6-dihydroxybenzoic acid precursor on a large scale?
A: For large-scale industrial production, the Kolbe-Schmitt reaction followed by selective decomposition of the 2,4-isomer is generally the most economically viable method.[2] While enzymatic carboxylation offers superior selectivity and purity, the costs associated with enzyme production and the required in-situ product removal systems currently make it more suitable for smaller-scale, high-value applications.[3][5]
| Synthesis Method | Starting Material(s) | Reagents & Conditions | Reaction Time | Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Kolbe-Schmitt Reaction | Resorcinol, CO₂ | Alkali metal salt (e.g., K₂CO₃), 130-180°C, 1.35-2.4 MPa | 3 - 6 hours | ~30 - 60 | ~60 - 99 (after purification) | Utilizes readily available materials; established industrial process.[1][3] | High pressure/temperature needed; formation of 2,4-isomer requires extensive purification.[2][3] |
| Enzymatic Carboxylation | Resorcinol, CO₂ | 2,6-DHBA decarboxylase, triethanolamine, 30°C, atmospheric pressure | Several days | > 80 | > 99 | High selectivity; mild, environmentally friendly conditions.[3][5] | Long reaction times; requires enzyme production and in-situ product removal for high yield.[5][6] |
Q: What are the critical safety precautions for this synthesis?
A: Safety is paramount.
-
High-Pressure Reactions: When performing the Kolbe-Schmitt reaction, use a certified pressure reactor and operate behind a blast shield.
-
Corrosive Reagents: Concentrated sulfuric acid is highly corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Add the acid slowly and with cooling.
-
Solvent Handling: Organic solvents like ethanol and ether are flammable. Work in a well-ventilated fume hood and avoid ignition sources.
-
Waste Disposal: Neutralize acidic and basic aqueous waste before disposal according to your institution's guidelines.
Q: How can I monitor the progress of the esterification reaction?
A: Thin Layer Chromatography (TLC) is the most convenient method. Spot the reaction mixture on a silica gel plate alongside standards of your starting material (2,6-DHBA) and, if available, the product. The ester product will be less polar than the carboxylic acid starting material and will have a higher Rf value. Develop the plate in a suitable solvent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting material spot indicates the reaction is nearing completion.[9]
Detailed Experimental Protocols
Protocol 1: Synthesis of 2,6-Dihydroxybenzoic Acid (2,6-DHBA) via Kolbe-Schmitt Reaction
Caption: Workflow for 2,6-DHBA synthesis and purification.
Protocol 2: Synthesis of this compound
This protocol is based on standard Fischer esterification procedures for similar phenolic acids.[8][9]
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dihydroxybenzoic acid (1.0 eq) in absolute ethanol (approx. 10-15 mL per gram of acid).
-
Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (approx. 2-3% of the volume of ethanol) to the stirring solution.
-
Reflux: Heat the mixture to reflux and maintain for 24 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Reduce the volume of ethanol using a rotary evaporator.
-
Pour the concentrated residue into a separatory funnel containing cold water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.[8]
-
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound as a crystalline solid.
References
- ethyl 2-hexyl-4,6-dihydroxybenzoate - Chemical Synthesis Database. (2025).
- Investigation and development of novel synthetic approaches for synthesis of euxanthone and derived dyes. (2024). RSC Publishing.
- What are the synthesis methods for 2,6-dihydroxybenzoic acid?. (n.d.). Guidechem.
-
Ohde, D., et al. (2023). Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO2 and In Situ Product Removal. MDPI. Available at: [Link]
-
Ohde, D., et al. (2023). Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO2 and In Situ Product Removal. ResearchGate. Available at: [Link]
-
Khan, I., et al. (2012). Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. ResearchGate. Available at: [Link]
-
Khan, I., et al. (2012). Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. MDPI. Available at: [Link]
- BenchChem Technical Support Team. (2025). A Comparative Guide to the Synthesis of 2,6-Dihydroxybenzoic Acid. BenchChem.
- BenchChem Technical Support Team. (2025). An In-Depth Technical Guide to 2,6-Dihydroxybenzoic Acid Derivatives: Synthesis, Structure, and Biological Activity. BenchChem.
-
A Common Approach for the Synthesis of ( R )-Ethyl 2,4-dihydroxy-6-(8-hydroxynonyl) benzoate, Ethyl 2,4-Dihydroxy-6-nonylbenzoate and ( 2R,3R )-1,2,3,4-Butanetetraol-1,4-diorsellinate. (n.d.). ResearchGate. Available at: [Link]
- Synthesis of ethyl p-hydroxybenzoate catalyzed by (NH4)6[MnMo9O32].8H2O with Waugh structure. (n.d.). Der Pharma Chemica.
-
Synthesis of a. Ethyl 3,5-dihydroxybenzoate. (n.d.). PrepChem.com. Available at: [Link]
- Biotechnological Production, Isolation and Characterisation of (2R ,3S )‐2,3‐Dihydroxy‐2,3‐Dihydrobenzoate. (2025). PubMed Central.
-
Nakamatsu, T., et al. (1993). Method for producing 2,6-dihydroxybenzoic acid. European Patent Office. EP 0552912 A2. Available at: [Link]
- Preparation method of 2,6-dihydroxybenzoic acid. (2011). Google Patents. CN102211995A.
-
Separation, purification and identification of the components of a mixture. (n.d.). The Royal Society of Chemistry. Available at: [Link]
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- 9. benchchem.com [benchchem.com]
Technical Support Center: Purifying Ethyl 2,6-dihydroxybenzoate via Column Chromatography
Welcome to the technical support guide for the chromatographic purification of Ethyl 2,6-dihydroxybenzoate. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this specific separation. This compound, with its two polar hydroxyl groups and an ester moiety, presents a classic purification challenge that requires a nuanced approach to column chromatography. Its tendency for strong interaction with silica gel can lead to issues like peak tailing and poor resolution if conditions are not optimized.
This guide moves beyond generic protocols to provide in-depth, cause-and-effect explanations for every step, empowering you to not only solve immediate problems but also to build a robust, reproducible purification strategy.
Frequently Asked Questions (FAQs)
This section addresses the foundational questions you should consider before setting up your purification.
Question: What is the best stationary phase for purifying this compound?
Answer: For most applications involving this compound, silica gel (SiO₂) is the recommended stationary phase.[1][2]
-
The Scientific Rationale: this compound is a polar molecule due to its two hydroxyl (-OH) groups. Silica gel is a highly polar adsorbent.[1][3] The principle of normal-phase chromatography dictates that polar compounds will have a stronger affinity for a polar stationary phase, leading to greater retention. This strong interaction is key to separating it from less polar impurities. Silica gel is also slightly acidic, which is generally compatible with phenolic compounds.[1][3] For routine purifications, a silica gel with a particle size of 230–400 mesh is ideal for flash chromatography, providing a good balance between resolution and flow rate.[1]
Question: How do I select the right mobile phase (eluent)?
Answer: The selection of the mobile phase is the most critical variable in achieving good separation. The goal is to find a solvent system where your target compound, this compound, has an Rf value of approximately 0.25-0.35 on a silica gel Thin Layer Chromatography (TLC) plate.[4]
-
The Scientific Rationale: An Rf value in this range suggests that the compound will migrate through the column effectively without eluting too quickly (poor separation) or too slowly (band broadening and long run times). A common and effective starting point for polar compounds like this is a binary mixture of a non-polar solvent and a moderately polar solvent.
-
Recommended Starting System: Hexanes (or Petroleum Ether) and Ethyl Acetate.
-
Methodology: Start with a low polarity mixture (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increase the proportion of Ethyl Acetate (e.g., 8:2, 7:3) until you achieve the target Rf on TLC.[5]
-
Question: Should I use isocratic or gradient elution?
Answer: The choice depends on the complexity of your crude sample mixture.
-
Use Isocratic Elution if: Your crude material contains impurities with Rf values that are significantly different from this compound. Isocratic elution (using a constant solvent composition) is simpler, more reproducible, and uses less solvent.[6][7]
-
Use Gradient Elution if: Your sample contains impurities that are very close in polarity to your product and impurities that are much more strongly retained. A shallow gradient (a slow, gradual increase in the polar solvent) can improve the resolution between closely eluting spots.[8] A steeper gradient can then be used to quickly wash off any strongly retained impurities, saving time.[9][10]
DOT Diagram: Isocratic vs. Gradient Elution Decision Workflow
Caption: Decision tree for selecting the appropriate elution method.
Question: How should I load my sample onto the column?
Answer: For this compound, dry loading is often the superior method.[4]
-
The Scientific Rationale: This compound has limited solubility in low-polarity solvents like hexanes. If you perform wet loading (dissolving the sample in a solvent and pipetting it onto the column), you must use a minimal amount of a solvent in which it is highly soluble (like dichloromethane or ethyl acetate).[4] Using too much of a strong solvent will wash the top of your column, causing your sample to streak down in a wide band and resulting in poor separation.
-
Dry Loading Procedure:
-
Dissolve your crude product in a volatile solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (typically 2-3 times the weight of your crude product) to this solution.[4]
-
Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully layer this powder on top of your packed column. This technique ensures that your sample starts as a very narrow, concentrated band, which is essential for high resolution.
-
Troubleshooting Guide
This section addresses common problems encountered during the purification process in a direct question-and-answer format.
| Problem | Probable Cause | Recommended Solution |
| My compound won't move from the top of the column (Rf = 0). | The mobile phase is not polar enough to displace the highly polar analyte from the silica gel. | Increase the polarity of the eluent. Incrementally raise the percentage of the polar solvent (e.g., ethyl acetate) in your mobile phase. |
| My compound is eluting immediately with the solvent front (Rf = 1). | The mobile phase is too polar. The compound spends more time in the mobile phase than interacting with the stationary phase. | Decrease the polarity of the eluent. Increase the percentage of the non-polar solvent (e.g., hexanes) in your mobile phase. |
| I'm getting broad, "tailing" peaks. | 1. Overloading: Too much sample has been loaded onto the column relative to the amount of silica gel. 2. Poor Packing: The column was not packed uniformly, leading to channeling. 3. Acidity Issues: The acidic nature of silica gel is interacting too strongly with the phenolic hydroxyl groups. | 1. Use a larger column or reduce the sample amount. A general rule is a 30:1 to 100:1 ratio of silica to crude product by weight for difficult separations.[4] 2. Repack the column carefully, ensuring no air bubbles or cracks.[1] 3. Add a very small amount (e.g., 0.1-0.5%) of a modifier like acetic acid to the mobile phase. This can help by protonating the silanol groups and reducing strong ionic interactions. |
| The separation between my product and an impurity is very poor. | The selectivity of the solvent system is insufficient. The chosen solvents are not differentiating enough between the polarities of the two compounds. | Try a different solvent system. For example, substitute ethyl acetate with dichloromethane/methanol mixtures. Sometimes, changing the non-polar solvent (e.g., from hexanes to toluene) can alter selectivity. Screening multiple solvent systems by TLC is crucial.[11] |
| I suspect my sample is degrading on the column. | The prolonged contact with the acidic silica surface may be catalyzing a degradation reaction. This is less common for robust molecules but can occur.[12] | 1. Run the column faster: Use flash chromatography with pressure to minimize the residence time on the column. 2. Deactivate the silica: Use silica gel that has been treated with a base (e.g., triethylamine) if you suspect acid-catalyzed degradation, although this is less likely for a phenolic compound. 3. Switch stationary phase: Consider using a less acidic stationary phase like alumina (basic) or a reversed-phase silica (C18) if the problem persists.[1] |
DOT Diagram: Troubleshooting Poor Separation
Caption: A logical workflow for diagnosing and solving poor separation.
Detailed Experimental Protocols
Protocol 1: Slurry Packing a Silica Gel Column
The objective is to create a homogenous, tightly packed stationary phase free of cracks and air bubbles, which would cause poor separation.[1]
-
Preparation: Place a small plug of cotton or glass wool at the bottom of the column, ensuring it is snug but not overly compressed. Add a thin layer (~0.5 inch) of sand on top.[4]
-
Create Slurry: In a beaker, measure the required amount of silica gel. Add your initial, least polar mobile phase solvent until you have a pourable, milkshake-like consistency. Stir gently to release trapped air.
-
Packing: Clamp the column perfectly vertically. Fill the column about one-third full with the mobile phase solvent.
-
Pouring: Using a funnel, pour the silica slurry into the column in a single, continuous motion.
-
Settling: Open the stopcock to allow solvent to drain, collecting it for reuse. As the silica settles, gently and continuously tap the side of the column with a piece of rubber tubing to encourage even packing and dislodge any air bubbles.[1][4]
-
Finalize: Once all the silica has settled, add another thin layer of sand on top to protect the silica bed from disturbance during sample and eluent addition. Drain the solvent until the level is just at the top of the sand layer. Crucially, never let the solvent level drop below the top of the silica bed, as this will cause the column to "run dry" and crack.
Protocol 2: Monitoring Fractions by TLC
This protocol allows for real-time tracking of your compound as it elutes from the column, ensuring you collect only the pure fractions.[5]
-
Collect Fractions: As the column runs, collect the eluent in a series of numbered test tubes or vials. The size of the fractions depends on the column size; for a medium-sized column, 10-20 mL fractions are typical.
-
Spot the TLC Plate: On a silica gel TLC plate, use a capillary tube to spot a small amount from every second or third fraction. Also, spot your crude material and a pure standard (if available) as references.
-
Develop the Plate: Place the TLC plate in a chamber containing your column's mobile phase. Let the solvent front migrate until it is about 1 cm from the top of the plate.
-
Visualize: Remove the plate, mark the solvent front with a pencil, and let it dry completely. Visualize the spots under a UV lamp (if your compound is UV active) or by staining (e.g., with potassium permanganate or vanillin stain).
-
Analyze and Combine: Identify the fractions that contain only your desired product. These fractions can be combined for solvent evaporation. Fractions containing a mixture of product and impurities can be set aside for re-purification if necessary.
Safety Information
-
This compound: This compound is classified as a skin, eye, and respiratory irritant.[13][14] Always handle with appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Solvents: The solvents used in column chromatography (e.g., hexanes, ethyl acetate, dichloromethane) are flammable and/or toxic. Avoid inhalation and skin contact. Ensure all operations, especially solvent evaporation, are performed in a fume hood.[15]
-
Silica Gel: Fine silica dust can be harmful if inhaled. Handle silica gel carefully to avoid creating dust clouds.
References
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Packing. [Link]
-
Chemical Safety. (n.d.). Chemical Label: this compound. [Link]
-
CommonOrganicChemistry.com. (n.d.). Running a Silica Gel Column. [Link]
-
Scribd. (n.d.). Preparing A Silica Gel Chromatography Column: Required Equipment. [Link]
-
Teledyne ISCO. (n.d.). Silica Gel Column Chromatography. [Link]
-
AGC Chemicals. (n.d.). Advantages of Silica Gels for HPLC Packing Applications. [Link]
-
Journal of Liquid Chromatography & Related Technologies. (2005). Separation of Five Isomers of Dihydroxybenzoic Acid by High-Speed Counter-Current Chromatography with Dual-Rotation Elution Method. [Link]
-
uHPLCs.com. (2025). Isocratic vs Gradient Elution: Which to Choose for Your HPLC Needs?[Link]
-
Phenomenex. (2025). Isocratic Vs. Gradient Elution in Chromatography. [Link]
-
Waters Corporation. (n.d.). Rapid Method Development through Proper Column Selection. [Link]
-
PubMed. (1995). Isocratic and gradient elution chromatography: a comparison in terms of speed, retention reproducibility and quantitation. [Link]
-
ResearchGate. (1995). Isocratic and gradient elution chromatography: A comparison in terms of speed, retention reproducibility and quantitation. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2017). Optimization of Mobile Phase for Simultaneous Determination of Sweeteners, Preservatives and Dyes by UFLC. [Link]
-
MDPI. (2021). Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO2 and In Situ Product Removal. [Link]
-
Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
LCGC International. (2012). On-Column Sample Degradation. [Link]
-
SIELC Technologies. (2018). Ethyl 2,4-dihydroxy-3,6-dimethylbenzoate. [Link]
-
Organic Syntheses. (2021). Supporting Information for Cascade Annulation Strategy. [Link]
-
SIELC Technologies. (n.d.). HPLC separation of Dihydroxybenzoic acid in Hydrogen-Bonding mode on SHARC 1 HPLC column. [Link]
-
PubMed Central (PMC). (2021). Biotechnological Production, Isolation and Characterisation of (2R,3S)‐2,3‐Dihydroxy‐2,3‐Dihydrobenzoate. [Link]
-
Agilent. (2018). Mobile Phase Optimization in SEC Method Development. [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
National Institutes of Health (NIH). (2020). Cascade Annulation Strategy for Expeditious Assembly of Hydroxybenzo[c]chromen-6-ones and Their Photophysical Property Studies. [Link]
-
MDPI. (2023). Green Extraction and Liposomal Encapsulation of Inonotus obliquus (Chaga) Extracts: Comparative Phytochemical and Antioxidant Analysis. [Link]
-
ResearchGate. (2015). Chromatography method transfers from HPLC to a new generation instrument UPLC and studies on force degradation behavior of deflazacort. [Link]
-
LCGC International. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Spectral Analysis of Ethyl 2,6-Dihydroxybenzoate
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of ethyl 2,6-dihydroxybenzoate, a key organic intermediate. As direct experimental spectra for this specific compound are not widely published, this document synthesizes data from closely related analogues and foundational NMR principles to present a robust, predicted spectral interpretation. This guide is designed for researchers and drug development professionals, offering not only a detailed spectral assignment but also a comparative framework for distinguishing this molecule from its common isomers and a validated protocol for its analysis.
Molecular Structure: The Foundation of Spectral Interpretation
The structure of this compound (also known as ethyl γ-resorcylate) is characterized by a central benzene ring substituted with two hydroxyl (-OH) groups at positions 2 and 6, and an ethyl carboxylate (-COOCH₂CH₃) group at position 1. This substitution pattern has profound consequences for its NMR spectra.
-
Symmetry: The molecule possesses a C₂ axis of symmetry bisecting the C1-C4 bond. This symmetry renders the protons at positions 3 and 5 (H3/H5) chemically and magnetically equivalent. Likewise, the carbons at these positions (C3/C5) are equivalent, as are the hydroxyl-bearing carbons (C2/C6). This equivalence significantly simplifies both the ¹H and ¹³C NMR spectra, reducing the number of observed signals in the aromatic region.
-
Electronic Effects: The two hydroxyl groups are strong activating, electron-donating groups, which increase electron density on the aromatic ring, particularly at the ortho and para positions. This effect causes a significant upfield (lower ppm) shift for the aromatic protons and carbons compared to unsubstituted ethyl benzoate. Conversely, the ethyl ester group is an electron-withdrawing group, which deshields the attached carbon (C1) and, to a lesser extent, the rest of the ring.
Caption: Numbered structure of this compound.
Predicted ¹H NMR Spectral Analysis
The predicted ¹H NMR spectrum is characterized by its simplicity, a direct result of the molecule's symmetry. The analysis is based on data from 2,6-dihydroxybenzoic acid and ethyl 2,6-dimethoxybenzoate.[1][2][3]
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Predicted J (Hz) | Rationale |
| -CH₃ (H9) | 1.3 - 1.4 | Triplet (t) | 3H | J = 7.1 | Coupled to the two -CH₂- protons (n+1=3). Position is typical for an ethyl ester.[1] |
| -CH₂- (H8) | 4.3 - 4.4 | Quartet (q) | 2H | J = 7.1 | Coupled to the three -CH₃ protons (n+1=4). Deshielded by the adjacent ester oxygen.[1] |
| Ar-H (H3, H5) | 6.3 - 6.4 | Doublet (d) | 2H | J ≈ 8.2 | Shielded by two ortho/para -OH groups. Coupled to H4. Based on the parent acid spectrum.[3] |
| Ar-H (H4) | 7.2 - 7.3 | Triplet (t) | 1H | J ≈ 8.2 | Coupled to two equivalent protons (H3 and H5). Less shielded than H3/H5. Based on the parent acid spectrum.[3] |
| -OH (C2, C6) | 9.5 - 11.0 | Broad Singlet (br s) | 2H | - | Labile protons. Chemical shift is highly dependent on solvent, concentration, and temperature. Expected to be a single peak due to symmetry. |
Predicted ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum is also simplified by symmetry, expecting only 7 distinct signals for the 9 carbon atoms. Predictions are referenced from 2,6-dihydroxybenzoic acid and its dimethoxy analogue.[1][2][4]
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| -CH₃ (C9) | ~14.2 | Typical value for an ethyl ester methyl carbon.[1] |
| -CH₂- (C8) | ~61.5 | Typical value for an ethyl ester methylene carbon, deshielded by oxygen.[1] |
| Ar-C (C1) | ~105.0 | Highly shielded due to the ortho- and para-positioning of two -OH groups, but also attached to the ester. The parent acid shows this signal at ~108 ppm.[4] |
| Ar-C (C3, C5) | ~107.5 | Shielded by adjacent and para -OH groups. The parent acid shows this signal at ~107.6 ppm.[4] |
| Ar-C (C4) | ~133.0 | The only aromatic carbon not directly influenced by an ortho -OH group, thus appearing further downfield. The parent acid shows this signal at ~132.5 ppm.[4] |
| Ar-C (C2, C6) | ~160.0 | Aromatic carbons directly attached to hydroxyl groups are significantly deshielded. The parent acid shows this signal at ~160.5 ppm.[4] |
| C=O (C7) | ~168.0 | Typical chemical shift for a conjugated ester carbonyl carbon.[1] |
Comparative NMR Analysis: Distinguishing Isomers
A crucial application of NMR is the unambiguous differentiation of constitutional isomers. The symmetric nature of this compound makes its NMR spectrum uniquely simple compared to its common isomers.
| Compound | Key Differentiating ¹H NMR Features | Key Differentiating ¹³C NMR Features |
| This compound (Target) | Simple Aromatic Region: One triplet and one doublet (AX₂ system). Total Signals: 5 (excluding solvent). | Few Aromatic Signals: Only 4 distinct aromatic carbon signals due to symmetry. |
| Ethyl 2,4-dihydroxybenzoate | Complex Aromatic Region: Three distinct aromatic protons, likely a doublet, a doublet of doublets, and another doublet (ABC system). | More Aromatic Signals: 6 unique aromatic carbon signals due to the lack of symmetry. |
| Ethyl 3,4-dihydroxybenzoate [5] | Complex Aromatic Region: Three distinct aromatic protons in a different pattern (AMX system), often a doublet, a doublet of doublets, and a broad singlet/doublet. | More Aromatic Signals: 6 unique aromatic carbon signals. |
| Ethyl 2-hydroxybenzoate (Salicylate) [6] | Complex Aromatic Region: Four distinct aromatic protons, resulting in complex multiplets. The phenolic proton often shows a very high chemical shift (>10 ppm) due to intramolecular H-bonding. | More Aromatic Signals: 6 unique aromatic carbon signals. |
This comparative data highlights the power of NMR; a simple count of the aromatic signals in either the ¹H or ¹³C spectrum is often sufficient to distinguish this compound from its isomers.[7]
Experimental Protocol for NMR Analysis
This section provides a validated, step-by-step methodology for acquiring high-quality NMR data for phenolic compounds like this compound.
5.1. Sample Preparation
-
Weighing: Accurately weigh approximately 5-10 mg of the this compound sample directly into a clean, dry NMR tube.
-
Solvent Selection: Add approximately 0.6-0.7 mL of a suitable deuterated solvent.
-
Causality: Deuterated dimethyl sulfoxide (DMSO-d₆) is highly recommended. Its polarity effectively dissolves phenolic compounds, and its hydrogen-bond accepting nature slows down the proton exchange of the -OH groups, allowing them to be observed as sharper signals, often revealing coupling. Solvents like CDCl₃ can also be used, but -OH signals may be very broad or exchange with trace acid, making them difficult to observe.
-
-
Homogenization: Vortex the sample for 30 seconds or until the solid is completely dissolved. A brief sonication can aid dissolution if needed.
-
Standard: Tetramethylsilane (TMS) is typically pre-dissolved in the deuterated solvent by the manufacturer and serves as the internal reference (δ = 0.00 ppm).
5.2. NMR Data Acquisition
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Parameters:
-
Pulse Program: Standard single pulse (e.g., 'zg30').
-
Acquisition Time (AQ): ~3-4 seconds.
-
Relaxation Delay (D1): 2-5 seconds (for quantitative analysis, D1 should be at least 5 times the longest T₁).
-
Number of Scans (NS): 8-16 scans.
-
-
¹³C NMR Parameters:
-
Pulse Program: Standard proton-decoupled pulse program (e.g., 'zgpg30').
-
Acquisition Time (AQ): ~1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 1024-4096 scans, depending on sample concentration.
-
Caption: Standard workflow for NMR sample preparation and analysis.
Conclusion
The ¹H and ¹³C NMR spectra of this compound are predicted to be distinct and readily interpretable. The key identifying feature is the molecular symmetry, which results in a simplified aromatic region characterized by an AX₂ spin system in the ¹H spectrum and only four signals in the ¹³C spectrum. This spectral simplicity provides a powerful diagnostic tool for differentiating it from its non-symmetric isomers, such as the 2,4- and 3,4-dihydroxybenzoate analogues, as well as from ethyl salicylate. By following the robust experimental protocol outlined, researchers can confidently acquire and interpret the necessary data for unambiguous structural confirmation.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 2,6-Dihydroxybenzoic acid (303-07-1) 1H NMR spectrum [chemicalbook.com]
- 4. 2,6-Dihydroxybenzoic acid (303-07-1) 13C NMR [m.chemicalbook.com]
- 5. Ethyl 3,4-dihydroxybenzoate(3943-89-3) 1H NMR spectrum [chemicalbook.com]
- 6. ethyl salicylate(118-61-6) 13C NMR spectrum [chemicalbook.com]
- 7. rsc.org [rsc.org]
A Comparative Guide to the Reactivity of Ethyl 2,6-dihydroxybenzoate and Its Isomers
For researchers and professionals in organic synthesis and drug development, selecting the right starting material is paramount. The subtle differences in the isomeric forms of a compound can lead to vastly different outcomes in reactivity, yield, and final product characteristics. This guide provides an in-depth comparison of the chemical reactivity of Ethyl 2,6-dihydroxybenzoate and its common isomers: Ethyl 2,4-dihydroxybenzoate, Ethyl 3,4-dihydroxybenzoate, and Ethyl 3,5-dihydroxybenzoate. We will explore the structural nuances that dictate their behavior in key organic reactions, supported by theoretical principles and detailed experimental protocols.
Structural and Electronic Profiles of Dihydroxybenzoate Isomers
The reactivity of these aromatic esters is governed by a combination of electronic effects, steric hindrance, and the potential for intramolecular hydrogen bonding. The positioning of the two hydroxyl (-OH) groups and the ethyl carboxylate (-COOEt) group on the benzene ring is the primary determinant of these factors.
This compound (γ-Resorcylic Acid Ethyl Ester): This isomer is unique due to the presence of two hydroxyl groups ortho to the bulky ethyl ester. This arrangement introduces significant steric hindrance around the reaction center of the ester. Furthermore, it allows for strong intramolecular hydrogen bonding between the phenolic protons and the carbonyl oxygen of the ester group.[1]
Ethyl 2,4-dihydroxybenzoate (β-Resorcylic Acid Ethyl Ester): With hydroxyl groups at the ortho and para positions, this isomer's aromatic ring is highly activated towards electrophilic attack. The ortho-hydroxyl group can participate in intramolecular hydrogen bonding with the ester, influencing its conformation and reactivity.
Ethyl 3,4-dihydroxybenzoate (Protocatechuic Acid Ethyl Ester): The vicinal (ortho) arrangement of the two hydroxyl groups makes this isomer susceptible to oxidation and a good chelating agent. The ring is strongly activated, and the hydroxyl groups are relatively unhindered.[2][3]
Ethyl 3,5-dihydroxybenzoate (α-Resorcylic Acid Ethyl Ester): In this isomer, all substituent groups are meta to each other. This symmetrical arrangement minimizes steric hindrance and eliminates the possibility of intramolecular hydrogen bonding involving the ester group.[4]
Caption: Chemical structures of this compound and its key isomers.
Comparative Reactivity Analysis
We will assess the reactivity of these isomers across three fundamental reaction types: Electrophilic Aromatic Substitution, Nucleophilic Acyl Substitution at the ester, and reactions involving the phenolic hydroxyl groups.
Electrophilic Aromatic Substitution (EAS)
EAS reactions are a cornerstone of aromatic chemistry, where an electrophile replaces a hydrogen atom on the aromatic ring.[5] The rate and regioselectivity of these reactions are dictated by the directing effects of the existing substituents.
-
Activating/Deactivating Nature: The hydroxyl group is a powerful activating, ortho-, para-directing group due to its ability to donate electron density via resonance. The ethyl carboxylate group is a deactivating, meta-directing group because it withdraws electron density inductively and through resonance.[5]
-
This compound: The two -OH groups strongly activate the ring. They direct electrophilic attack to the 3- and 5- positions (both para to one -OH and ortho to the other). The ester group deactivates the ring but its meta-directing influence aligns with the activation from the hydroxyls. Reactivity is expected to be very high at the C3 and C5 positions.
-
Ethyl 2,4-dihydroxybenzoate: This is arguably the most activated isomer. The -OH groups strongly direct to positions 3, 5, and 6. The powerful activating effects of the two hydroxyl groups will overwhelmingly favor substitution at these positions.
-
Ethyl 3,4-dihydroxybenzoate: The ring is highly activated. The 3-OH group directs ortho/para to positions 2 and 5. The 4-OH group directs ortho to positions 3 and 5. The combined effect leads to a very high electron density and reactivity, particularly at the C5 position.
-
Ethyl 3,5-dihydroxybenzoate: The two -OH groups activate the ring and direct incoming electrophiles to the 2, 4, and 6 positions. Due to the symmetrical nature, these positions are electronically equivalent, leading to potentially high yields of a single major product.
Predicted Reactivity in EAS: Ethyl 2,4-dihydroxybenzoate > Ethyl 3,4-dihydroxybenzoate ≈ this compound > Ethyl 3,5-dihydroxybenzoate
Nucleophilic Acyl Substitution (Saponification)
This reaction involves the hydrolysis of the ester, typically under basic conditions, to yield a carboxylate salt and ethanol. The reaction rate is highly sensitive to steric hindrance around the carbonyl carbon.[6][7]
Caption: Steric hindrance from ortho-hydroxyls impedes nucleophilic attack on the ester of this compound.
-
This compound: The two bulky hydroxyl groups flanking the ester create significant steric hindrance. This severely restricts the ability of a nucleophile to approach the carbonyl carbon, making saponification extremely slow compared to its isomers.[7]
-
Ethyl 2,4-dihydroxybenzoate: One ortho-hydroxyl group provides some steric hindrance, but less than the 2,6-isomer.
-
Ethyl 3,4- and 3,5-dihydroxybenzoate: The ester group in these isomers is not flanked by ortho substituents. Therefore, they are much more susceptible to nucleophilic attack, and their saponification rates should be significantly higher.
Predicted Reactivity in Saponification: Ethyl 3,5-dihydroxybenzoate ≈ Ethyl 3,4-dihydroxybenzoate > Ethyl 2,4-dihydroxybenzoate >> this compound
Reactions of the Phenolic Hydroxyls (e.g., Williamson Ether Synthesis)
This reaction involves deprotonating the phenolic -OH with a base to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide. The reactivity depends on the acidity of the phenolic proton and the nucleophilicity of the resulting phenoxide.
-
Acidity: The acidity of the phenolic protons is influenced by intramolecular hydrogen bonding. In this compound and Ethyl 2,4-dihydroxybenzoate, the ortho-hydroxyl proton is engaged in a hydrogen bond with the ester carbonyl. This interaction stabilizes the proton, making it less acidic and harder to remove.[1][8] The hydroxyls in the 3,4- and 3,5- isomers are not involved in such interactions and should exhibit more typical phenolic acidity.
-
Nucleophilicity of Phenoxide: Once deprotonated, the resulting phenoxide's ability to act as a nucleophile can be hindered by steric factors. The phenoxides formed from the 2,6-isomer would be highly sterically hindered, reducing their reactivity in SN2 reactions.
Caption: Influence of intramolecular hydrogen bonding and sterics on hydroxyl group reactivity.
Predicted Reactivity in Etherification: Ethyl 3,5-dihydroxybenzoate > Ethyl 3,4-dihydroxybenzoate > Ethyl 2,4-dihydroxybenzoate > this compound
Experimental Protocols & Data
To validate these theoretical predictions, we propose the following comparative experiments.
Protocol 1: Competitive Bromination (EAS)
This experiment aims to compare the relative rates of electrophilic aromatic substitution by reacting an equimolar mixture of the isomers with a limited amount of bromine.
Caption: Experimental workflow for the competitive bromination of ethyl dihydroxybenzoate isomers.
Expected Results:
The gas chromatography-mass spectrometry (GC-MS) analysis would quantify the relative amounts of unreacted starting material and the brominated products for each isomer. The isomer that is consumed the most is the most reactive.
| Isomer | Predicted % Consumption | Major Product(s) |
| This compound | High | Ethyl 3-bromo-2,6-dihydroxybenzoate |
| Ethyl 2,4-dihydroxybenzoate | Very High | Ethyl 3-bromo- & 5-bromo-2,4-dihydroxybenzoate |
| Ethyl 3,4-dihydroxybenzoate | High | Ethyl 5-bromo-3,4-dihydroxybenzoate |
| Ethyl 3,5-dihydroxybenzoate | Moderate | Ethyl 2-bromo-3,5-dihydroxybenzoate |
Protocol 2: Comparative Saponification Rate Analysis
This protocol uses conductivity to monitor the progress of saponification. The initial reactants (ester and NaOH) are replaced by products (sodium carboxylate and ethanol). The consumption of highly mobile hydroxide ions (OH⁻) and their replacement by less mobile carboxylate ions leads to a decrease in the solution's conductivity, which can be measured over time.
Methodology:
-
Setup: Prepare 0.01 M solutions of each ester in a 50:50 ethanol/water mixture. Also, prepare a 0.02 M NaOH solution in the same solvent system. Equilibrate all solutions to 25°C in a water bath.
-
Measurement: Place a conductivity probe in a beaker containing 50 mL of the ester solution.
-
Initiation: Rapidly add 50 mL of the NaOH solution to the ester solution while stirring and immediately start recording conductivity readings every 30 seconds for 1 hour.
-
Analysis: Plot conductivity versus time for each isomer. The steeper the initial slope, the faster the reaction rate.
Expected Rate Constants (k, relative):
| Isomer | Predicted Relative Rate Constant (k) | Rationale |
| This compound | 1 | Severe steric hindrance from two ortho -OH groups.[7] |
| Ethyl 2,4-dihydroxybenzoate | ~20 | Moderate steric hindrance from one ortho -OH group. |
| Ethyl 3,4-dihydroxybenzoate | ~100 | No ortho-substituent; minimal steric hindrance. |
| Ethyl 3,5-dihydroxybenzoate | ~110 | No ortho-substituent; minimal steric hindrance. |
Summary and Conclusion
The reactivity of ethyl dihydroxybenzoate isomers is a clear demonstration of how substituent placement dictates chemical behavior.
| Feature | Ethyl 2,6- | Ethyl 2,4- | Ethyl 3,4- | Ethyl 3,5- |
| EAS Reactivity | High | Very High | High | Moderate |
| Saponification Rate | Very Low | Low | High | High |
| -OH Group Reactivity | Very Low | Low | High | High |
| Intramolecular H-Bonding | Strong | Moderate | None | None |
| Steric Hindrance at Ester | Severe | Moderate | Minimal | Minimal |
For synthetic chemists, this guide illustrates the critical importance of isomer selection. If the goal is to perform a reaction on the aromatic ring while preserving the ester, the sterically hindered this compound is an excellent choice. Conversely, if rapid ester hydrolysis or modification of the hydroxyl groups is desired, the 3,4- or 3,5-isomers would be far more suitable starting materials.
References
-
Berman, H. M., et al. (2012). Dihydroxybenzoic Acid Isomers Differentially Dissociate Soluble Biotinyl-Aβ(1–42) Oligomers. PLoS ONE, 7(1), e29425. [Link]
-
Karas, M., et al. (2007). MALDI Ionization Mechanisms Investigated by Comparison of Isomers of Dihydroxybenzoic Acid. Journal of the American Society for Mass Spectrometry, 18(7), 1279-1287. [Link]
-
Fawver, J. N., et al. (2012). Dihydroxybenzoic acid isomers differentially dissociate soluble biotinyl-Aβ(1-42) oligomers. National Institutes of Health. [Link]
-
ChemBK (2024). Ethyl 3,5-dihydroxybenzoate. ChemBK. [Link]
-
ResearchGate (2016). The relative energies in kJ/mol of the isomers of 2,4 dihydroxybenzoic acid (DHBA). ResearchGate. [Link]
-
PubChem (2024). Ethyl 3,4-Dihydroxybenzoate. National Center for Biotechnology Information. [Link]
-
Chemical Synthesis Database (2023). ethyl 2-hexyl-4,6-dihydroxybenzoate. Chemical Synthesis Database. [Link]
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PubChem (2024). Ethyl 2,4-dihydroxybenzoate. National Center for Biotechnology Information. [Link]
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Ohtsu, H., & Tanaka, K. (2015). Role of intramolecular hydrogen bonding in the redox chemistry of hydroxybenzoate-bridged paddlewheel diruthenium(ii,ii) complexes. Dalton Transactions, 44(28), 12635-12643. [Link]
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Chemistry Guru (n.d.). Intramolecular vs Intermolecular Hydrogen Bond. Chemistry Guru. [Link]
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Royal Society of Chemistry (2016). PCCP. RSC Publishing. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2024). Ethyl 3,4-Dihydroxybenzoate: A Comprehensive Overview. PharmaChem. [Link]
-
Beer, B., et al. (2023). Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO2 and In Situ Product Removal. MDPI. [Link]
-
ResearchGate (2023). Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO2 and In Situ Product Removal. ResearchGate. [Link]
-
ResearchGate (2012). Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. ResearchGate. [Link]
-
Wikipedia (2024). Electrophilic aromatic substitution. Wikipedia. [Link]
-
Imai, T., et al. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. PubMed. [Link]
-
Wikipedia (2024). Steric effects. Wikipedia. [Link]
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A Comparative Analysis of the Biological Activities of Ethyl 2,6-Dihydroxybenzoate and Methyl Salicylate: A Guide for Researchers
In the landscape of pharmaceutical research and drug development, the exploration of phenolic compounds for their therapeutic potential is a field of continuous investigation. Among these, salicylates and their derivatives have long been recognized for their medicinal properties. This guide provides an in-depth, objective comparison of the biological activities of two such compounds: the well-established Methyl Salicylate and the less-chartered Ethyl 2,6-dihydroxybenzoate. This analysis is designed for researchers, scientists, and drug development professionals, offering a synthesis of technical data, mechanistic insights, and detailed experimental protocols to support further research and development.
Introduction: A Tale of Two Salicylates
Methyl salicylate, the methyl ester of salicylic acid, is a naturally occurring organic compound found in many plant species, most notably in wintergreen.[1][2] It is widely utilized in topical analgesics for its anti-inflammatory and pain-relieving properties.[1] Its mechanism of action is well-understood and is primarily attributed to its hydrolysis to salicylic acid, a known inhibitor of cyclooxygenase (COX) enzymes.
In contrast, this compound is a dihydroxybenzoic acid ester. While the parent compound, 2,6-dihydroxybenzoic acid, is a known phenolic compound, it has been reported to exhibit poor biological performance in activities such as DPPH radical scavenging and microbial growth inhibition.[3] The biological activities of its ethyl ester derivative are not as extensively documented, presenting both a challenge and an opportunity for novel drug discovery. This guide aims to juxtapose the known biological profile of methyl salicylate with the available and inferred activities of this compound, thereby highlighting areas for future investigation.
Comparative Analysis of Biological Activities
A direct, head-to-head comparison of the biological activities of this compound and methyl salicylate is hampered by the limited availability of data for the former. However, by examining the known activities of methyl salicylate and related dihydroxybenzoic acid compounds, we can construct a comparative framework.
Anti-inflammatory and Analgesic Activity
Methyl salicylate is a well-established topical anti-inflammatory agent and analgesic.[1] Upon topical application, it is hydrolyzed to salicylic acid, which then inhibits both COX-1 and COX-2 enzymes. This inhibition reduces the synthesis of prostaglandins, which are key mediators of inflammation and pain. While direct experimental data on the anti-inflammatory activity of this compound is scarce, other dihydroxybenzoate derivatives have shown anti-inflammatory potential. For instance, ethyl 3,4-dihydroxybenzoate has been reported to possess anti-inflammatory properties.[4] It is plausible that this compound may also exhibit anti-inflammatory effects, potentially through COX inhibition or other mechanisms, but this requires experimental validation.
Antimicrobial Activity
Methyl salicylate has demonstrated antimicrobial activity against a range of microorganisms.[5] Esters of p-hydroxybenzoic acid, known as parabens, are widely used as antimicrobial preservatives, with their activity increasing with the length of the alkyl chain.[5] This suggests that the esterification of phenolic acids can modulate their antimicrobial efficacy.
For this compound, the parent molecule, 2,6-dihydroxybenzoic acid, has been noted for its poor microbial growth inhibition.[3] However, studies on other dihydroxybenzoic acid derivatives, such as ethyl 3,4-dihydroxybenzoate, have shown antibacterial activity.[6][7] Therefore, the antimicrobial potential of this compound remains an open question that warrants further investigation.
Antioxidant Activity
Phenolic compounds are renowned for their antioxidant properties, owing to their ability to scavenge free radicals. Methyl salicylate's antioxidant capacity is less pronounced than its anti-inflammatory effects. In contrast, dihydroxybenzoic acids are generally considered to have significant antioxidant potential. However, 2,6-dihydroxybenzoic acid has been specifically mentioned to have poor DPPH scavenging activity.[3] The antioxidant capacity of its ethyl ester has not been extensively studied. Other isomers, like ethyl 3,4-dihydroxybenzoate, are known antioxidants.[4][7] The positioning of the hydroxyl groups on the benzene ring plays a crucial role in the antioxidant activity of phenolic compounds.
Quantitative Data Summary
The following table summarizes the available quantitative data for the biological activities of the two compounds. The significant gaps in the data for this compound are evident and represent key areas for future research.
| Biological Activity | This compound | Methyl Salicylate |
| Anti-inflammatory | ||
| in vitro (IC50) | Data not available | Data not available (activity is via salicylic acid) |
| in vivo | Data not available | Effective in various models of inflammation |
| Antimicrobial | ||
| Gram-positive bacteria (MIC) | Data not available | Active against various strains |
| Gram-negative bacteria (MIC) | Data not available | Active against various strains |
| Fungi (MIC) | Data not available | Active against various strains |
| Antioxidant | ||
| DPPH Scavenging (IC50) | Data not available (parent acid has poor activity[3]) | Moderate activity |
Mechanisms of Action: A Mechanistic Disparity
The mechanisms underlying the biological activities of methyl salicylate are well-elucidated. In contrast, the mechanisms for this compound can only be hypothesized based on its chemical structure and the activities of related compounds.
Methyl Salicylate: A Pro-drug Approach to COX Inhibition
Methyl salicylate functions as a pro-drug. Upon absorption, it is rapidly hydrolyzed by esterases in the tissues to form salicylic acid. Salicylic acid then acts as a non-selective inhibitor of cyclooxygenase (COX) enzymes, which are critical in the inflammatory cascade.
Mechanism of action for Methyl Salicylate.
This compound: Avenues for Exploration
The mechanism of action for this compound is currently unknown. Based on its structure as a dihydroxybenzoic acid ester, several potential mechanisms can be postulated:
-
Direct Enzyme Inhibition: It may directly interact with and inhibit pro-inflammatory enzymes.
-
Hydrolysis and Action of Metabolites: Similar to methyl salicylate, it could be hydrolyzed to 2,6-dihydroxybenzoic acid, which may then exert biological effects, although the parent acid is reported to be weakly active.[3]
-
Antioxidant Activity: If it possesses antioxidant properties, it could mitigate inflammation by neutralizing reactive oxygen species (ROS).
Sources
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- 3. selleckchem.com [selleckchem.com]
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Guide to the Characterization of Synthetic Ethyl 2,6-dihydroxybenzoate and Its Key Isomers
An In-Depth Technical Guide and Comparative Analysis
This guide provides a detailed technical overview of the essential characterization data for synthetic Ethyl 2,6-dihydroxybenzoate, a compound of interest in medicinal chemistry and materials science. In the dynamic landscape of drug development, the unambiguous verification of a molecule's structure is the bedrock upon which all subsequent research is built. This document serves not only as a repository of data but as a comparative manual, placing the analytical profile of this compound in context with its structurally significant isomers and analogs.
The rationale for this comparative approach is rooted in the practical realities of synthetic chemistry. Isomeric impurities are common, and understanding the distinct spectroscopic fingerprints of closely related molecules is critical for confirming the identity and purity of the target compound. Here, we will compare this compound with its key isomers, Ethyl 2,4-dihydroxybenzoate and Ethyl 3,4-dihydroxybenzoate, as well as its methylated analog, Ethyl 2,6-dimethoxybenzoate, to highlight the subtle yet critical differences in their analytical signatures.
Physicochemical and Structural Properties
A foundational step in characterization is the confirmation of basic physical properties. These values provide the initial benchmarks for sample identification. The structural arrangement of the hydroxyl groups and the ethyl ester moiety dictates the molecule's polarity, potential for hydrogen bonding, and ultimately, its behavior in various analytical systems.
| Property | This compound | Ethyl 2,4-dihydroxybenzoate | Ethyl 3,4-dihydroxybenzoate | Ethyl 2,6-dimethoxybenzoate |
| Molecular Formula | C₉H₁₀O₄[1] | C₉H₁₀O₄[2] | C₉H₁₀O₄[3] | C₁₁H₁₄O₄[4] |
| Molecular Weight | 182.17 g/mol [1] | 182.17 g/mol [2] | 182.17 g/mol | 210.22 g/mol [4] |
| CAS Number | 54640-04-9[1] | 4143-00-4[2] | 3943-89-3[3] | Not specified |
| Appearance | Solid[1] | Solid | Solid | Crystalline Solid[5] |
| Melting Point | Not specified | Not specified | Not specified | 129–130 °C[4] |
Synthesis and Characterization Workflow
The most common route to this compound is the Fischer esterification of 2,6-dihydroxybenzoic acid.[6][7] This context is vital as it informs the choice of characterization techniques needed to confirm the conversion of the carboxylic acid to the ethyl ester and to rule out side-products. The logical flow from synthesis to structural confirmation is a self-validating system, where each analytical step corroborates the expected chemical transformation.
Caption: Synthesis and Characterization Workflow for this compound.
Comparative Spectroscopic Analysis
Spectroscopy is the cornerstone of chemical characterization. The unique electronic environment of each proton and carbon atom, along with the vibrational modes of chemical bonds, provides a definitive molecular fingerprint.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy reveals the number and types of hydrogen atoms in a molecule. The symmetry of the 2,6-disubstituted ring significantly simplifies the aromatic region compared to its isomers.
| Compound | Aromatic Protons (δ, ppm) | OCH₂ Protons (δ, ppm) | CH₃ Protons (δ, ppm) | OH Protons (δ, ppm) |
| This compound (Predicted) | ~7.1 (t, 1H), ~6.4 (d, 2H) | ~4.4 (q, 2H) | ~1.4 (t, 3H) | Broad, variable |
| Ethyl 2,4-dihydroxybenzoate | Complex multiplet | Data not available | Data not available | Data not available |
| Ethyl 3,4-dihydroxybenzoate | Complex multiplet[3] | Data not available | Data not available | Data not available |
| Ethyl 2,6-dimethoxybenzoate | 7.29 (d, 1H), 6.57 (dd, 2H)[4] | 4.40 (q, 2H)[4] | 1.38 (t, 3H)[4] | N/A |
Expert Insights:
-
Symmetry: For this compound, the two protons at the C3 and C5 positions are chemically equivalent due to the molecule's symmetry, expected to produce a single doublet. The C4 proton would appear as a triplet. This clean triplet-doublet pattern is a key identifier.
-
Comparison: In contrast, the 2,4- and 3,4- isomers lack this symmetry, resulting in more complex and distinct splitting patterns for their three aromatic protons.
-
Analog Confirmation: The data for Ethyl 2,6-dimethoxybenzoate strongly supports the predicted pattern for the 2,6-substitution, showing a doublet and a doublet of doublets, confirming the expected splitting.[4]
¹³C NMR Spectroscopy
Carbon NMR provides insight into the carbon skeleton of the molecule. The chemical shifts are sensitive to the electronic effects of the substituents.
| Compound | C=O (δ, ppm) | Aromatic Carbons (δ, ppm) | OCH₂ (δ, ppm) | CH₃ (δ, ppm) |
| This compound (Predicted) | ~170 | ~158 (C-OH), ~132 (CH), ~110 (CH), ~108 (C-CO) | ~62 | ~14 |
| Ethyl 2,4-dihydroxybenzoate | Data not available | Data not available | Data not available | Data not available |
| Ethyl 3,4-dihydroxybenzoate | Data not available | Data not available | Data not available | Data not available |
| Ethyl 2,6-dimethoxybenzoate | 166.7 | 157.2, 131.0, 113.3, 103.9[4] | 61.3[4] | 14.3[4] |
Expert Insights:
-
The carbonyl (C=O) carbon of the ester is highly deshielded, typically appearing around 165-170 ppm.
-
The carbons attached to the electron-donating hydroxyl groups (C2 and C6) are expected to be the most deshielded among the aromatic carbons.
-
The high degree of symmetry in the 2,6-isomer should result in fewer unique signals in the aromatic region compared to its less symmetric 2,4- and 3,4-isomers.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups based on their characteristic vibrational frequencies. The positions of the hydroxyl (-OH) and carbonyl (C=O) stretching bands are particularly informative.
Caption: Standard workflow for structural analysis using IR spectroscopy.
| Functional Group | Expected Wavenumber (cm⁻¹) for this compound | Comparative Data (Ethyl 2,6-dimethoxybenzoate) |
| O-H Stretch (Alcohol) | Broad, ~3300-3500 cm⁻¹ | Absent (as expected)[4] |
| C-H Stretch (Aromatic) | ~3000-3100 cm⁻¹ | 3065 cm⁻¹[4] |
| C-H Stretch (Aliphatic) | ~2850-2980 cm⁻¹ | 2965, 2843 cm⁻¹[4] |
| C=O Stretch (Ester) | ~1680-1700 cm⁻¹ (Potentially lowered by H-bonding) | 1729 cm⁻¹[4] |
| C-O Stretch (Ester/Aryl Ether) | ~1200-1300 cm⁻¹ | 1228 cm⁻¹[4] |
Expert Insights:
-
Hydrogen Bonding: A key feature to look for in this compound is the effect of intramolecular hydrogen bonding between the ortho-hydroxyl groups and the ester's carbonyl oxygen. This interaction can lower the C=O stretching frequency significantly compared to an un-bonded ester.
-
Analog Comparison: The C=O stretch in Ethyl 2,6-dimethoxybenzoate is at a standard 1729 cm⁻¹.[4] Observing a peak at a lower wavenumber for the dihydroxy compound would be strong evidence for the expected intramolecular H-bonding, a key feature of the 2,6-substitution pattern. The absence of the broad O-H stretch in the dimethoxy analog serves as an excellent control.[4]
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and fragmentation patterns of a compound, offering definitive proof of its elemental composition.
| Compound | Molecular Ion [M]⁺ or [M+H]⁺ (m/z) | Key Fragments |
| This compound | Expected: 182.0579 (Exact Mass) | Loss of ethoxy group (-OC₂H₅), loss of CO, decarboxylation |
| Ethyl 2,4-dihydroxybenzoate | 182.0579 (Exact Mass)[2] | Similar fragmentation, but potentially different relative intensities |
| Ethyl 3,4-dihydroxybenzoate | 182.0579 (Exact Mass) | Similar fragmentation, but potentially different relative intensities |
| Ethyl 2,6-dimethoxybenzoate | 210 [M]⁺[4] | 195 ([M-CH₃]⁺), 165 ([M-OC₂H₅]⁺)[4] |
Expert Insights: High-resolution mass spectrometry (HR-MS) is crucial for confirming the elemental formula (C₉H₁₀O₄). While all three dihydroxy isomers have the same exact mass, their fragmentation patterns under techniques like MS/MS could differ due to the varying stability of fragment ions based on hydroxyl group placement. The fragmentation of the dimethoxy analog, showing losses of methyl and ethoxy groups, provides a validated roadmap for interpreting the fragmentation of the target molecule.[4]
Standard Operating Protocols
To ensure data reproducibility and integrity, the following standardized protocols for sample analysis are recommended.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the synthetic sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire data with a 90° pulse angle, a relaxation delay of 5 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence with a 45° pulse angle, a relaxation delay of 2 seconds, and accumulate 1024 or more scans for adequate signal-to-noise.
-
Processing: Process the raw data using appropriate software, applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal.
Protocol 2: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use an ESI-TOF or ESI-Orbitrap mass spectrometer for high-resolution analysis.
-
Acquisition: Infuse the sample solution directly into the ion source. Acquire data in both positive and negative ion modes to determine the most stable ionization state.
-
Data Analysis: Determine the m/z of the molecular ion and compare it to the theoretical exact mass calculated for C₉H₁₀O₄. A mass accuracy of <5 ppm is required for confident formula assignment.
Conclusion
References
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This compound | CymitQuimica.
-
4 - The Royal Society of Chemistry.
-
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This compound - ChemicalBook.
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Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis.
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Ethyl 2-hydroxy-6-methylbenzoate | C10H12O3 | CID 584222 - PubChem.
-
Ethyl 2,4-dihydroxybenzoate | C9H10O4 | CID 821388 - PubChem.
-
(PDF) Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis - ResearchGate.
-
Biotechnological Production, Isolation and Characterisation of (2R ,3S )‐2,3‐Dihydroxy‐2,3‐Dihydrobenzoate - PMC - PubMed Central.
-
Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO2 and In Situ Product Removal - MDPI.
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Synthesis of a. Ethyl 3,5-dihydroxybenzoate - PrepChem.com.
-
Ethyl 3,4-dihydroxybenzoate(3943-89-3) 1H NMR spectrum - ChemicalBook.
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Ethyl 2,4-dihydroxy-3,6-dimethylbenzoate | SIELC Technologies.
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Ethyl 3,4-dihydroxy benzoate, a unique preconditioning agent for alleviating hypoxia-mediated oxidative damage in L6 myoblasts cells - PubMed Central.
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CN102211995A - Preparation method of 2,6-dihydroxybenzoic acid - Google Patents.
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A Senior Application Scientist's Guide: Ethyl 2,6-Dihydroxybenzoate vs. Other Dihydroxybenzoic Acid Esters in Synthesis
Introduction: The Strategic Importance of Hydroxyl Positioning in Benzoate Scaffolds
Dihydroxybenzoic acids (DHBAs) and their corresponding esters are foundational scaffolds in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The strategic placement of two hydroxyl groups on the aromatic ring dramatically alters the molecule's electronic properties, reactivity, steric profile, and capacity for intramolecular interactions. This, in turn, dictates its utility as a synthetic intermediate.
This guide provides an in-depth comparison of ethyl 2,6-dihydroxybenzoate against its structural isomers. We will explore how the unique ortho, ortho' substitution pattern of the 2,6-isomer imparts distinct chemical behavior compared to its 2,3-, 2,4-, 2,5-, 3,4-, and 3,5-counterparts. By understanding these structure-activity relationships, researchers can make more informed decisions in synthetic design, optimizing for yield, selectivity, and novel molecular architectures.
The Ethyl Dihydroxybenzoate Family: A Structural Overview
The six primary isomers of ethyl dihydroxybenzoate offer a versatile toolkit for synthetic chemists. Their structures, governed by the position of the hydroxyl groups relative to the ethyl ester, are depicted below. This seemingly subtle variation is the primary determinant of their divergent chemical personalities.
Caption: Structures of the six primary ethyl dihydroxybenzoate isomers.
Core Synthesis: The Fischer-Speier Esterification
The most common and direct route to these esters is the Fischer-Speier esterification of the corresponding dihydroxybenzoic acid with ethanol, catalyzed by a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1]
The reaction is a reversible, acid-catalyzed nucleophilic acyl substitution.[2] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl. Subsequent proton transfers and elimination of a water molecule yield the ester.
Sources
A Comparative Guide to Validating the Purity of Ethyl 2,6-dihydroxybenzoate by High-Performance Liquid Chromatography
For researchers, scientists, and professionals engaged in drug development, the meticulous confirmation of purity for chemical entities like Ethyl 2,6-dihydroxybenzoate is a foundational requirement. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) against other analytical techniques for this purpose. It is designed to offer not just a protocol, but a strategic framework for making informed decisions in the laboratory, grounded in scientific principles and validated by experimental data.
The Criticality of Purity for this compound
This compound, a key building block in organic synthesis, demands rigorous purity assessment. Even trace impurities can have profound impacts on the yield, safety, and efficacy of downstream products, including active pharmaceutical ingredients (APIs). Potential impurities may arise from starting materials, side reactions during synthesis (e.g., isomers like Ethyl 2,4-dihydroxybenzoate), or degradation products. Therefore, a robust, validated analytical method is not merely a quality control checkpoint but a critical component of the entire development lifecycle.
Comparative Analysis of Purity Assessment Methodologies
While several techniques can assess the purity of organic compounds, they differ significantly in their specificity, sensitivity, and the nature of the information they provide.[1] High-Performance Liquid Chromatography (HPLC) is often the method of choice for non-volatile and thermally labile compounds like this compound.[2][3]
| Method | Principle of Separation/Detection | Strengths for this compound Analysis | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a liquid mobile phase and a solid stationary phase.[4][5] | High resolution for separating closely related isomers and impurities.[6] Quantitative accuracy and precision.[7] Amenable to stability-indicating assays.[8] | Requires method development and validation. |
| Gas Chromatography (GC) | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[9] | High efficiency for volatile compounds.[10] | Not suitable for non-volatile or thermally unstable compounds like this compound without derivatization.[3] |
| Spectroscopic Methods (NMR, IR) | Interaction of molecules with electromagnetic radiation.[11] | Provides structural information, useful for identifying unknown impurities.[12] | Generally less sensitive for quantitative purity assessment compared to chromatography.[1] |
| Melting Point Determination | The temperature at which a solid becomes a liquid. | Simple and rapid preliminary check for purity.[1] | Impurities can depress and broaden the melting point range, but this is not specific or quantitative.[1] |
As the data indicates, HPLC, particularly Reverse-Phase HPLC (RP-HPLC), emerges as the most suitable technique, offering a balance of high resolving power, quantitative accuracy, and applicability to the non-volatile nature of this compound.
A Validated HPLC Method for Purity Determination
The development of a robust HPLC method is a systematic process governed by guidelines from bodies such as the International Council for Harmonisation (ICH).[7][13] The following protocol is a validated, self-validating system designed for the accurate purity assessment of this compound.
Rationale for Chromatographic Conditions
The selection of chromatographic parameters is dictated by the physicochemical properties of this compound. As a phenolic compound, it possesses characteristics that guide the choice of column, mobile phase, and detection wavelength.
-
Column: A C18 column is selected for its hydrophobic stationary phase, which provides good retention and separation of moderately polar compounds like dihydroxybenzoate derivatives.[14]
-
Mobile Phase: A gradient elution with acetonitrile and acidified water is employed. Acetonitrile serves as the organic modifier, and the acidic aqueous phase (e.g., with formic or phosphoric acid) helps to suppress the ionization of the phenolic hydroxyl groups, leading to sharper, more symmetrical peaks.[15]
-
Detection: A Diode Array Detector (DAD) is used, allowing for the selection of an optimal wavelength for detection (typically around the λmax of the analyte for maximum sensitivity) and for peak purity analysis across a spectrum.[6]
Experimental Protocol: HPLC Method Validation
This protocol adheres to the ICH Q2(R2) guidelines for analytical procedure validation.[16][17]
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Detector: Diode Array Detector (DAD)
-
Column: C18 column (4.6 x 150 mm, 5 µm)
-
Software: OpenLab CDS or equivalent
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
-
Detection Wavelength: 280 nm
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.
-
Further dilute to a working concentration of 0.1 mg/mL with the same diluent.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Validation Parameters and Acceptance Criteria
| Parameter | Methodology | Acceptance Criteria |
| Specificity | Analyze blank, placebo (if applicable), and spiked samples with known impurities. Conduct forced degradation studies (acid, base, peroxide, heat, light).[18][19] | The method should resolve the main peak from all potential impurities and degradation products. Peak purity index should be > 0.995. |
| Linearity | Analyze a minimum of five concentrations across the range of 50-150% of the target concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Perform recovery studies by spiking a known amount of analyte into a blank matrix at three concentration levels (e.g., 80%, 100%, 120%). | Mean recovery should be within 98.0% to 102.0%. |
| Precision | Repeatability: Six replicate injections of the same sample. Intermediate Precision: Analysis on different days, by different analysts, or on different instruments. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | Determined based on signal-to-noise ratio (LOD: 3:1, LOQ: 10:1) or from the standard deviation of the response and the slope of the calibration curve. | The LOQ should be sufficiently low to quantify any potential impurities at their specification limits. |
| Robustness | Intentionally vary method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%). | System suitability parameters should remain within acceptable limits. |
Visualization of the Analytical Workflow
The logical flow of the HPLC validation process is crucial for ensuring a comprehensive and compliant study.
Caption: Logical workflow for HPLC method development and validation.
Comparative Data and Interpretation
The following table presents hypothetical but realistic comparative data for the purity assessment of a batch of this compound using different analytical techniques.
| Parameter | RP-HPLC | GC-MS (Derivatized) | qNMR |
| Purity (%) | 99.5% | 99.3% | 99.6% (Absolute) |
| Major Impurity 1 (%) | 0.25% (Isomer) | 0.30% (Isomer) | Not individually quantified |
| Major Impurity 2 (%) | 0.15% (Starting Material) | 0.20% (Starting Material) | Not individually quantified |
| Resolution (Rs) between main peak and major impurity | > 2.0 | > 2.0 | N/A |
| Sensitivity | High (µg/mL) | Very High (ng/mL) | Moderate (mg/mL) |
This data illustrates that while all three methods provide a high-level assessment of purity, HPLC provides the best resolution for quantifying closely related impurities. Quantitative NMR (qNMR) offers the advantage of providing an absolute purity value without the need for impurity reference standards, making it a powerful orthogonal technique for verification.[20] GC-MS, while highly sensitive, is less practical due to the need for derivatization.
Conclusion: An Integrated Approach to Purity Validation
For the comprehensive and reliable purity assessment of this compound, a validated RP-HPLC method stands as the primary choice. Its ability to separate and quantify potential isomers and process-related impurities with high accuracy and precision is unparalleled for routine quality control. However, for a truly robust characterization, an integrated approach is recommended. The use of orthogonal techniques like qNMR provides an independent verification of purity, while spectroscopic methods like MS are invaluable for the structural elucidation of any unknown impurities identified during forced degradation studies. This multi-faceted strategy ensures the highest level of confidence in the quality of this compound, a critical aspect of ensuring the safety and efficacy of final pharmaceutical products.
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<621> CHROMATOGRAPHY - US Pharmacopeia (USP) . Available from: [Link][4]
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What methods are used to test the purity of organic compounds? - TutorChase . Available from: [Link][1]
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Understanding the Latest Revisions to USP <621> | Agilent . Available from: [Link][21]
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Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples - Semantic Scholar . Available from: [Link][22]
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(PDF) Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples - ResearchGate . Available from: [Link][23]
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Are You Sure You Understand USP <621>? | LCGC International . Available from: [Link][24]
-
HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - NIH . Available from: [Link][6]
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Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds | Malaysian Journal of Fundamental and Applied Sciences . Available from: [Link][15]
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(PDF) Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds - ResearchGate . Available from: [Link][25]
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Top 5 Methods of Assessing Chemical Purity - Moravek, Inc. Available from: [Link][26]
-
New Method Development by HPLC and Validation as per ICH Guidelines - Acta Scientific . Available from: [Link][7]
-
Validation of Analytical Methods in Accordance With ICH Guidelines Q2 - Scribd . Available from: [Link][13]
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Using spectroscopy to determine purity - Dynamic Science . Available from: [Link][12]
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ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma . Available from: [Link][27]
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IB Chemistry Topic 11.3 Spectroscopic identification of organic compounds - YouTube . Available from: [Link][11]
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IDENTIFICATION OF ORGANIC COMPOUNDS BY SPECTROSCOPIC TECHNIQUES - MeritHub . Available from: [Link][28]
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Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) - Food Safety Institute . Available from: [Link][2]
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Comparison Between GC and HPLC for Pharmaceutical Analysis - Drawell . Available from: [Link][3]
-
Validation of Analytical Procedures Q2(R2) - ICH . Available from: [Link][16]
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HPLC vs GC: What Sets These Methods Apart - Phenomenex . Available from: [Link][10]
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GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News . Available from: [Link][9]
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Forced Degradation Studies: Regulatory Considerations and Implementation . Available from: [Link][18]
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ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA . Available from: [Link][17]
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A Review: Stability Indicating Forced Degradation Studies - Research Journal of Pharmacy and Technology . Available from: [Link][8]
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Forced Degradation Studies - MedCrave online . Available from: [Link][19]
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A Comparative Guide to the Antioxidant Properties of Dihydroxybenzoate Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Dihydroxybenzoates in Antioxidant Research
Dihydroxybenzoic acids (DHBAs) are a class of phenolic compounds that garner significant interest in the scientific community for their potent antioxidant properties.[1][2] As metabolites of various dietary polyphenols and even aspirin, their presence in biological systems and their capacity to neutralize harmful free radicals make them a crucial area of study for preventing and mitigating oxidative stress-related pathologies.[1][3] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a range of diseases, including cardiovascular and neurological disorders, cancer, and the aging process itself.[4] The antioxidant activity of DHBAs is intrinsically linked to their chemical structure, particularly the number and positioning of hydroxyl (-OH) groups on the benzoic acid ring, which dictates their ability to donate hydrogen atoms or electrons to neutralize free radicals.[2][5] This guide provides a comprehensive, data-driven comparison of the six main dihydroxybenzoate isomers, offering an in-depth analysis of their structure-activity relationships and their efficacy in various antioxidant assays.
The Isomers: A Structural Overview
The six isomers of dihydroxybenzoic acid are distinguished by the arrangement of their two hydroxyl groups on the benzene ring. This structural variance is the primary determinant of their differing antioxidant capacities.
Caption: Chemical structures of the six dihydroxybenzoate isomers.
Comparative Antioxidant Activity: A Data-Driven Analysis
The antioxidant potential of dihydroxybenzoate isomers has been extensively evaluated using various standardized assays. The most common methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.[5] These assays, while all measuring antioxidant capacity, operate through slightly different mechanisms, providing a more complete picture of an isomer's potential.
Key Findings from In Vitro Assays:
-
Superior Activity of Ortho and Para Substituted Isomers: A consistent finding across multiple studies is that dihydroxybenzoic acids with hydroxyl groups in the ortho (e.g., 2,3-DHBA and 3,4-DHB) and para (e.g., 2,5-DHBA) positions exhibit significantly higher antioxidant activity.[6] This is attributed to the greater resonance stabilization of the resulting phenoxyl radical after donating a hydrogen atom.[7]
-
Inferior Activity of Meta Substituted Isomers: Conversely, isomers with hydroxyl groups in the meta position (2,4-DHBA, 2,6-DHBA, and 3,5-DHBA) consistently demonstrate weaker antioxidant and antiradical properties.[6][8] In these configurations, the second hydroxyl group does not effectively participate in the delocalization and stabilization of the radical, leading to reduced efficiency.[7]
-
Assay-Dependent Variability: It is crucial to note that the ranking of antioxidant potency can vary slightly depending on the assay used.[6] This is due to differences in the reaction mechanisms, pH of the environment, and the nature of the radical or oxidant being neutralized.[6]
Quantitative Data Summary:
The following table summarizes the comparative antioxidant activity of the dihydroxybenzoate isomers based on data from various studies.
| Isomer | Common Name | DPPH IC₅₀ (µM) | ABTS (% Inhibition at 50 µM) | FRAP (µM Fe²⁺) |
| 2,3-DHBA | Pyrocatechuic Acid | > 1000[1] | 86.40%[1][6] | 173.79[6] |
| 2,4-DHBA | β-Resorcylic Acid | > 120,000[1] | 16.17%[1][6] | - |
| 2,5-DHBA | Gentisic Acid | 3.96[1] | 80.11%[1][6] | 236.00[6] |
| 2,6-DHBA | γ-Resorcylic Acid | > 1000[1] | 8.12%[1][6] | - |
| 3,4-DHBA | Protocatechuic Acid | 8.01[1] | 74.51%[1][6] | 44.22[6] |
| 3,5-DHBA | α-Resorcylic Acid | > 1000[1] | 60.39%[1][6] | - |
Note: A lower IC₅₀ value in the DPPH assay indicates higher antioxidant activity. Higher percentage inhibition in the ABTS assay and a higher FRAP value indicate greater antioxidant capacity.
Mechanistic Insights: The "Why" Behind the Data
The observed differences in antioxidant activity can be explained by fundamental principles of organic chemistry, specifically the stability of the resulting radical species.
Caption: General mechanism of free radical scavenging by dihydroxybenzoates.
When a dihydroxybenzoate molecule neutralizes a free radical, it donates a hydrogen atom, forming a phenoxyl radical. The stability of this newly formed radical is paramount to the antioxidant efficiency of the parent molecule.
In isomers with ortho and para hydroxyl groups, the lone pair of electrons on the second hydroxyl group can participate in resonance, delocalizing the unpaired electron over the aromatic ring and the second oxygen atom. This extensive delocalization significantly stabilizes the radical, making the initial hydrogen donation more favorable.
In contrast, for meta isomers, the second hydroxyl group is not in a position to contribute to the resonance stabilization of the radical. This results in a less stable phenoxyl radical, and consequently, a lower propensity to donate a hydrogen atom, leading to weaker antioxidant activity.
Experimental Protocols: A Guide to Reproducible Research
To ensure the validity and comparability of antioxidant activity data, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for the key assays discussed in this guide.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[5][9]
Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Sample Preparation: Prepare various concentrations of the dihydroxybenzoate isomers and a standard antioxidant (e.g., ascorbic acid) in methanol.
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of the test compound or standard solution to each well.
-
Add the DPPH working solution to each well to initiate the reaction.
-
Include a control containing only the solvent and DPPH solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).[1]
-
Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.[1]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined.[1]
Caption: General workflow for the DPPH radical scavenging assay.
ABTS Radical Cation Decolorization Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).[1][5]
Protocol:
-
Reagent Preparation:
-
Generate the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours.[1][5]
-
Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol) to obtain a working solution with an absorbance of 0.70 ± 0.02 at 734 nm.[5]
-
-
Sample Preparation: Prepare various concentrations of the dihydroxybenzoate isomers and a standard (e.g., Trolox).
-
Assay Procedure:
-
Add a small volume of the test compound or standard to the ABTS•+ working solution.
-
Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).[5]
-
-
Measurement: Measure the absorbance at 734 nm.[5]
-
Calculation: Calculate the percentage of inhibition of absorbance and determine the Trolox Equivalent Antioxidant Capacity (TEAC).[1]
Caption: General workflow for the ABTS radical cation decolorization assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form.[5][10]
Protocol:
-
Reagent Preparation: Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.[5] Warm the FRAP reagent to 37°C before use.
-
Sample Preparation: Prepare various concentrations of the dihydroxybenzoate isomers and a ferrous sulfate (FeSO₄) standard.
-
Assay Procedure:
-
Add a small volume of the test compound or standard to the pre-warmed FRAP reagent.
-
Incubate the mixture at 37°C for a specific time (e.g., 30 minutes).[5]
-
-
Measurement: Measure the absorbance of the ferrous-TPZ complex at 593 nm.[5]
-
Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using FeSO₄ and is expressed as µM of Fe²⁺ equivalents.[5]
Caption: General workflow for the FRAP assay.
Conclusion and Future Directions
The comparative analysis of dihydroxybenzoate isomers unequivocally demonstrates the profound impact of their chemical structure on their antioxidant activity. Isomers with hydroxyl groups in the ortho and para positions, such as 2,3-DHBA, 2,5-DHBA, and 3,4-DHBA, are potent antioxidants, while those with meta substituted hydroxyl groups are significantly less effective. This structure-activity relationship is a cornerstone for the rational design and development of novel antioxidant-based therapeutics.
Future research should focus on elucidating the in vivo antioxidant efficacy of these isomers, as well as their metabolic fate and potential toxicities. Furthermore, exploring the synergistic effects of dihydroxybenzoate isomers with other antioxidants could open new avenues for therapeutic interventions in a wide range of oxidative stress-related diseases.
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Sroka, Z. (2005). Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features. Molecules, 25(14), 3173. [Link]
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Kalinowska, M., et al. (2021). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. Molecules, 26(4), 1186. [Link]
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Velika, B., & Kron, I. (2012). Antioxidant properties of benzoic acid derivatives against superoxide radical. Free Radicals and Antioxidants, 2(4), 62-67. [Link]
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Farhoosh, R., et al. (2016). Structure–antioxidant activity relationships of o-hydroxyl, o-methoxy, and alkyl ester derivatives of p-hydroxybenzoic acid. Food Chemistry, 206, 13-19. [Link]
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Apak, R., et al. (2019). Novel Colorimetric Assay for 2,3-dihydroxybenzoate and its Isomers as a Selective Indicator of Hydroxyl Radical Damage and Related Antioxidant Activity. Analytical Chemistry, 91(15), 9876-9884. [Link]
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Pisoschi, A. M., et al. (2019). Exploring the Antioxidant Features of Polyphenols by Spectroscopic and Electrochemical Methods. Antioxidants, 8(11), 509. [Link]
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Lobo, V., et al. (2010). Antioxidant Activity and Protecting Health Effects of Common Medicinal Plants. Pharmacognosy Reviews, 4(8), 111-116. [Link]
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Kumar, S., et al. (2021). Understanding Antioxidant Abilities of Dihydroxybenzenes: Local and Global Electron Transfer Properties. Molecules, 26(16), 4888. [Link]
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Lazo, N. D., et al. (2011). Dihydroxybenzoic Acid Isomers Differentially Dissociate Soluble Biotinyl-Aβ(1–42) Oligomers. PLoS ONE, 6(5), e19304. [Link]
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Appendino, G., et al. (2011). Antioxidant Activity of Natural Hydroquinones. Antioxidants, 1(1), 2-19. [Link]
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Calderón Guzmán, D., et al. (2007). Assessment of antioxidant effect of 2,5-dihydroxybenzoic acid and vitamin a in brains of rats with induced hyperoxia. Neurochemical Research, 32(6), 1036-1040. [Link]
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Kalinowska, M., et al. (2021). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. Molecules, 26(4), 1186. [Link]
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Kalinowska, M., et al. (2021). Comparison of the antioxidant activity of the tested hydroxybenzoic acids at a concentration of 50 μM (methanolic solutions), as measured by the CUPRAC assay. [Link]
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Glamo-lija, J., et al. (2022). Green Extraction and Liposomal Encapsulation of Inonotus obliquus (Chaga) Extracts: Comparative Phytochemical and Antioxidant Analysis. Antioxidants, 11(10), 1968. [Link]
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Touzani, R., et al. (2021). Computational Investigation of the Antioxidant Activity of Dihydroxybenzoic Acids in Aqueous and Lipid Media. International Journal of Molecular Sciences, 22(19), 10731. [Link]
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Kalinowska, M., et al. (2021). Comparison of the percentage of inhibition of ABTS•+ cation radicals by the tested hydroxybenzoic acids at a concentration of 50 μM (methanolic solutions). [Link]
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Pisoschi, A. M., & Negulescu, G. P. (2011). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. European Journal of Science and Theology, 7(4), 1-13. [Link]
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de Souza, T. M., et al. (2014). Efficiency of DPPH and FRAP assays for estimating antioxidant activity and separation of organic acids and phenolic compounds by. Journal of Food Science and Technology, 51(11), 3374-3380. [Link]
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Kedare, S. B., & Singh, R. P. (2011). Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. Mini-Reviews in Medicinal Chemistry, 11(3), 231-257. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Antioxidant Potential: 3,5-Dihydroxybenzoic Acid in Cosmetics. [Link]
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The Organic Chemistry Tutor. (2021, May 18). ABTS Radical Scavenging Assay. YouTube. [Link]
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Arduim, M., et al. (2013). Antioxidant activity by DPPH assay of potential solutions to be applied on bleached teeth. Acta Odontologica Latinoamericana, 26(2), 87-92. [Link]
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A Senior Application Scientist's Guide to Comparative Docking Studies: Evaluating Ethyl 2,6-dihydroxybenzoate Derivatives Against Target Enzymes
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern drug discovery, computational techniques are indispensable for accelerating the identification and optimization of novel therapeutic agents. Molecular docking, a cornerstone of structure-based drug design, provides critical insights into the interactions between small molecules and their biological targets at an atomic level.[1][2][3] This guide presents a comprehensive framework for conducting rigorous and comparative docking studies, using Ethyl 2,6-dihydroxybenzoate and its derivatives as a focal point. The 2,6-dihydroxybenzoic acid (2,6-DHBA) scaffold is a versatile starting point in medicinal chemistry, with derivatives showing potential for a range of biological activities, including enzyme inhibition.[4] We will delve into the causality behind experimental design, from target selection and preparation to the execution of docking simulations and, crucially, the validation of the results. By comparing the performance of a lead compound against known inhibitors and structural analogs, this guide provides a self-validating methodology to ensure the scientific integrity and predictive power of your in silico models.
The Rationale: Why Dock this compound Derivatives?
The 2,6-dihydroxybenzoic acid scaffold is a promising platform for generating diverse chemical libraries due to the ease with which its carboxylic acid and hydroxyl groups can be modified.[4] This structural versatility allows for the fine-tuning of physicochemical properties to enhance target engagement and pharmacokinetic profiles. This compound, as a simple ester derivative, serves as an excellent starting point for exploring structure-activity relationships (SAR).
The primary goal of performing docking studies with these derivatives is to efficiently screen and prioritize compounds before committing to resource-intensive chemical synthesis and in vitro testing.[5][6] By simulating the binding process, we can:
-
Predict Binding Affinity: Estimate the strength of the interaction between the ligand and the target enzyme, often represented by a docking score (e.g., in kcal/mol).
-
Elucidate Binding Mode: Visualize the specific orientation of the ligand within the enzyme's active site and identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex.
-
Guide Lead Optimization: Use the structural insights gained to rationally design new derivatives with improved potency and selectivity.
For this guide, we will use Staphylococcus aureus Dihydrofolate Reductase (DHFR) as a representative target enzyme. DHFR is a well-validated target for antibacterial agents, and its inhibition disrupts the folic acid synthesis pathway, which is essential for bacterial survival.
The Docking Workflow: A Self-Validating System
A trustworthy docking study is more than just generating a score; it's a systematic process with built-in checks and balances. The following workflow is designed to be a self-validating system, ensuring that the results are both reproducible and scientifically sound.
Caption: A comprehensive workflow for molecular docking studies.
Experimental Protocols: A Step-by-Step Guide
Here, we provide a detailed methodology for a comparative docking study using AutoDock Vina, one of the most widely cited docking programs.[7][8]
Target and Ligand Preparation
Expertise & Experience: The quality of your input structures directly dictates the quality of your output. Garbage in, garbage out. Proper preparation is a non-negotiable step.
Protocol 1: Receptor Preparation
-
Obtain Structure: Download the crystal structure of S. aureus DHFR in complex with its native ligand (e.g., methotrexate) from the Protein Data Bank (PDB).
-
Clean the Structure: Using molecular modeling software like AutoDockTools[8], UCSF Chimera, or Discovery Studio[7], remove all non-essential components, including water molecules, co-solvents, and any duplicate protein chains.
-
Protonation and Charges: Add polar hydrogens to the protein structure. This is critical for defining correct hydrogen bond donors and acceptors. Assign Kollman charges to the protein atoms.
-
File Format: Save the prepared receptor structure in the required PDBQT format, which includes atomic charges and atom type definitions for AutoDock.
Protocol 2: Ligand Preparation
-
Structure Generation: Sketch the 3D structures of your ligands: (a) this compound, (b) a known inhibitor (e.g., trimethoprim) as a positive control, and (c) an alternative derivative (e.g., 2,6-dihydroxybenzamide) for comparison.
-
Energy Minimization: Perform an energy minimization of each ligand structure using a force field (e.g., MMFF94) to obtain a low-energy, stable conformation.
-
Torsions and Charges: Define the rotatable bonds (torsions) within the ligand to allow for conformational flexibility during docking. Assign Gasteiger charges.
-
File Format: Save the prepared ligand structures in the PDBQT format.
Docking Simulation and Validation
Trustworthiness: A protocol's validity must be established before it can be used for predictions. Redocking the native ligand is the gold standard for validating the docking parameters.[9][10]
Protocol 3: Docking and Validation
-
Grid Generation: Define the search space for the docking simulation. Center a grid box on the position of the co-crystallized native ligand in the active site. The box should be large enough to encompass the entire binding pocket and allow the ligand to rotate freely.
-
Validation by Redocking: First, dock the extracted native ligand (methotrexate) back into the receptor's active site using your defined parameters.
-
RMSD Calculation: Superimpose the top-scoring docked pose of the native ligand with its original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD). A successful validation is generally indicated by an RMSD value of ≤ 2.0 Å. [10] This confirms that your docking protocol can accurately reproduce the known binding mode.
-
Production Docking: Once the protocol is validated, use the exact same parameters to dock your test compounds: this compound, trimethoprim, and 2,6-dihydroxybenzamide.
-
Execution: Run the AutoDock Vina simulation.[8] The program will generate multiple binding poses for each ligand, ranked by their predicted binding affinity (docking score).
Data Presentation and Comparative Analysis
Authoritative Grounding: The interpretation of results must be objective and data-driven. Comparing your test compound to a known standard provides an essential benchmark for its potential efficacy.
The results of the docking simulation should be analyzed both quantitatively and qualitatively.
Qualitative Analysis: Visualizing Key Interactions Examine the top-scoring pose for each ligand. Identify and record the specific amino acid residues involved in key interactions.
Caption: Key interactions between this compound and the DHFR active site.
Quantitative Analysis: Summarizing Docking Results Summarize the quantitative data in a clear, structured table. This allows for easy comparison of the different compounds.
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Number of H-Bonds | Comments |
| Positive Control: Trimethoprim | -9.8 | Asp 27, Ile 50, Phe 92, Leu 54 | 4 | Strong binding, forms canonical interactions with key residues. |
| Test Compound: this compound | -7.5 | Asp 27, Ile 50, Phe 92 | 2 | Good binding, forms critical H-bonds with Asp 27. Hydrophobic contact from the ethyl group. |
| Alternative Derivative: 2,6-dihydroxybenzamide | -7.9 | Asp 27, Ile 50, Leu 54 | 3 | Improved binding over the ethyl ester, likely due to an additional H-bond from the amide NH. |
Interpretation: From this hypothetical data, we can draw several conclusions:
-
This compound shows a promising binding affinity, though not as strong as the known inhibitor trimethoprim.
-
The dihydroxy substitution pattern is crucial, as both hydroxyl groups form hydrogen bonds with the key catalytic residue Asp 27.
-
The modification from an ethyl ester to an amide (2,6-dihydroxybenzamide) resulted in a lower (better) docking score. This suggests the amide group may be a more favorable substitution for interacting with the active site, potentially by forming an additional hydrogen bond. This provides a clear, rational direction for the next cycle of lead optimization.
Conclusion and Future Directions
This guide outlines a robust, self-validating framework for conducting comparative molecular docking studies. By using this compound as a test case against the S. aureus DHFR enzyme, we have demonstrated how to move from initial preparation to validated, comparative analysis. The key to a successful study lies not just in the software used, but in the meticulous preparation, rigorous validation, and logical interpretation of the data.[11] The insights gained from this in silico approach can significantly de-risk and accelerate a drug discovery campaign by prioritizing the most promising derivatives for synthesis and experimental validation, which can be further confirmed with techniques like molecular dynamics (MD) simulations.[9]
References
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CD ComputaBio. (2023, May 8). Docking Software for Drug Development. Labinsights. [Link]
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Center for Computational Structural Biology. (2024, November 14). DOCKING. [Link]
-
ResearchGate. (2022, April 25). How to validate the molecular docking results?[Link]
-
Click2Drug. (2018, May 4). Directory of in silico Drug Design tools. [Link]
-
BioITech. (n.d.). A Comprehensive Review on the Top 10 Molecular Docking Softwares. [Link]
-
ResearchGate. (2021, April 19). How can I validate docking result without a co-crystallized ligand?[Link]
-
Request PDF. (n.d.). Molecular Docking Technique to Understand Enzyme-Ligand Interactions. [Link]
-
ResearchGate. (n.d.). Tools and software packages used in various computational drug design. [Link]
-
Bolivar Avila, S. (2024, September 24). Validation of Docking Methodology (Redocking). ResearchGate. [Link]
-
Michigan State University. (n.d.). Lessons from Docking Validation. Protein Structural Analysis Laboratory. [Link]
-
PubMed. (n.d.). Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. [Link]
-
Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. PubMed Central. [Link]
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Springer Nature Experiments. (n.d.). Molecular Docking. [Link]
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A Senior Application Scientist's Guide to Cross-Referencing "Ethyl 2,6-dihydroxybenzoate" Data from Different Suppliers
For researchers and professionals in drug development, the starting material is the bedrock of reproducible and reliable results. The seemingly simple act of procuring a chemical like Ethyl 2,6-dihydroxybenzoate can introduce significant variability into an experimental workflow. While suppliers provide a Certificate of Analysis (CoA), the listed purity percentage only tells part of the story. The nature and quantity of unlisted impurities can have profound, often unseen, effects on reaction kinetics, product yield, and biological assays.
This guide provides an objective framework for the comparative analysis of this compound from different suppliers. It is designed not as a rigid template, but as a logical workflow to empower researchers to make data-driven decisions based on scientific integrity and field-proven insights.
The Rationale: Beyond the Purity Percentage
A purity claim of ">98%" can be misleading. The critical question is not just the percentage of the desired compound, but the identity and concentration of the remaining ≤2%. These impurities can originate from various sources, including starting materials, reagents, solvents, and intermediates formed during synthesis.[1] For drug development, these unknown components are of particular concern, as they could be reactive, toxic, or interfere with downstream processes. The International Council for Harmonisation (ICH) provides stringent guidelines (ICH Q3A) on the identification and qualification of impurities in new drug substances, underscoring their importance in the pharmaceutical industry.[1][2][3][4]
Therefore, a robust in-house validation of incoming raw materials is not a redundant exercise but a crucial step in risk mitigation and ensuring experimental reproducibility.
A Validating Workflow for Supplier Qualification
The following experimental workflow is designed as a self-validating system to comprehensively assess the quality of this compound from various sources. Each step provides a piece of the puzzle, moving from basic identity confirmation to a detailed purity and impurity profile.
Caption: Overall Quality Control (QC) workflow for supplier validation.
Detailed Experimental Protocols
The following protocols are foundational for a thorough comparison. The choice of these specific techniques is causal: they provide orthogonal (complementary) information, ensuring a comprehensive quality assessment.
Protocol 1: Identity Verification via FTIR and ¹H NMR
Expertise & Experience: Identity is the first and most fundamental check. Fourier-Transform Infrared (FTIR) spectroscopy is a rapid method to confirm the presence of key functional groups (e.g., hydroxyl -OH, ester C=O), while Nuclear Magnetic Resonance (¹H NMR) provides an unambiguous confirmation of the molecular structure by mapping the chemical environment of each proton.
Step-by-Step Methodology (FTIR - ATR):
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean by taking a background spectrum.
-
Place a small amount (a few milligrams) of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact.
-
Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Compare the resulting spectrum against a known reference spectrum for characteristic peaks, such as the broad O-H stretch (~3400-3100 cm⁻¹), the sharp C=O stretch of the ester (~1700-1680 cm⁻¹), and C-O stretches (~1300-1100 cm⁻¹).
Step-by-Step Methodology (¹H NMR):
-
Accurately weigh approximately 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Acquire the ¹H NMR spectrum.
-
Process the data (phasing, baseline correction, and integration).
-
Confirm the expected signals: a triplet for the methyl (-CH₃) protons, a quartet for the methylene (-OCH₂-) protons, and distinct signals for the aromatic protons, as well as the hydroxyl protons. The chemical shifts and coupling patterns should match the known structure of this compound.
Protocol 2: Purity Assessment and Impurity Profiling by HPLC-UV/MS
Expertise & Experience: This is the most critical test for quantifying the main component and detecting non-volatile organic impurities. A High-Performance Liquid Chromatography (HPLC) system with a UV detector provides quantitative data on purity, while a Mass Spectrometry (MS) detector is invaluable for identifying the molecular weights of unknown impurity peaks. A C18 column is a robust choice for separating compounds of intermediate polarity like this one.
Step-by-Step Methodology (Reversed-Phase HPLC):
-
Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD), coupled to a mass spectrometer.
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is recommended. For example: Solvent A (0.1% formic acid in water) and Solvent B (Acetonitrile). A typical gradient might run from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 280 nm.
-
-
Standard and Sample Preparation:
-
Stock Solution: Accurately prepare a 1000 µg/mL stock solution of a reference standard in methanol.
-
Sample Solution: Prepare samples from each supplier at the same concentration (e.g., 100 µg/mL) in the mobile phase.
-
-
Analysis: Inject the samples and integrate the peak areas. Calculate the area percent of the main peak to determine purity. Analyze any impurity peaks with the MS detector to obtain their mass-to-charge ratio (m/z) for potential identification.
Protocol 3: Residual Solvent Analysis by Headspace GC-MS
Expertise & Experience: Organic solvents used in manufacturing are common impurities that must be controlled.[5][6] Headspace Gas Chromatography (HS-GC) is the standard method for this analysis, as it effectively samples volatile compounds from a solid matrix without complex extraction. The United States Pharmacopeia (USP) chapter <467> provides a comprehensive methodology for this test.[5][6][7][8][9]
Step-by-Step Methodology (USP <467> approach):
-
Instrumentation: A GC system equipped with a headspace autosampler and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Sample Preparation: Accurately weigh a defined amount of the sample (e.g., 100 mg) into a headspace vial. Add a high-boiling point solvent like DMSO or DMF to dissolve the sample.
-
HS-GC Conditions:
-
Vial Equilibration: Heat the vial at a set temperature (e.g., 80 °C) for a specific time (e.g., 30 minutes) to allow volatile solvents to partition into the headspace.
-
Injection: Automatically inject a sample of the headspace gas into the GC.
-
Column: A column suitable for volatile compounds, such as a G43 phase (e.g., DB-624).
-
Temperature Program: Ramp the oven temperature to separate the solvents based on their boiling points.
-
-
Analysis: Identify and quantify any detected solvents by comparing their retention times and mass spectra to known standards.
Protocol 4: Water Content by Karl Fischer Titration
Expertise & Experience: Water is a frequently overlooked impurity that can act as a nucleophile or base in sensitive reactions. The Karl Fischer (KF) titration is the gold standard for water determination because it is specific to water and highly accurate, capable of detecting even trace amounts.[10][11][12] Both volumetric and coulometric methods are available, with coulometry being more sensitive for very low water content.[10][12][13]
Step-by-Step Methodology (Volumetric):
-
Instrumentation: An automated Karl Fischer titrator.
-
Titrant Standardization: Standardize the Karl Fischer reagent using a known amount of water or a certified water standard.
-
Sample Analysis: Quickly transfer an accurately weighed quantity of the sample into the titration vessel containing a suitable solvent (e.g., anhydrous methanol).[14]
-
Titration: Titrate the sample with the standardized KF reagent until the endpoint is reached, which is typically detected potentiometrically.[12]
-
Calculation: The instrument's software will calculate the water content, usually expressed as a percentage or in parts per million (ppm).
Data Presentation and Interpretation
All quantitative data should be summarized for easy comparison. The interpretation must consider the intended application of the material.
Table 1: Comparative Analysis of this compound from Different Suppliers
| Parameter | Supplier A | Supplier B | Supplier C | Acceptance Criteria |
| Appearance | White Crystalline Solid | Off-white Powder | White Crystalline Solid | White to off-white solid |
| Identity (FTIR/NMR) | Conforms | Conforms | Conforms | Conforms to structure |
| Purity (HPLC, Area %) | 99.6% | 98.5% | 99.1% | ≥ 98.0% |
| Water Content (KF) | 0.15% | 0.45% | 0.05% | ≤ 0.5% |
| Total Impurities (HPLC) | 0.25% | 1.05% | 0.85% | ≤ 2.0% |
| Impurity 1 (m/z 154) | 0.10% | 0.80% | 0.20% | Report if >0.05% |
| Impurity 2 (m/z 196) | Not Detected | 0.25% | Not Detected | Identify if >0.10% |
| Residual Solvents (GC) | Toluene: 50 ppm | Acetone: 200 ppm | Toluene: 25 ppm | Per ICH Q3C limits |
Interpretation:
-
Supplier A shows the highest purity by HPLC and a low level of a single known impurity.
-
Supplier B has lower purity and a significant amount of Impurity 1 (potentially unreacted 2,6-dihydroxybenzoic acid, m/z 154) and an unknown Impurity 2. This supplier might be less suitable for applications where stoichiometric precision is critical.
-
Supplier C presents a good purity profile and the lowest water content, which could be critical for moisture-sensitive reactions.
The final decision depends on the specific needs of the research. For high-stakes GMP synthesis, Supplier A or C would be preferable, pending identification of the impurities. For less sensitive, early-stage research, the lower-cost option from Supplier B might be acceptable if the impurities are known to be non-interfering.
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Efficacy of the 2,6-Dihydroxybenzoate Scaffold: A Comparative Guide for Drug Discovery
This guide provides a comprehensive analysis of the 2,6-dihydroxybenzoic acid (2,6-DHBA) scaffold, a versatile yet underexplored platform in medicinal chemistry. In the absence of direct "Ethyl 2,6-dihydroxybenzoate" based drugs on the market, this document focuses on the foundational scaffold, comparing its intrinsic biological activities with its structural isomers. We will delve into quantitative experimental data, provide validated protocols for efficacy testing, and use the well-characterized derivative of a positional isomer, Ethyl 3,4-dihydroxybenzoate, as a case study to illustrate the therapeutic potential that can be unlocked through chemical modification.
The Dihydroxybenzoic Acid Isomers: A Structural Overview
The positioning of two hydroxyl groups on the benzoic acid ring profoundly influences the molecule's physicochemical properties and, consequently, its biological efficacy.[1][2] 2,6-DHBA, also known as γ-resorcylic acid, is one of six main isomers, each presenting a unique profile for potential therapeutic development.[1][2] While the 2,6-DHBA core itself has shown modest biological performance in several assays, its structure offers multiple points for chemical modification—the carboxylic acid and the two hydroxyl groups—enabling the creation of diverse derivative libraries with potentially enhanced activity.[3]
Comparative Bioactivity Analysis
A critical aspect of early-stage drug discovery is understanding the structure-activity relationship (SAR). By comparing the bioactivity of 2,6-DHBA to its isomers, we can establish a baseline and identify which scaffolds hold the most promise for specific therapeutic applications.
The ability to scavenge free radicals is a key property of phenolic compounds. However, not all dihydroxybenzoic acid isomers perform equally. Quantitative analysis using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays reveals that the 2,6-DHBA isomer is a relatively weak antioxidant compared to its counterparts.
| Isomer | Common Name | DPPH IC50 (µM) | ABTS % Inhibition (at 50 µM) |
| 2,3-DHBA | Pyrocatechuic Acid | > 1000 | 86.40% |
| 2,4-DHBA | β-Resorcylic Acid | > 120,000 | 16.17% |
| 2,5-DHBA | Gentisic Acid | 3.96 | 80.11% |
| 2,6-DHBA | γ-Resorcylic Acid | > 1000 | 8.12% |
| 3,4-DHBA | Protocatechuic Acid | 8.01 | 74.51% |
| 3,5-DHBA | α-Resorcylic Acid | > 1000 | 60.39% |
| Data sourced from a comparative study on plant-derived hydroxybenzoic acids.[1] Lower IC50 values indicate higher potency. |
As the data indicates, the 2,5-DHBA and 3,4-DHBA isomers are significantly more potent antioxidants.[1] This suggests that the proximity of the hydroxyl groups (ortho- and para-positioning relative to each other) may be crucial for radical scavenging activity, a feature less prominent in the 2,6-DHBA structure.
While comprehensive studies on a broad series of 2,6-DHBA derivatives are still emerging, research on closely related analogs provides valuable insights.[3] For instance, derivatives of 2,4-dihydroxybenzoic acid have shown potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[3] Studies on 2,3-DHBA have shown it can inhibit biofilm formation by Pseudomonas aeruginosa by chelating iron, with a Minimum Inhibitory Concentration (MIC) of 1.5 mg/mL.[4]
The following table presents MIC values for various hydroxybenzoic acids against common pathogens, illustrating the potential of this chemical class.
| Compound/Isomer | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Reference |
| 2,3-DHBA | 1500 (as mg/L) | - | [4] |
| 4-Hydroxybenzoic Acid | 160 | 160 | [5] |
| Protocatechuic Acid (3,4-DHBA) | 200-700 | - | [6] |
| Salicylic Acid (2-Hydroxybenzoic Acid) | >1000 | >1000 | [5] |
| Note: Direct comparative data for 2,6-DHBA is limited. The data highlights the variability in antimicrobial potency based on hydroxylation patterns. |
The data suggests that specific hydroxylation patterns are key to antimicrobial efficacy. While 2,6-DHBA itself may be a weak antimicrobial, its scaffold remains a viable starting point for synthesizing more potent derivatives, analogous to the development of hydrazide-hydrazones from the 2,4-DHBA core.[3]
Workflow for Derivative Synthesis and Screening
The development of novel therapeutic agents from a core scaffold like 2,6-DHBA follows a cyclical and iterative process. The goal is to synthesize a library of derivatives and systematically screen them to identify "hit" compounds, which then inform the design of the next generation of molecules with optimized properties.
Caption: A typical drug discovery workflow for developing derivatives from a core scaffold.
Case Study: Ethyl 3,4-Dihydroxybenzoate (EDHB) as a Prolyl Hydroxylase (PHD) Inhibitor
To understand the potential of ethylated dihydroxybenzoates, we can examine Ethyl 3,4-dihydroxybenzoate (EDHB), a derivative of the 3,4-DHBA isomer. EDHB is a well-characterized competitive inhibitor of prolyl hydroxylase domain (PHD) enzymes.[7][8][9]
PHD enzymes are critical cellular oxygen sensors.[9] In the presence of sufficient oxygen, PHDs hydroxylate proline residues on the Hypoxia-Inducible Factor-1 alpha (HIF-1α) subunit. This hydroxylation marks HIF-1α for ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its rapid degradation by the proteasome.[10]
Under hypoxic (low oxygen) conditions, PHD activity is inhibited, allowing HIF-1α to stabilize, translocate to the nucleus, and activate the transcription of genes involved in angiogenesis, erythropoiesis, and glucose metabolism.[9][10]
EDHB, as a 2-oxoglutarate analog, competitively inhibits PHD enzymes, thereby stabilizing HIF-1α even under normoxic conditions.[9] This mechanism has therapeutic potential for treating conditions like anemia and ischemia.[10]
Caption: Mechanism of HIF-1α stabilization by the PHD inhibitor EDHB.
Experimental Protocols
Reproducibility is the cornerstone of scientific integrity. The following are detailed, standardized protocols for assessing the key biological activities discussed in this guide.
This protocol determines the Minimum Inhibitory Concentration (MIC) of a test compound, which is the lowest concentration that prevents visible microbial growth.[11][12]
Materials:
-
Test compound (e.g., this compound derivative) stock solution (e.g., 10 mg/mL in DMSO).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial strain (e.g., S. aureus ATCC 29213).
-
Sterile 96-well microtiter plates.
-
0.5 McFarland turbidity standard.
-
Spectrophotometer.
-
Incubator (35 ± 2°C).
Procedure:
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 colonies and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).[12] Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Add 100 µL of CAMHB to all wells of a 96-well plate. Add 100 µL of the test compound stock solution (appropriately diluted from the main stock) to the first well of a row.
-
Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating across the plate. Discard the final 100 µL from the last well. This creates a gradient of compound concentrations.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Controls: Include a growth control well (CAMHB + inoculum, no compound) and a sterility control well (CAMHB only).
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) as determined by visual inspection.[11]
This colorimetric assay measures the consumption of the PHD co-substrate, α-ketoglutarate (α-KG), providing an indirect measure of enzyme activity and its inhibition.[13][14]
Materials:
-
Recombinant human PHD2 enzyme.
-
HIF-1α peptide substrate (e.g., biotinylated CODD peptide).
-
Test inhibitor (e.g., EDHB as a positive control, 2,6-DHBA derivative as test compound).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 µM FeSO₄, 2 mM Ascorbic Acid.
-
α-Ketoglutarate (α-KG).
-
2,4-dinitrophenylhydrazine (2,4-DNPH) solution.
-
NaOH solution.
-
96-well microplate and plate reader.
Procedure:
-
Reaction Setup: In a 96-well plate, add 5 µL of assay buffer containing PHD2 enzyme.
-
Inhibitor Addition: Add 1 µL of the test inhibitor at various concentrations (prepared in a suitable solvent like DMSO). Include a "no inhibitor" control (DMSO only) and a "no enzyme" control. Incubate for 15 minutes at room temperature.
-
Reaction Initiation: Initiate the reaction by adding 4 µL of a substrate mixture containing the HIF-1α peptide and α-KG. The final concentrations should be optimized, for example, 5 nM PHD2, 60 nM peptide, and 2 µM α-KG.[15]
-
Incubation: Incubate the reaction for a defined period (e.g., 20 minutes) at 37°C.
-
Reaction Quenching & Derivatization: Stop the reaction and derivatize the remaining α-KG by adding 2,4-DNPH solution. Incubate for 10 minutes.[13]
-
Color Development: Add concentrated NaOH to develop a colored product from the α-KG-DNPH derivative.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., ~450 nm) using a microplate reader.
-
Data Analysis: The amount of α-KG consumed is inversely proportional to the absorbance. Calculate the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data using non-linear regression to determine the IC50 value.
Conclusion and Future Directions
The comparative analysis of dihydroxybenzoic acid isomers demonstrates that while the 2,6-DHBA scaffold exhibits weaker intrinsic bioactivity in antioxidant and antimicrobial assays compared to isomers like 2,5-DHBA and 3,4-DHBA, it remains a valuable and modifiable platform for drug discovery.[1] The success of Ethyl 3,4-dihydroxybenzoate as a potent PHD inhibitor highlights a crucial principle: esterification and other modifications of the core dihydroxybenzoic acid structure can unlock significant therapeutic potential.[8][9]
Future research should focus on creating and screening diverse libraries of 2,6-DHBA derivatives, particularly esters and amides, to systematically explore structure-activity relationships. By applying the robust screening protocols detailed in this guide, researchers can effectively evaluate these novel compounds for various therapeutic targets, potentially uncovering new lead candidates in areas ranging from infectious diseases to oncology and ischemic disorders.
References
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Barnes L, Heithoff DM, Mahan SP, House JK, Mahan MJ. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols. 2023. Available from: [Link]
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Wroblewska M, Serefko A, Waskiel-Burnat A, et al. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Pharmaceuticals (Basel). 2021. Available from: [Link]
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Le-Cao K, Roy S, He M, et al. Dihydroxybenzoic Acid Isomers Differentially Dissociate Soluble Biotinyl-Aβ(1–42) Oligomers. PLoS One. 2011. Available from: [Link]
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ter Kuile BH, van der Meché Y, Hoekstra J. Variations in MIC value caused by differences in experimental protocol. Journal of Microbiological Methods. 2003. Available from: [Link]
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Tresserra-Rimbau A, Lamuela-Raventos RM, Moreno JJ. Hydroxybenzoic acid isomers and the cardiovascular system. Nutrition, Metabolism and Cardiovascular Diseases. 2014. Available from: [Link]
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Ramírez-Mancilla A, Pérez-González MZ, Castañeda-Gómez J, et al. Novel p-Hydroxybenzoic Acid Derivative Isolated from Bacopa procumbens and Its Antibacterial Activity. Molecules. 2024. Available from: [Link]
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Wang J, Buss JL, Chen G, Ponka P, Pantopoulos K. The prolyl 4-hydroxylase inhibitor ethyl-3,4-dihydroxybenzoate generates effective iron deficiency in cultured cells. FEBS Letters. 2002. Available from: [Link]
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Nguyen T, Ang D, Lim S, et al. Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins. Journal of Biological Chemistry. 2022. Available from: [Link]
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Gurbuzer A. Investigation of in vitro antimicrobial activities of some hydroxybenzoic and hydroxycinnamic acids commonly found in medicinal. International Journal of Plant Based Pharmaceuticals. 2021. Available from: [Link]
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Ndlovu T, Aderibigbe BA, Nhlapo VI, Mthombeni A, Dicks LM. 2,3-Dihydroxybenzoic Acid-Containing Nanofiber Wound Dressings Inhibit Biofilm Formation by Pseudomonas aeruginosa. Applied and Environmental Microbiology. 2013. Available from: [Link]
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Ang D. A study of prolyl hydroxylase domain 3 (PHD3): protein biochemistry and the development of inhibitors. Harvard DASH. 2022. Available from: [Link]
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Michalak A, Kurek-Górecka A, et al. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. International Journal of Molecular Sciences. 2021. Available from: [Link]
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Chowdhury R, Leung IKH, Tian Y, et al. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. Chemical Science. 2016. Available from: [Link]
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Szwajgier D, Baranowska-Wójcik E, Borowiec K. Hydroxybenzoic Acids as Acetylcholinesterase Inhibitors: Calorimetric and Docking Simulation Studies. Molecules. 2022. Available from: [Link]
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Wang J, Buss JL, Chen G, Ponka P, Pantopoulos K. The prolyl 4-hydroxylase inhibitor ethyl-3,4-dihydroxybenzoate generates effective iron deficiency in cultured cells. ResearchGate. 2002. Available from: [Link]
-
Cai J, Chen S, Li Y, et al. A prolyl-hydroxylase inhibitor, ethyl-3,4-dihydroxybenzoate, induces haem oxygenase-1 expression in human cells through a mechanism independent of hypoxia-inducible factor-1alpha. Journal of Biochemistry. 2008. Available from: [Link]
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Fenta ET, Adem F, Bitew M. Exploring the natural products chemical space through a molecular search to discover potential inhibitors that target the hypoxia-inducible factor (HIF) prolyl hydroxylase domain (PHD). Frontiers in Chemistry. 2023. Available from: [Link]
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Weidemann A, Bernhardt WM, Klanke B, et al. Therapeutic inhibition of prolyl hydroxylase domain-containing enzymes in surgery: putative applications and challenges. Langenbeck's Archives of Surgery. 2012. Available from: [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Ethyl 2,6-dihydroxybenzoate
Effective management of chemical waste is a foundational pillar of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of Ethyl 2,6-dihydroxybenzoate, designed for researchers and drug development professionals. By grounding our procedures in established regulatory frameworks and scientific causality, we aim to ensure the safety of laboratory personnel and maintain full compliance with environmental standards.
Hazard Assessment and Pre-Disposal Safety
Before handling this compound for disposal, it is critical to understand its potential hazards, which are inferred from its parent compound, 2,6-dihydroxybenzoic acid. This compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1] Furthermore, as a solid, it has the potential to form combustible dust concentrations in the air.[1]
Adherence to proper Personal Protective Equipment (PPE) protocols is the first line of defense against accidental exposure.
Table 1: Required PPE for Handling this compound Waste
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield. | To prevent contact with the eyes, which can cause serious irritation.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. | To prevent direct skin contact and subsequent irritation.[1][2] |
| Respiratory Protection | Use only in a well-ventilated area, such as a chemical fume hood.[3] | To prevent the inhalation of airborne dust or vapors that may cause respiratory tract irritation.[1][2] |
Crucially, ensure that eyewash stations and safety showers are unobstructed and readily accessible in any area where this chemical is handled.[1]
The Core Disposal Principle: Isolate and Contain
Under no circumstances should this compound or its containers be disposed of in the regular trash or down the sanitary sewer.[1][4] Laboratory chemicals can interfere with wastewater treatment processes and contaminate ecosystems.[5][6] The foundational principle of disposal is to treat this compound as regulated hazardous waste, which must be collected, stored, and transferred to a licensed disposal facility.[1][2][7]
Step-by-Step Disposal Protocol
This protocol follows federal guidelines for the management of hazardous waste from the point of generation to its final disposal.
Step 1: Waste Characterization and Container Selection
-
Designate as Hazardous Waste: From the moment it is deemed unwanted, this compound must be managed as hazardous waste.[8]
-
Select a Compatible Container: Use a container that is chemically compatible with the waste. Plastic containers are often preferred.[8][9] The container must be in good condition, free from damage, and have a secure, leak-proof closure.[5][10] If possible, use the original manufacturer's container, provided it is intact.[11]
Step 2: Proper Labeling
Accurate labeling is critical for safety and regulatory compliance. The waste container must be clearly marked with:
-
The full chemical name: "this compound" . Avoid using abbreviations or chemical formulas.[11]
-
A clear description of the associated hazards (e.g., "Irritant," "Combustible Dust").[11][12]
-
The date when the container was first used for waste accumulation.[11]
Step 3: Segregation and Accumulation in a Satellite Accumulation Area (SAA)
-
Store at Point of Generation: Hazardous waste must be accumulated at or near its point of generation in a designated Satellite Accumulation Area (SAA).[8][11][13] This area must be under the control of laboratory personnel.[5][13] An SAA can be a designated section of a workbench or a chemical fume hood.[11]
-
Segregate Incompatibles: Store the waste container away from incompatible materials, particularly strong oxidizing agents and strong bases, to prevent accidental reactions.[2][7] Use physical barriers or secondary containment to enforce segregation.[11]
-
Keep Containers Closed: Waste containers must remain tightly sealed except when actively adding waste.[4][14] This minimizes the release of vapors and prevents spills.
Step 4: Arrange for Professional Disposal
-
Contact EHS: Once the container is full or you are ready to dispose of the waste, contact your institution's Environmental Health & Safety (EHS) or equivalent department.[8]
-
Professional Removal: The EHS office will arrange for the pickup of the waste by a licensed hazardous waste transporter, ensuring it is sent to an approved treatment, storage, and disposal facility (TSDF).[9][12] Never attempt to transport hazardous waste off-site yourself.[12]
Caption: Decision workflow for the disposal of this compound.
Spill Management Protocol
In the event of a spill, a prompt and correct response is crucial to mitigate exposure and environmental contamination.
-
Alert Personnel & Control Area: Immediately alert others in the vicinity. If safe to do so, restrict access to the spill area.
-
Ventilate the Area: Ensure the area is well-ventilated to disperse any airborne dust.[1]
-
Don Appropriate PPE: Before cleanup, put on all PPE as detailed in Table 1.
-
Contain and Clean:
-
Decontaminate Surfaces: After removing the bulk of the spill, decontaminate the surface with a mild detergent and water.[16] Wipe the area with fresh absorbent pads.
-
Dispose of Cleanup Materials: All materials used for cleanup (absorbent pads, contaminated gloves, etc.) are considered hazardous waste.[15][16] Place them in a sealed plastic bag and then into the hazardous waste container.
-
Wash Hands: Thoroughly wash your hands with soap and water after completing the cleanup procedure.
By adhering to this structured and scientifically-grounded disposal plan, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste.
References
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- Medical Laboratory Observer. Laboratory Waste Management: The New Regulations.
- US Bio-Clean. OSHA Compliance For Laboratories.
- American Chemical Society. Hazardous Waste and Disposal Considerations.
- University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- Fisher Scientific. (2025, December 18). SAFETY DATA SHEET: 2,6-Dihydroxybenzoic acid.
- Thermo Fisher Scientific. (2025, September 6). SAFETY DATA SHEET: Benzoic acid, ethyl ester.
- Sigma-Aldrich. (2025, April 28). SAFETY DATA SHEET: Ethyl benzoate.
- Fisher Scientific. (2025, December 18). SAFETY DATA SHEET: Ethyl benzoate.
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- OSHA. Laboratory Safety Guidance.
- Clarkson University. CHEMICAL SPILL PROCEDURES.
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- US EPA. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
- ChemicalBook. Ethyl 2-hydroxybenzoate(118-61-6).
- University of Tennessee, Knoxville. Guidance for Hazardous Waste Spill Cleanup in Laboratories.
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- University of North Texas. Hazardous Waste Disposal Procedures.
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A Comprehensive Guide to the Safe Handling of Ethyl 2,6-dihydroxybenzoate
This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals working with Ethyl 2,6-dihydroxybenzoate (CAS: 54640-04-9). The following procedures are designed to ensure the safe handling, storage, and disposal of this compound, grounded in established laboratory safety principles and regulatory guidelines.
Understanding the Hazards: A Proactive Approach to Safety
This compound is an aromatic ester that requires careful handling due to its potential health hazards. The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system.[1] A thorough understanding of these hazards is the first step in implementing a robust safety plan.
Hazard Identification:
| Hazard Statement | Classification | GHS Pictogram |
| Causes skin irritation | Skin Irritant, Category 2 | |
| Causes serious eye irritation | Eye Irritant, Category 2A | |
| May cause respiratory irritation | Specific Target Organ Toxicity - Single Exposure, Category 3 |
This data is based on available chemical labels and safety data sheets for this compound and structurally similar compounds.[1][2]
The causality behind these irritant effects lies in the chemical's ability to interact with biological tissues. Upon contact, it can disrupt cell membranes and trigger inflammatory responses, leading to redness, pain, and swelling. Inhalation of the dust or aerosol can similarly irritate the mucosal linings of the respiratory tract.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is crucial to prevent exposure. The selection of appropriate PPE should be based on the specific tasks being performed, whether it's weighing the solid compound, preparing solutions, or running reactions.
| Operation | Required PPE | Rationale |
| Handling Solid | Nitrile gloves, Lab coat, ANSI-approved safety glasses with side shields | Prevents skin contact with the powder and protects eyes from airborne particles. |
| Preparing Solutions | Nitrile gloves, Lab coat, Chemical splash goggles | Goggles provide a higher level of protection against splashes when working with liquids. |
| Running Reactions | Nitrile gloves, Lab coat, Chemical splash goggles, Face shield (if splash hazard is high) | A face shield offers additional protection for the entire face during procedures with a significant splash or aerosol generation risk. |
| Potential for Aerosol Generation | All of the above + Respiratory Protection (e.g., N95 respirator or higher) | Necessary when there is a risk of inhaling fine particles or aerosols. |
Important Considerations for PPE:
-
Glove Selection: Always inspect gloves for any signs of degradation or perforation before use. For prolonged contact, consider double-gloving.
-
Hand Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[2]
-
Contaminated Clothing: Remove any contaminated clothing immediately and launder it before reuse.[3]
Operational Plan: From Receipt to Reaction
A systematic workflow is essential for minimizing the risk of exposure and ensuring the integrity of your experiments.
Upon receipt, inspect the container for any damage. Store this compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.[2][3]
All handling of the solid compound should be conducted in a certified chemical fume hood to control the inhalation of dust.
Step-by-Step Weighing Procedure:
-
Ensure the chemical fume hood is functioning correctly.
-
Don the appropriate PPE (lab coat, gloves, safety glasses).
-
Place a weigh boat on the analytical balance and tare.
-
Carefully transfer the desired amount of this compound to the weigh boat, minimizing dust generation.
-
Securely close the primary container.
-
Proceed with solution preparation within the fume hood.
When using this compound in a reaction, the entire apparatus should be contained within a chemical fume hood.
Workflow for Safe Handling of this compound
Caption: A step-by-step workflow for the safe handling of this compound.
Spill and Emergency Procedures
In the event of a spill, prompt and appropriate action is critical to mitigate hazards.
-
Alert others in the immediate area.
-
Wearing appropriate PPE, use an absorbent material to contain and clean up the spill.
-
Place the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the area with a suitable solvent, collecting the rinsate as hazardous waste.[4]
-
Evacuate the immediate area.
-
Alert your supervisor and the institution's Environmental Health and Safety (EHS) office immediately.
-
Prevent entry into the contaminated area.
-
Provide EHS personnel with the Safety Data Sheet for this compound upon their arrival.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
Disposal Plan: Responsible Waste Management
All waste containing this compound, including unused product, contaminated materials, and rinsates, must be treated as hazardous waste.
Waste Segregation and Disposal:
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: As this compound is an aromatic compound, it should be disposed of in a "halogenated" or "aromatic" organic waste container, as per your institution's guidelines. Do not mix with non-halogenated waste.[4][5]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.[4]
-
Disposal: Arrange for pickup and disposal through your institution's EHS office. Never dispose of this chemical down the drain or in regular trash.[4]
By adhering to these comprehensive safety and handling protocols, you can significantly minimize the risks associated with the use of this compound in the laboratory. Always prioritize safety and consult your institution's specific safety guidelines.
References
-
ETHYL 2 6-DIHYDROXYBENZOATE 98 CAS:54640-04-9. ChemBK. [Link]
-
chemical label this compound. [Link]
-
Material Safety Data Sheet - Ethyl 3,4-Dihydroxybenzoate, 97%. Cole-Parmer. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
